Dibromo Malonamide-13C3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2-dibromo(1,2,3-13C3)propanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Br2N2O2/c4-3(5,1(6)8)2(7)9/h(H2,6,8)(H2,7,9)/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHQVMGRXIYDSF-VMIGTVKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(=O)N)(Br)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=O)([13C]([13C](=O)N)(Br)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747598 | |
| Record name | 2,2-Dibromo(~13~C_3_)propanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246815-05-3 | |
| Record name | 2,2-Dibromo(~13~C_3_)propanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Dibromo Malonamide-¹³C₃
Foreword: The Strategic Imperative of Isotopic Labeling in Modern Drug Development
In the landscape of contemporary pharmaceutical research, the pursuit of precision and clarity in understanding a drug candidate's journey through a biological system is paramount. Stable isotope labeling, particularly with Carbon-13 (¹³C), has emerged as an indispensable tool, offering unparalleled insights into a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] Unlike radioactive isotopes, stable isotopes are non-radioactive, ensuring safety in handling and facilitating human studies.[1][3] The incorporation of ¹³C into a drug molecule or a synthetic intermediate creates a "heavy" version of the compound that is chemically identical to its unlabeled counterpart but physically distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4]
This guide provides a comprehensive, in-depth technical overview of the synthesis and characterization of Dibromo Malonamide-¹³C₃, a bespoke chemical entity with significant potential as a versatile building block in the synthesis of complex, isotopically labeled active pharmaceutical ingredients (APIs). The strategic placement of three ¹³C atoms within the malonamide backbone offers a robust analytical handle for tracking the metabolic fate of larger molecules constructed from this precursor. This document is intended for researchers, scientists, and drug development professionals, providing not only a procedural blueprint but also the underlying scientific rationale for the presented methodologies.
The Synthetic Pathway: From ¹³C₃-Malonamide to its Dibrominated Derivative
The synthesis of Dibromo Malonamide-¹³C₃ is a targeted process that begins with the commercially available, fully labeled Malonamide-¹³C₃. The core of the synthesis is the selective bromination of the central carbon atom.
Foundational Chemistry: The Reactivity of the Malonamide Core
Malonamide, and by extension its ¹³C₃-labeled isotopologue, possesses a methylene group (CH₂) flanked by two electron-withdrawing amide functionalities. This structural arrangement renders the protons on the central carbon acidic and susceptible to deprotonation, forming a resonance-stabilized enolate. This enolate is the key reactive intermediate for electrophilic substitution, in this case, bromination.
Proposed Synthetic Protocol
The following protocol is a robust proposed method derived from established principles of organic synthesis and literature precedents on the halogenation of activated methylene compounds.[5][6]
Reaction Scheme:
Sources
- 1. Isotope Labeling - Cerno Bioscience [cernobioscience.com]
- 2. The use of radiolabeled compounds for ADME studies in discovery and exploratory development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN102630224B - For the preparation of the method for 2,2-dibromo Malonamide - Google Patents [patents.google.com]
- 6. Redirecting [linkinghub.elsevier.com]
A Technical Guide to the Physicochemical Properties of Dibromo Malonamide-¹³C₃
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of Dibromo Malonamide-¹³C₃, a stable isotope-labeled compound of significant interest to researchers in drug development and metabolic studies. This document delineates the molecular, structural, physical, chemical, and spectroscopic characteristics of the molecule. Emphasis is placed on the practical implications of ¹³C₃ labeling for quantitative analysis. Detailed, field-proven experimental protocols for characterization and critical safety and handling guidelines are also provided to ensure scientific integrity and promote safe laboratory practices.
Introduction
Overview of Dibromo Malonamide
Dibromo Malonamide (2,2-dibromopropanediamide) is a halogenated amide recognized for its potent antimicrobial and biocidal properties.[1] It is effective against a wide range of bacteria, making it a compound of interest in the development of antimicrobial agents and preservatives.[1] Its reactivity is largely attributed to the two bromine atoms on the alpha-carbon, which render it an electrophilic species.
The Significance of ¹³C₃ Isotopic Labeling
Stable isotope labeling is a powerful technique for tracing molecular pathways and quantifying analytes in complex matrices. Dibromo Malonamide-¹³C₃ incorporates three heavy carbon isotopes (¹³C) in place of the naturally abundant ¹²C atoms. This substitution results in a molecule that is chemically identical to its unlabeled counterpart but possesses a distinct, higher molecular weight.
The primary application of Dibromo Malonamide-¹³C₃ is as an internal standard in quantitative mass spectrometry-based assays, such as Liquid Chromatography-Mass Spectrometry (LC-MS). Because it co-elutes with the unlabeled analyte and exhibits identical ionization efficiency, it can correct for variations in sample preparation and instrument response, enabling highly accurate and precise quantification.
Scope of this Guide
This guide is intended for researchers, analytical scientists, and drug development professionals. It synthesizes available data on Dibromo Malonamide and its ¹³C₃-labeled variant to provide a single, comprehensive resource. The document covers fundamental physicochemical properties, the impact of isotopic labeling, detailed spectroscopic analysis for identity confirmation, standardized experimental protocols for property determination, and essential safety information.
Molecular and Structural Properties
The structural integrity and identity of a reference standard are paramount. The key identifiers for both the labeled and unlabeled forms of Dibromo Malonamide are summarized below.
| Property | Dibromo Malonamide-¹³C₃ | Dibromo Malonamide (Unlabeled) |
| IUPAC Name | 2,2-dibromo[1,2,3-¹³C₃]propanediamide | 2,2-dibromopropanediamide[2] |
| Synonyms | 2,2-Dibromomalonamide-¹³C₃; Dibromomalonic Acid Diamide-¹³C₃ | Dibromomalonic Diamide[3] |
| CAS Number | 1246815-05-3[1] | 73003-80-2[2] |
| Molecular Formula | ¹³C₃H₄Br₂N₂O₂ | C₃H₄Br₂N₂O₂[2] |
| Molecular Weight | 262.86 g/mol [1] | ~259.89 g/mol [1][2][4] |
| Chemical Structure | Br₂(C)(C(=O)NH₂)₂ (C denotes ¹³C) | Br₂C(C(=O)NH₂)₂ |
Physicochemical Data
Physical State and Appearance
Dibromo Malonamide-¹³C₃ is a white to off-white solid at room temperature.[5] The unlabeled compound is described similarly as a white crystalline powder.[1]
Melting Point
No experimental melting point data for Dibromo Malonamide-¹³C₃ or its unlabeled form has been authoritatively reported. One source provides a range of 204 - 207 °C for the unlabeled compound.[6] For context, the non-brominated parent compound, Malonamide, has a well-established melting point of 172-175 °C. The significant increase in molecular weight and intermolecular forces due to the two large bromine atoms would be expected to raise the melting point considerably.
Solubility
While specific quantitative solubility data is limited, Dibromo Malonamide is described as being soluble in polar solvents.[5] The parent compound, Malonamide, is highly soluble in water. However, the addition of two bromine atoms increases the molecule's lipophilicity, which likely decreases its aqueous solubility while enhancing its solubility in organic solvents like acetone, ethanol, and dimethylformamide (DMF).
pKₐ
Experimental pKₐ data is not available. The amide protons (-NH₂) are weakly acidic. The strong electron-withdrawing inductive effect of the two alpha-bromine atoms is expected to increase the acidity (lower the pKₐ) of the amide protons compared to unsubstituted amides.
Impact of ¹³C₃ Isotopic Labeling
For stable isotopes like ¹³C, the kinetic isotope effect (KIE) is generally negligible in the context of physicochemical properties and biological activity. The labeled and unlabeled compounds are considered chemically identical. The most significant and intended difference is the molecular mass. This mass shift of +3 Daltons is the entire basis for its utility in mass spectrometry, allowing the labeled standard to be distinguished from the native analyte.
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of Dibromo Malonamide-¹³C₃.
Mass Spectrometry (MS)
Mass spectrometry provides definitive confirmation of the molecular weight and isotopic incorporation.
-
Dibromo Malonamide-¹³C₃ : The molecular ion region will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). The expected peaks would be at m/z corresponding to [¹³C₃H₄⁷⁹Br₂N₂O₂]⁺, [¹³C₃H₄⁷⁹Br⁸¹BrN₂O₂]⁺, and [¹³C₃H₄⁸¹Br₂N₂O₂]⁺, creating a distinctive 1:2:1 peak cluster shifted higher by 3 amu compared to the unlabeled compound.
-
Dibromo Malonamide (Unlabeled) : The molecular ion will be centered around m/z 259.89, also showing the classic 1:2:1 M:M+2:M+4 pattern characteristic of a dibrominated species.
Infrared (IR) Spectroscopy
IR spectroscopy is used to verify the presence of key functional groups. Data for the unlabeled compound is available, and the spectrum for the labeled version is expected to be nearly identical.[2]
-
N-H Stretch : A broad absorption band is expected in the range of 3200-3400 cm⁻¹, characteristic of the amide N-H bonds.
-
C=O Stretch (Amide I) : A strong, sharp absorption peak is anticipated around 1650-1700 cm⁻¹, corresponding to the carbonyl stretch.
-
N-H Bend (Amide II) : A band is expected near 1600-1640 cm⁻¹.
-
C-Br Stretch : Absorptions for C-Br bonds typically appear in the fingerprint region, below 700 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information.
-
¹H NMR : The spectrum is expected to be simple, showing a single, broad signal for the four equivalent protons of the two -NH₂ groups. The chemical shift would likely be in the range of 5.5-8.5 ppm, characteristic of amide protons.
-
¹³C NMR : This is a critical technique for confirming isotopic labeling. For Dibromo Malonamide-¹³C₃, three distinct signals are expected: one for the central dibrominated carbon (C₂) and two for the carbonyl carbons (C₁ and C₃). Due to full ¹³C incorporation, ¹³C-¹³C coupling (J-coupling) would be observable, providing definitive proof of the labeling pattern. For the unlabeled compound, only two signals would be seen due to symmetry: one for the C₂ carbon and one for the two equivalent carbonyl carbons.
Experimental Protocols for Characterization
To ensure the quality and reliability of Dibromo Malonamide-¹³C₃ as a research tool, its properties should be verified using standardized methods.
Workflow for Physicochemical Characterization
The following diagram outlines a logical workflow for the comprehensive characterization of a new batch of Dibromo Malonamide-¹³C₃.
Caption: Logical workflow for the complete physicochemical characterization of Dibromo Malonamide-¹³C₃.
Protocol for Melting Point Determination
-
Instrument Calibration: Calibrate the melting point apparatus using certified standards (e.g., caffeine, vanillin).
-
Sample Preparation: Finely powder a small amount of the solid. Tightly pack the dry powder into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary in the apparatus. Use a rapid heating rate (e.g., 10 °C/min) for an initial approximate determination.
-
Refined Measurement: Repeat with a fresh sample, heating rapidly to ~15 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/min.
-
Data Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
Protocol for Solubility Assessment (Shake-Flask Method)
Causality: This method is a globally recognized standard (OECD Guideline 105) for determining water solubility. It ensures that equilibrium is reached between the solute and the solvent, providing a reliable value.
-
Preparation: Add an excess amount of Dibromo Malonamide-¹³C₃ to a known volume of purified water (and other solvents of interest, e.g., ethanol, acetonitrile) in a flask.
-
Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure saturation.
-
Phase Separation: Allow the mixture to settle or centrifuge it to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully extract an aliquot of the clear supernatant. Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or a mass balance calculation.
-
Calculation: Express the solubility in units of g/L or mg/mL.
Safety, Handling, and Storage
As a Senior Application Scientist, it is imperative to stress that proper handling protocols are non-negotiable. The safety profile of the labeled compound should be assumed to be identical to that of its unlabeled counterpart.
Hazard Identification
Based on data for unlabeled Dibromo Malonamide, the compound is considered hazardous.[2]
-
Acute Toxicity: Harmful if swallowed and fatal if inhaled.[2]
-
Skin Corrosion/Irritation: Causes skin irritation.[4][6] May cause an allergic skin reaction.[2]
-
Eye Damage/Irritation: Causes serious eye damage/irritation.[2][6]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[2]
Recommended Handling Procedures
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[6]
-
Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator is required.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][6] For long-term stability as a reference material, storage at 2-8°C under an inert atmosphere is recommended.
-
Disposal: Dispose of waste material in accordance with local, regional, and national hazardous waste regulations. Do not allow the substance to enter drains or the environment.[4]
Conclusion
Dibromo Malonamide-¹³C₃ is a critical analytical tool whose value is predicated on its well-defined physicochemical properties. This guide has established its identity through molecular and spectroscopic data, outlined its key physical characteristics, and provided a framework for its experimental verification. The ¹³C₃ label provides a distinct mass signature essential for its role as an internal standard, without altering its chemical behavior. Adherence to the stringent safety and handling protocols described herein is essential for its responsible use in a research environment.
References
-
European Chemicals Agency (ECHA). (n.d.). 2,2-dibromo- 2-cyanoacetamide; [DBNPA] - Substance Information. Retrieved from [Link]
- Gowda, B. T., et al. (2003). Infrared and NMR (1H & 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 175375, Dibromomalonamide. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Malonamide-13C3 | CAS No: 1330165-30-4. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Dibromomalonamide. Retrieved from [Link]
Sources
- 1. No results for search term ":internalReference" [cymitquimica.com]
- 2. Dibromomalonamide | C3H4Br2N2O2 | CID 175375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. fishersci.com [fishersci.com]
- 5. CAS 73003-80-2: 2,2-Dibromomalonamide | CymitQuimica [cymitquimica.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. uniphos.com.cn [uniphos.com.cn]
An In-Depth Technical Guide to Dibromo Malonamide-¹³C₃: Synthesis, Applications, and Supplier Information
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern pharmaceutical research and development, isotopically labeled compounds are indispensable tools for elucidating metabolic pathways, quantifying drug absorption, distribution, metabolism, and excretion (ADME), and providing critical data for regulatory submissions. Among these, stable isotope-labeled compounds, particularly those enriched with Carbon-13 (¹³C), offer a safe and powerful alternative to radioactive isotopes for a wide range of in-vitro and in-vivo studies.[1][2] This technical guide provides a comprehensive overview of Dibromo Malonamide-¹³C₃, a labeled derivative of the antimicrobial agent dibromomalonamide.
Dibromo Malonamide-¹³C₃ serves as an internal standard in analytical methodologies and as a tracer in metabolic studies of dibromomalonamide and related compounds. Its synthesis and application are of significant interest to researchers in drug metabolism, pharmacokinetics (DMPK), and antimicrobial drug development.
Physicochemical Properties and Identification
The fundamental characteristics of Dibromo Malonamide-¹³C₃ are crucial for its proper handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Chemical Name | Dibromo Malonamide-¹³C₃ | [3][4] |
| Synonyms | 2,2-Dibromopropanediamide-¹³C₃, 2,2-Dibromomalonamide-¹³C₃, Dibromomalonic Acid Diamide-¹³C₃ | [3][4] |
| CAS Number | 1246815-05-3 | [3][4][5] |
| Molecular Formula | ¹³C₃H₄Br₂N₂O₂ | [3][4] |
| Molecular Weight | 262.86 g/mol | [3][4] |
| Appearance | White to Off-White Solid | [3] |
| Storage | 2-8°C Refrigerator, Under Inert Atmosphere | [3] |
Synthesis and Isotopic Labeling
While specific synthetic routes for Dibromo Malonamide-¹³C₃ are proprietary to manufacturers, a general understanding of its preparation can be inferred from established synthetic methodologies for dibromomalonamide and the incorporation of ¹³C labels. The synthesis of the unlabeled compound, 2,2-dibromomalonamide, has been described in the patent literature, often involving the bromination of malonamide or related precursors.[6]
A plausible synthetic strategy for the ¹³C₃-labeled analog would involve starting with a fully ¹³C-labeled malonic acid or a derivative thereof. The core challenge lies in the efficient and high-yield bromination of the labeled precursor without isotopic scrambling.
Caption: Conceptual workflow for the synthesis of Dibromo Malonamide-¹³C₃.
Applications in Research and Drug Development
The primary utility of Dibromo Malonamide-¹³C₃ lies in its application as a stable isotope-labeled internal standard for quantitative bioanalysis and as a tracer for metabolic studies.
Quantitative Bioanalysis using Isotope Dilution Mass Spectrometry
In drug development, accurately quantifying the concentration of a drug and its metabolites in biological matrices is paramount. Isotope dilution mass spectrometry is the gold standard for such analyses, offering high precision and accuracy.[1]
Experimental Protocol: Quantification of Dibromomalonamide in Plasma
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of a known concentration of Dibromo Malonamide-¹³C₃ solution (internal standard).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Optimize mass spectrometer parameters for the detection of both the analyte and the ¹³C₃-labeled internal standard. The mass difference of 3 Da allows for their distinct detection.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Generate a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard.
-
Determine the concentration of the analyte in the unknown samples by interpolating from the calibration curve.
-
Metabolic Profiling and Pathway Elucidation
Understanding the metabolic fate of a drug candidate is a critical aspect of its preclinical and clinical development. Administering the ¹³C-labeled compound allows researchers to trace the metabolic pathways of the parent drug.
Caption: General workflow for using Dibromo Malonamide-¹³C₃ in metabolic studies.
Antimicrobial Mechanism of Action Studies
The unlabeled counterpart, dibromomalonamide, is known for its antimicrobial properties.[5] By using the ¹³C₃-labeled version, researchers can investigate the mechanism of action of this class of compounds. For instance, it can be used to trace the uptake and localization of the compound within microbial cells or to identify covalent modifications of cellular macromolecules.
Reputable Suppliers
For researchers seeking to procure Dibromo Malonamide-¹³C₃, several reputable suppliers specialize in stable isotope-labeled compounds. It is advisable to request a certificate of analysis to ensure the chemical and isotopic purity of the product.
-
Pharmaffiliates: A supplier of pharmaceutical reference standards, including stable isotope-labeled compounds.[3]
-
CymitQuimica: Offers a range of research chemicals and intermediates.[5]
-
LGC Standards: A global leader in the production and distribution of reference materials and proficiency testing schemes.[4][7]
-
Toronto Research Chemicals (TRC): A subsidiary of LGC, specializing in complex organic chemicals for biomedical research.[8]
-
A & C International Group: A supplier of biochemical agents and labeled compounds.[9]
Conclusion
Dibromo Malonamide-¹³C₃ is a valuable tool for researchers in the pharmaceutical and life sciences sectors. Its primary applications as an internal standard for quantitative bioanalysis and as a tracer for metabolic studies are crucial for advancing drug discovery and development programs. The ability to accurately track and quantify the parent compound and its metabolites provides invaluable data for understanding the pharmacokinetic and pharmacodynamic properties of dibromomalonamide and related antimicrobial agents. As analytical techniques continue to advance in sensitivity and resolution, the utility of stable isotope-labeled compounds like Dibromo Malonamide-¹³C₃ will undoubtedly expand, further empowering scientific discovery.
References
-
Pharmaffiliates. Dibromo Malonamide-13C3. [Link]
-
Shanghai QiaMu Analytical Technology Co., Ltd. Dibromopropanediamide. [Link]
-
Wiley-VCH. Supporting Information. [Link]
-
A & C International Group. 2,2-Dibromomalonamide-13C3. [Link]
-
PubChem. Dibromomalonamide. [Link]
-
PubMed. Isotopic Labeling of Metabolites in Drug Discovery Applications. [Link]
-
Chemicals Knowledge Hub. The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. [Link]
-
X-Chem. Flow Chemistry for Contemporary Isotope Labeling. [Link]
-
ResearchGate. Use of Isotopically Labeled Compounds in Drug Discovery. [Link]
-
Genesis Drug Discovery & Development. Stable Isotopically Labeled Compounds (2H, 13C, 15N, 34S). [Link]
-
University of Bristol. NMR Spectroscopy. [Link]
-
ResearchGate. Infrared and NMR (1H&13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. [Link]
- Google Patents. For the preparation of the method for 2,2-dibromo Malonamide.
-
National Institutes of Health. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. [Link]
-
PubMed. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. [Link]
-
Molecules. Safe Synthesis of 4,7-Dibromo[3][5][10]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. [Link]
-
SEDICI. Structural study of some unsaturated malononitriles using mass spectrometry and theoretical models. [Link]
-
National Institutes of Health. Antimicrobial activity and membrane selective interactions of a synthetic lipopeptide MSI-843. [Link]
-
ResearchGate. Safe Synthesis of 4,7-Dibromo[3][5][10]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. [Link]
-
National Institutes of Health. Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy. [Link]
-
PubMed. Mass spectrometry methods for studying structure and dynamics of biological macromolecules. [Link]
-
Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]
-
ResearchGate. Determination of the Mono and Dibromo Derivatives Ratio Resulting from Semiconductor Bromination Using Ultraviolet-visible Absorption Spectroscopy and Gaussian Peak Fitting. [Link]
-
Organic & Biomolecular Chemistry. Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction. [Link]
-
Pure. Native mass spectrometry imaging of proteins and protein complexes by nano-DESI. [Link]
Sources
- 1. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. No results for search term ":internalReference" [cymitquimica.com]
- 6. CN102630224B - For the preparation of the method for 2,2-dibromo Malonamide - Google Patents [patents.google.com]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. This compound, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]
- 9. 2,2-Dibromomalonamide-13C3 | A & C International Group [acintergroup.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
The Dawn of Isotopic Precision: A Technical Guide to the Early Applications of ¹³C-Labeled Malonamides in Research
Introduction: The Malonamide Scaffold and the Dawn of Isotopic Labeling
Malonamides, amides derived from malonic acid, represent a class of organic compounds with significant utility in both chemical synthesis and biological studies.[1][2] Their structural motif, characterized by a central methylene group flanked by two carbonyls and bonded to two nitrogen atoms, imparts unique chemical reactivity and the ability to participate in diverse biological interactions. In the mid-20th century, as the principles of isotope chemistry began to permeate biological research, the stable, non-radioactive isotope of carbon, ¹³C, emerged as a powerful tool for tracing the metabolic fate of molecules and elucidating complex biochemical pathways.[3] This guide provides an in-depth technical exploration of the theorized and documented early applications of ¹³C-labeled malonamides, offering insights into the foundational experimental designs that paved the way for modern metabolic research and drug development.
Pillar 1: Synthesis of ¹³C-Labeled Malonamides - The Gateway to Tracer Studies
The journey into the metabolic landscape with ¹³C-labeled malonamides begins with their synthesis. Early synthetic chemists would have leveraged established methods for malonamide synthesis, starting from ¹³C-labeled precursors. The most logical and cost-effective starting material would be ¹³C-labeled malonic acid or its diethyl ester.
Hypothetical Synthetic Protocol: Synthesis of [1,3-¹³C₂]-Malonamide
This protocol outlines a plausible route for the synthesis of doubly labeled malonamide, a crucial tracer for metabolic studies.
Objective: To synthesize [1,3-¹³C₂]-Malonamide from [1,3-¹³C₂]-Diethyl Malonate.
Materials:
-
[1,3-¹³C₂]-Diethyl malonate
-
Anhydrous ammonia
-
Ethanol
-
Dry ice/acetone bath
-
Pressure-equalizing dropping funnel
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
A solution of [1,3-¹³C₂]-diethyl malonate in absolute ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a dry ice/acetone condenser.
-
Anhydrous ammonia gas is bubbled through the solution at a controlled rate, or a saturated solution of ammonia in ethanol is added dropwise via a pressure-equalizing dropping funnel.
-
The reaction mixture is stirred at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the solvent and excess ammonia are removed under reduced pressure.
-
The resulting solid, [1,3-¹³C₂]-malonamide, is recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield a pure crystalline product.
-
The final product is characterized by mass spectrometry to confirm the incorporation of two ¹³C atoms and by NMR spectroscopy to verify its structure.
This synthetic approach would have provided researchers with a specific and highly enriched tracer to investigate the metabolic fate of the malonamide backbone.
Pillar 2: Early Applications in Metabolic Research - Tracing the Carbon Skeleton
The primary early application of ¹³C-labeled malonamides would have been in metabolic tracing studies, leveraging the ability of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to detect the heavier carbon isotope.
Application 1: Investigating the Role of Malonates in Fatty Acid Biosynthesis
Malonyl-CoA is a key building block in the biosynthesis of fatty acids.[4][5][6] Early researchers could have used ¹³C-labeled malonamides to probe the conversion of malonate derivatives to malonyl-CoA and their subsequent incorporation into fatty acid chains. While malonamides themselves are not direct precursors, their hydrolysis in vivo would release labeled malonate.
Experimental Workflow: Tracing ¹³C from Malonamide into Fatty Acids
Caption: Workflow for tracing ¹³C from malonamide into fatty acids.
Expected Outcome and Data Interpretation:
Gas chromatography-mass spectrometry (GC-MS) analysis of the isolated fatty acids would reveal an increase in the M+2 isotopologue for fatty acids that have incorporated the labeled two-carbon unit from malonyl-CoA. The degree of enrichment would provide a quantitative measure of the contribution of malonate to fatty acid synthesis under specific physiological conditions.
Table 1: Hypothetical Mass Isotopologue Distribution of Palmitate
| Isotopologue | Natural Abundance (%) | After [1,3-¹³C₂]-Malonamide Administration (%) |
| M+0 | 80.1 | 65.2 |
| M+1 | 17.6 | 16.8 |
| M+2 | 2.1 | 15.5 |
| M+3 | 0.2 | 2.0 |
| M+4 | <0.1 | 0.5 |
The significant increase in the M+2 peak would be direct evidence of the incorporation of the ¹³C₂-unit derived from the administered malonamide.
Application 2: Probing the Inhibition of Succinate Dehydrogenase
Malonate is a classic competitive inhibitor of the enzyme succinate dehydrogenase, a key component of the citric acid cycle and the electron transport chain.[7][8] Early enzymologists could have employed ¹³C-labeled malonamides (which would hydrolyze to malonate) to study the kinetics and mechanism of this inhibition in isolated mitochondria or purified enzyme preparations.
Experimental Design: NMR Studies of Enzyme-Inhibitor Interaction
By using ¹³C NMR, researchers could directly observe the binding of [¹³C]-malonate to the active site of succinate dehydrogenase. Changes in the chemical shift and line width of the ¹³C signal upon binding to the enzyme would provide valuable information about the chemical environment of the inhibitor within the active site.
Diagram: Enzyme Inhibition Study Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Malonyl-CoA and fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Malonic acid - Wikipedia [en.wikipedia.org]
- 8. Malonate metabolism: biochemistry, molecular biology, physiology, and industrial application - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Critical Role of Isotopically Labeled Compounds in Advanced Research
An In-Depth Technical Guide to the Isotopic Enrichment and Purity of Dibromo Malonamide-¹³C₃
In the landscape of modern drug development and metabolic research, stable isotope labeling is an indispensable tool. The substitution of atoms with their heavier, non-radioactive isotopes allows researchers to trace molecules through complex biological systems, elucidate reaction mechanisms, and establish robust internal standards for quantitative analysis.[1] Among stable isotopes, Carbon-13 (¹³C) is of particular importance due to carbon's central role in the framework of organic molecules.
Dibromo Malonamide-¹³C₃, a derivative of fully labeled malonamide, serves as a valuable synthetic intermediate and a potential tracer in various biochemical studies. Its utility is directly proportional to its quality, which is defined by two distinct but equally critical parameters: chemical purity and isotopic enrichment. Mischaracterization of either parameter can lead to erroneous data interpretation, jeopardizing experimental outcomes and regulatory submissions.
This guide provides a comprehensive framework for the synthesis, analysis, and characterization of Dibromo Malonamide-¹³C₃. We will explore the causality behind our chosen methodologies, presenting a self-validating analytical system that combines orthogonal techniques to ensure the highest degree of confidence in the final product's integrity. This document is intended for researchers, quality control scientists, and drug development professionals who rely on the precision of isotopically labeled compounds.
Synthesis and Isotopic Enrichment: A Pathway to Precision
The synthesis of Dibromo Malonamide-¹³C₃ begins with a high-purity, fully labeled precursor, Malonamide-¹³C₃. The primary objective of the synthetic process is to achieve complete bromination while preserving the integrity of the ¹³C₃ core.
The chosen pathway is a direct bromination of Malonamide-¹³C₃. The causality for this choice rests on its efficiency and the ability to control reaction conditions to minimize side-product formation.
Reaction:
Malonamide-¹³C₃ is reacted with a suitable brominating agent, such as bromine in an aqueous acidic medium. The reaction proceeds via the enol form of the amide, with the acidic conditions catalyzing both enolization and the subsequent electrophilic attack by bromine. A carefully controlled stoichiometry of the brominating agent is crucial to drive the reaction to the dibrominated product without introducing impurities.
A patent for the synthesis of the unlabeled analogue outlines a process involving the reaction of malonamide with bromine in an acid-catalyzed aqueous environment, which serves as a foundational method.[2]
Sources
Dibromo Malonamide-¹³C₃: A Novel Isotopic Tracer for Probing Cellular Metabolism and Drug Development
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The intricate network of cellular metabolism is central to both health and disease. Understanding the dynamic fluxes through these pathways is paramount for developing effective therapeutics. Stable isotope tracers have emerged as indispensable tools for elucidating these metabolic dynamics. This technical guide introduces Dibromo Malonamide-¹³C₃ as a novel, potential isotopic tracer for investigating key metabolic pathways. We will delve into its proposed synthesis, its potential utility in metabolic tracing, and provide comprehensive protocols for its application in both in vitro and in vivo models. Furthermore, this guide will detail the analytical methodologies, including mass spectrometry and nuclear magnetic resonance spectroscopy, for the detection and quantification of ¹³C-labeled metabolites derived from Dibromo Malonamide-¹³C₃. This document serves as a foundational resource for researchers seeking to leverage this promising new tool in their exploration of cellular metabolism and drug discovery.
Introduction: The Imperative for Novel Isotopic Tracers
Metabolic reprogramming is a hallmark of numerous diseases, including cancer, metabolic syndrome, and neurodegenerative disorders.[1] The ability to track the flow of atoms through metabolic pathways, known as metabolic flux analysis, provides a quantitative understanding of these alterations.[2][3][4] Stable isotope labeling, using non-radioactive isotopes like carbon-13 (¹³C), has become a cornerstone of metabolic research due to its safety and the detailed insights it offers.[5][6]
While commonly used tracers such as ¹³C-glucose and ¹³C-glutamine have been instrumental, there is a growing need for novel tracers that can probe specific, less-explored metabolic nodes. Dibromo Malonamide-¹³C₃ is proposed here as one such novel tracer. Its unique chemical structure suggests potential for investigating pathways related to amino acid and lipid metabolism, as well as offering a tool for studying drug metabolism and disposition.[7]
The Rationale for Dibromo Malonamide-¹³C₃ as a Metabolic Tracer
Dibromo Malonamide (C₃H₄Br₂N₂O₂) is a derivative of malonamide.[8] Malonamide and its derivatives are known to participate in various biological processes and have been utilized in the synthesis of compounds with therapeutic potential.[8][9][10]
Hypothesized Metabolic Fate and Tracing Potential:
It is hypothesized that Dibromo Malonamide-¹³C₃, upon entering the cell, will be metabolized by amidases and other enzymes, releasing its ¹³C₃-labeled carbon backbone into central carbon metabolism. The bromine atoms may serve to influence its cellular uptake and initial metabolic processing. The ¹³C₃-malonate core could potentially enter the tricarboxylic acid (TCA) cycle, be utilized in fatty acid synthesis, or contribute to the amino acid pool. This makes Dibromo Malonamide-¹³C₃ a potentially versatile tracer for simultaneously probing multiple interconnected pathways.
Synthesis of Dibromo Malonamide-¹³C₃
A potential approach involves the use of ¹³C₃-labeled malonic acid or its derivatives as a starting material. The synthesis could proceed through the amidation of a ¹³C₃-labeled malonic ester followed by bromination.
Proposed Synthetic Workflow:
Caption: A proposed synthetic pathway for Dibromo Malonamide-¹³C₃.
Experimental Protocols for Metabolic Tracing
The successful application of Dibromo Malonamide-¹³C₃ as a metabolic tracer hinges on robust experimental design and execution. The following protocols provide a framework for its use in both cell culture and animal models.
In Vitro Metabolic Labeling with Dibromo Malonamide-¹³C₃ in Cultured Cells
This protocol outlines the steps for tracing the metabolic fate of Dibromo Malonamide-¹³C₃ in mammalian cell lines.
Experimental Workflow for In Vitro Labeling:
Caption: Workflow for in vitro stable isotope tracing experiments.
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Culture mammalian cells in standard growth medium to the desired confluency.
-
Seed cells in multi-well plates at a density that allows for logarithmic growth during the labeling period.
-
-
Preparation of Labeling Medium:
-
Prepare fresh culture medium containing a defined concentration of Dibromo Malonamide-¹³C₃. The optimal concentration should be determined empirically but a starting point of 10-100 µM is recommended.
-
-
Metabolic Labeling:
-
Remove the standard growth medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.
-
-
Quenching and Metabolite Extraction:
-
To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at high speed to pellet cellular debris.
-
Collect the supernatant containing the metabolites for analysis.
-
In Vivo Metabolic Tracing with Dibromo Malonamide-¹³C₃ in Animal Models
In vivo studies provide a more physiologically relevant context for understanding metabolism.[11][12]
Experimental Workflow for In Vivo Labeling:
Caption: Workflow for in vivo stable isotope tracing experiments.
Step-by-Step Protocol:
-
Animal Acclimatization and Diet:
-
Acclimatize animals (e.g., mice) to the experimental conditions.
-
Provide a standard chow diet or a purified diet depending on the experimental goals.
-
-
Tracer Administration:
-
Dibromo Malonamide-¹³C₃ can be administered via various routes, including oral gavage, intraperitoneal injection, or intravenous infusion. The choice of administration route will depend on the desired pharmacokinetic profile.[4]
-
A typical dose for a bolus administration might range from 10 to 50 mg/kg.
-
-
Sample Collection:
-
At specified time points after tracer administration, collect blood, urine, and tissues of interest.
-
Rapidly freeze tissues in liquid nitrogen to quench metabolism.
-
-
Metabolite Extraction from Tissues and Biofluids:
-
Homogenize frozen tissues in a cold extraction solvent.
-
For biofluids like plasma or serum, perform protein precipitation with a solvent like methanol or acetonitrile.
-
Centrifuge to remove precipitated proteins and cellular debris.
-
Collect the supernatant for analysis.
-
Analytical Methodologies
The analysis of ¹³C-labeled metabolites is typically performed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[7]
Mass Spectrometry-Based Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for separating and identifying labeled metabolites.
| Parameter | Description |
| Instrumentation | High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a liquid chromatography system. |
| Chromatography | Reversed-phase or HILIC chromatography for separation of polar metabolites. |
| Ionization | Electrospray ionization (ESI) in both positive and negative modes. |
| Data Acquisition | Full scan mode to detect all ions and targeted MS/MS to confirm the identity of labeled metabolites. |
| Data Analysis | Software for peak picking, integration, and isotopologue distribution analysis. |
Expected Fragmentation of Dibromo Malonamide-¹³C₃:
The fragmentation pattern of Dibromo Malonamide-¹³C₃ in the mass spectrometer will be crucial for its identification and for tracing its metabolic products. Based on the structure, characteristic losses of bromine, ammonia, and carbonyl groups are expected. The ¹³C₃ core will result in a mass shift of +3 Da compared to the unlabeled compound, and this mass shift will be propagated to its metabolic derivatives.
NMR Spectroscopy-Based Analysis
NMR spectroscopy provides detailed structural information and can distinguish between different isotopomers. ¹³C NMR is particularly useful for directly detecting the labeled carbon atoms.
| Parameter | Description |
| Instrumentation | High-field NMR spectrometer (e.g., 600 MHz or higher). |
| Sample Preparation | Dried metabolite extracts are reconstituted in a deuterated solvent. |
| Experiments | 1D ¹³C and ¹H NMR, and 2D experiments like HSQC and HMBC to identify labeled positions. |
| Data Analysis | Software for spectral processing and quantification of labeled species. |
Expected ¹³C NMR Chemical Shifts:
The ¹³C chemical shifts for the carbonyl and the central carbon of the malonamide backbone will be characteristic and will allow for the tracking of the ¹³C₃ label into downstream metabolites.[9][10]
Potential Applications in Drug Development
Dibromo Malonamide-¹³C₃ holds promise as a valuable tool in various stages of drug discovery and development.
-
Target Identification and Validation: By tracing the metabolic pathways affected by a drug candidate, researchers can gain insights into its mechanism of action.
-
Pharmacokinetic and Drug Metabolism Studies: The labeled tracer can be used to study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates that have a similar chemical scaffold.[7]
-
Toxicity Studies: Understanding how a drug alters metabolic pathways can help in predicting and mitigating potential toxicities.[7]
-
Biomarker Discovery: Changes in the metabolic fate of the tracer in response to disease or treatment can lead to the discovery of novel biomarkers.[13]
Future Directions and Conclusion
Dibromo Malonamide-¹³C₃ represents a promising, yet largely unexplored, tool for metabolic research. This technical guide provides a comprehensive framework for its proposed synthesis, application, and analysis. Future studies should focus on validating the proposed synthetic route, characterizing its metabolic fate in various biological systems, and exploring its utility in specific disease models. The development and application of novel isotopic tracers like Dibromo Malonamide-¹³C₃ will undoubtedly continue to advance our understanding of the complex and dynamic nature of cellular metabolism, ultimately paving the way for new therapeutic interventions.
References
-
Physiological impact of in vivo stable isotope tracing on cancer metabolism - PMC. (n.d.). Retrieved January 21, 2026, from [Link]
-
Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - NIH. (2025, May 12). Retrieved January 21, 2026, from [Link]
-
Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - NIH. (2023, August 17). Retrieved January 21, 2026, from [Link]
-
Stable Isotope Tracing and Metabolomics to Study In Vivo Brown Adipose Tissue Metabolic Fluxes - eScholarship.org. (n.d.). Retrieved January 21, 2026, from [Link]
-
Stable Isotopes for Tracing Mammalian-Cell Metabolism in vivo - Lirias. (n.d.). Retrieved January 21, 2026, from [Link]
-
Generalized mechanism associated with the synthesis of malonamide derivatives (MDs) from amines and malonic esters. - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
A Review of Recent Studies on the Metabolism of Exogenous and Endogenous Malondialdehyde - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
-
Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed. (2008, August 15). Retrieved January 21, 2026, from [Link]
- CN102630224B - For the preparation of the method for 2,2-dibromo Malonamide - Google Patents. (n.d.).
-
Enzymatic C–H Oxidation-Amidation Cascade in the Production of Natural and Unnatural Thiotetronate Antibiotics with Potentiated Bioactivity - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
Syntheses and Applications of Malonamide Derivatives – A Minireview - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis, Crystal Structure and DFT Studies of a New Dinuclear Ag(I)-Malonamide Complex - MDPI. (2018, April 11). Retrieved January 21, 2026, from [Link]
-
Stable isotope-resolved metabolomics and applications for drug development - PubMed. (2011, December 23). Retrieved January 21, 2026, from [Link]
-
Safe Synthesis of 4,7-Dibromo[2][11][12]thiadiazolo[3,4- d]pyridazine and Its SNAr Reactions. (2018, October 9). Retrieved January 21, 2026, from [Link]
-
Metabolism-guided drug design - MedChemComm (RSC Publishing). (n.d.). Retrieved January 21, 2026, from [Link]
-
Metabolic Disorders, Drug Development, Drug Design and Biomarkers - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
-
Enzymatic formation of anandamide - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
-
Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
Metabolic labeling with noncanonical amino acids and visualization by chemoselective fluorescent tagging - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
-
Safe Synthesis of 4,7-Dibromo[2][11][12]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. (2025, October 16). Retrieved January 21, 2026, from [Link]
-
Anandamide Alters Glycolytic Activity in Streptococcus mutans: Metabolomics and Stable Isotope Labeling Study - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
-
Metabolic profiling technologies for biomarker discovery in biomedicine and drug development - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
-
Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PubMed. (2020, August 3). Retrieved January 21, 2026, from [Link]
-
Carbon-13 Dioxide in Metabolic Research and Drug Development. (2025, August 12). Retrieved January 21, 2026, from [Link]
-
Anandamide and its metabolites: what are their roles in the kidney? - PubMed - NIH. (2016, June 1). Retrieved January 21, 2026, from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Frontiers | Advances in MALDI Mass Spectrometry Imaging Single Cell and Tissues [frontiersin.org]
- 3. Discovery of a Two-Step Enzyme Cascade Converting Aspartate to Aminomalonate in Peptide Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dibromo Malonamide-13C3 | LGC Standards [lgcstandards.com]
- 7. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Crystal Structure and DFT Studies of a New Dinuclear Ag(I)-Malonamide Complex [mdpi.com]
- 11. MALDI-MS-based imaging of small molecules and proteins in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mass Spectrometry-Based Tissue Imaging of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic profiling technologies for biomarker discovery in biomedicine and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Exploratory Studies Using Dibromo Malonamide-¹³C₃
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the design and execution of exploratory studies utilizing Dibromo Malonamide-¹³C₃. Given the specialized nature of this isotopically labeled compound, this document synthesizes established principles of stable isotope labeling, metabolic flux analysis, and antimicrobial research to propose a robust methodological approach. We will delve into the causality behind experimental choices, ensuring that each proposed protocol is a self-validating system for generating high-quality, reproducible data.
Part 1: Foundational Understanding of Dibromo Malonamide-¹³C₃
Dibromo Malonamide-¹³C₃ is a stable isotope-labeled version of Dibromomalonamide, a compound recognized for its antimicrobial properties.[1][2] The incorporation of three ¹³C atoms into the malonamide backbone provides a powerful tool for tracing the metabolic fate of the molecule in biological systems without the safety concerns associated with radioactive isotopes.[3]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Dibromo Malonamide-¹³C₃ is fundamental to designing meaningful experiments.
| Property | Value | Source |
| CAS Number | 1246815-05-3 | [2][4] |
| Molecular Formula | ¹³C₃H₄Br₂N₂O₂ | [2][4] |
| Molecular Weight | 262.86 g/mol | [2][4] |
| Appearance | White to Off-White Solid | [2] |
| Synonyms | 2,2-Dibromopropanediamide-¹³C₃, 2,2-Dibromomalonamide-¹³C₃, Dibromomalonic Acid Diamide-¹³C₃ | [2][4] |
Rationale for Isotopic Labeling
The use of stable isotopes like ¹³C offers significant advantages in research. It allows for the differentiation of the administered compound and its metabolites from endogenous molecules, enabling precise tracking and quantification in complex biological matrices.[3][5] This is particularly valuable in metabolic studies, pharmacokinetic analysis, and determining the mechanism of action.
Part 2: Proposed Exploratory Studies & Methodologies
The following sections outline a series of potential exploratory studies using Dibromo Malonamide-¹³C₃, complete with detailed protocols and the underlying scientific rationale.
Study Area 1: Antimicrobial Mechanism of Action
While the unlabeled counterpart, Dibromomalonamide, is known as a biocide, the precise mechanism of action may not be fully elucidated.[1] The ¹³C₃ label allows for detailed investigation into its interaction with microbial cells. A key hypothesis is that brominated compounds can act as oxidizing agents, potentially disrupting essential cellular processes through the oxidation of protein thiols.[6]
This workflow aims to determine if and how Dibromo Malonamide-¹³C₃ enters microbial cells and interacts with cellular components.
Caption: Workflow for elucidating the antimicrobial mechanism of action.
-
Microbial Culture: Grow selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) to mid-log phase in appropriate culture media.
-
Compound Incubation: Introduce Dibromo Malonamide-¹³C₃ to the cultures at varying concentrations (e.g., sub-MIC, MIC, and supra-MIC levels). Include an unlabeled control.
-
Time-Course Sampling: Collect cell pellets at different time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Fractionation: Lyse the cells and separate the cellular components (cell wall, membrane, cytoplasm, and protein fractions) via differential centrifugation.
-
LC-MS/MS Analysis: Analyze each fraction using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to detect and quantify the presence of Dibromo Malonamide-¹³C₃ and its potential metabolites.[7]
-
Target Identification: For protein fractions showing high levels of the ¹³C label, perform immunoprecipitation using antibodies that recognize potential adducted proteins or utilize click chemistry if a suitable tag can be incorporated into the molecule. Subsequent proteomic analysis by mass spectrometry can identify the specific protein targets.
Study Area 2: Metabolic Fate and Stability in Biological Systems
Understanding the metabolic fate of a compound is crucial for drug development. The ¹³C₃ label allows for the unambiguous identification of metabolites. A potential metabolic pathway could involve the debromination of the molecule.[8]
This assay will determine the rate at which the compound is metabolized by liver enzymes.
Caption: Workflow for assessing in vitro metabolic stability.
-
Reaction Mixture: Prepare a reaction mixture containing liver microsomes (human or animal), Dibromo Malonamide-¹³C₃, and a buffer solution.
-
Initiate Reaction: Start the metabolic reaction by adding a solution of NADPH (nicotinamide adenine dinucleotide phosphate), an essential cofactor for many metabolic enzymes.
-
Time-Point Quenching: At specific time intervals (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to measure the concentration of the remaining Dibromo Malonamide-¹³C₃ and any formed metabolites.
-
Data Analysis: Plot the natural logarithm of the remaining parent compound concentration against time to determine the metabolic half-life (t½) and calculate the intrinsic clearance.
Study Area 3: Tracing in Complex Environments - Metabolic Flux Analysis
In more advanced applications, Dibromo Malonamide-¹³C₃ could be used as a tracer in metabolic flux analysis (MFA) to understand how its presence perturbs cellular metabolism.[1][2][9] This is particularly relevant for understanding its effects on industrial fermentation processes or complex microbial communities.
Caption: Logical framework for ¹³C-Metabolic Flux Analysis.
Should these studies yield quantitative data, they should be presented in a clear and comparative manner.
Table 2: Hypothetical Antimicrobial Efficacy Data
| Microbial Strain | MIC (µg/mL) of Unlabeled Compound | ¹³C Uptake at MIC (pmol/10⁶ cells) |
| S. aureus ATCC 25923 | 16 | 1.2 ± 0.2 |
| E. coli ATCC 25922 | 32 | 0.8 ± 0.1 |
| P. aeruginosa ATCC 27853 | 64 | 0.4 ± 0.05 |
Table 3: Hypothetical Metabolic Stability Data
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 45 | 15.4 |
| Rat | 25 | 27.7 |
| Mouse | 18 | 38.5 |
Part 3: Analytical Considerations and Data Interpretation
The success of these exploratory studies hinges on robust analytical methodologies and careful data interpretation.
Analytical Techniques
-
Mass Spectrometry (MS): Both Gas Chromatography-MS (GC-MS) and Liquid Chromatography-MS (LC-MS) are indispensable for separating and identifying the ¹³C-labeled compound and its metabolites from complex biological matrices.[7][10] High-resolution MS can provide accurate mass measurements to confirm elemental compositions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR can provide detailed structural information about the labeled compound and its metabolites, confirming the position of the ¹³C labels.[11][12]
Data Interpretation
-
Isotopologue Distribution: The analysis of the mass isotopomer distribution in metabolites following administration of Dibromo Malonamide-¹³C₃ will reveal the metabolic pathways it enters.
-
Kinetic Analysis: For stability and uptake studies, careful kinetic modeling will be necessary to derive meaningful parameters such as rates of uptake, clearance, and metabolic turnover.
Conclusion
Dibromo Malonamide-¹³C₃ represents a valuable tool for in-depth exploratory studies in microbiology, drug metabolism, and systems biology. While specific literature on its application is emerging, the principles and methodologies outlined in this guide provide a solid foundation for researchers to design and execute rigorous and insightful experiments. The key to success lies in a multi-faceted approach that combines careful experimental design, advanced analytical techniques, and sophisticated data analysis to fully leverage the power of stable isotope labeling.
References
-
Pharmaffiliates. (n.d.). Dibromo Malonamide-13C3. Retrieved from [Link]
- Young, J. D. (2015). Application of isotope labeling experiments and 13C flux analysis to enable rational pathway engineering. Current Opinion in Biotechnology, 36, 50–56.
-
13CFLUX.NET. (n.d.). Metabolic Flux Analysis with 13C-Labeling Experiments. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Isotopic labeling. In Wikipedia. Retrieved from [Link]
-
University of North Texas. (n.d.). 13C-Stable Isotope Labeling. UNT Research. Retrieved from [Link]
- D'Arienzo, C., et al. (2021).
-
PubMed Central. (2023). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Retrieved from [Link]
-
PubMed. (2023). 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. Retrieved from [Link]
-
PubMed Central. (2017). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. Retrieved from [Link]
-
Science.gov. (n.d.). isotopically labeled compounds: Topics by Science.gov. Retrieved from [Link]
-
RSC Publishing. (2014). 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. Retrieved from [Link]
-
Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]
-
CST Technologies. (n.d.). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Quantitative proteomics. In Wikipedia. Retrieved from [Link]
-
MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
NIH. (2022). A Multi-Purpose Approach to the Mechanisms of Action of Two Biocides (Benzalkonium Chloride and Dibromonitrilopropionamide): Discussion of Pseudomonas fluorescens' Viability and Death. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]
-
RSC Publishing. (2019). A chemoselective hydroxycarbonylation and 13C-labeling of aryl diazonium salts using formic acid as the C-1 source. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Surface Water Microbial Community Response to the Biocide 2,2-Dibromo-3-Nitrilopropionamide, Used in Unconventional Oil and Gas Extraction. Retrieved from [Link]
-
NIH. (2016). Inhibitory Effect of Biocides on the Viable Masses and Matrices of Staphylococcus aureus and Pseudomonas aeruginosa Biofilms. Retrieved from [Link]
-
PubMed Central. (2021). Review on the Antibacterial Mechanism of Plant-Derived Compounds against Multidrug-Resistant Bacteria (MDR). Retrieved from [Link]
-
PubMed. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Retrieved from [Link]
-
NIH. (2022). Reviewing the complexities of bacterial biocide susceptibility and in vitro biocide adaptation methodologies. Retrieved from [Link]
-
PubMed. (1998). Metabolic and dispositional fate of 1,2-dibromo-2,4-dicyanobutane in the male fischer 344 Rat. Retrieved from [Link]
-
NIH. (2014). Sensing the Bactericidal and Bacteriostatic Antimicrobial Mode of Action Using Raman Deuterium Stable Isotope Probing (DSIP) in Escherichia coli. Retrieved from [Link]
-
ScienceDirect. (1985). Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). Retrieved from [Link]
-
PubMed. (1996). NTP Toxicology and Carcinogenesis Studies of 2,3-Dibromo-1-Propanol (CAS No. 96-13-9) in F344/N Rats and B6C3F1 Mice (Dermal Studies). Retrieved from [Link]
Sources
- 1. vanderbilt.edu [vanderbilt.edu]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. metsol.com [metsol.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Metabolic and dispositional fate of 1,2-dibromo-2,4-dicyanobutane in the male fischer 344 Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 10. 13C-Stable Isotope Labeling | University of North Texas [research.unt.edu]
- 11. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
An In-depth Technical Guide to Dibromo Malonamide-¹³C₃: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Dibromo Malonamide-¹³C₃, a stable isotope-labeled derivative of the antimicrobial agent Dibromomalonamide. While specific experimental data for the ¹³C₃-labeled variant is not extensively published, this document synthesizes the known properties of the unlabeled compound with established principles of isotopic labeling and spectroscopic analysis. This guide will delve into the chemical structure, molecular formula, and key physicochemical properties. Furthermore, it will present a plausible synthetic pathway for Dibromo Malonamide-¹³C₃, drawing from general methods for isotopic labeling and the known reactivity of malonamide. A significant focus will be placed on the anticipated analytical characteristics, including expected shifts in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data due to the ¹³C enrichment. Finally, the guide will explore the potential applications of this labeled compound, particularly in drug metabolism and pharmacokinetic (DMPK) studies, where it can serve as a valuable tool for tracing and quantification.
Introduction to Dibromo Malonamide and the Significance of ¹³C Labeling
Dibromomalonamide is a halogenated amide with recognized antimicrobial properties.[1] Its utility extends to various industrial applications as a biocide.[1] The introduction of stable isotopes, such as Carbon-13 (¹³C), into a molecule creates a "heavy" version that is chemically identical to its unlabeled counterpart but possesses a distinct mass. This mass difference allows for its differentiation and quantification in complex biological matrices.
Dibromo Malonamide-¹³C₃, in which all three carbon atoms are replaced with the ¹³C isotope, is a powerful tool for researchers in drug development. Stable isotope labeling is instrumental in absorption, distribution, metabolism, and excretion (ADME) studies, providing an unambiguous way to track the fate of a compound in vitro and in vivo.[2] The use of ¹³C-labeled compounds, in conjunction with mass spectrometry, enables precise quantification and metabolite identification, overcoming challenges associated with background interference from endogenous molecules.[3]
Chemical Structure and Formula
The fundamental chemical identity of Dibromo Malonamide-¹³C₃ is defined by its molecular structure and formula.
-
Chemical Name: Dibromo Malonamide-¹³C₃[4]
-
Synonyms: 2,2-Dibromopropanediamide-¹³C₃, 2,2-Dibromomalonamide-¹³C₃, Dibromomalonic Acid Diamide-¹³C₃[4]
-
CAS Number: 1246815-05-3[4]
-
Molecular Formula: ¹³C₃H₄Br₂N₂O₂[4]
-
Molecular Weight: 262.86 g/mol [4]
Structural Representation
The core structure consists of a central carbon atom bonded to two bromine atoms and two carboxamide groups. In the ¹³C₃ isotopologue, all three carbon atoms within this structure are the ¹³C isotope.
Caption: Chemical structure of Dibromo Malonamide-¹³C₃.
Physicochemical Properties
The following table summarizes the known and anticipated physicochemical properties of Dibromo Malonamide-¹³C₃.
| Property | Value | Reference/Comment |
| Appearance | White to Off-White Solid | Based on the unlabeled compound.[2] |
| Melting Point | 194-198 °C | For the unlabeled compound.[2] |
| Solubility | Soluble in DMSO and Methanol | For the unlabeled compound.[2] |
| Storage | Hygroscopic, -20°C Freezer, Under Inert Atmosphere | Recommended for stability.[2] |
Synthesis of Dibromo Malonamide-¹³C₃: A Proposed Pathway
Step 1: Synthesis of Malonamide-¹³C₃
The synthesis of the isotopically labeled precursor, Malonamide-¹³C₃, is the initial and crucial step. Malonamide-¹³C₃ is commercially available, or can be synthesized from ¹³C-labeled starting materials.[5] One common approach involves the use of diethyl malonate-¹³C₃, which can be prepared from ¹³C-labeled precursors. Diethyl malonate-¹³C₃ can then be converted to Malonamide-¹³C₃ through amidation with ammonia.
Step 2: Bromination of Malonamide-¹³C₃
The second step is the bromination of the central methylene group of Malonamide-¹³C₃. This can be achieved using a suitable brominating agent. A common method for the bromination of malonic acid derivatives is the use of bromine in a suitable solvent, often with a catalyst.
Experimental Protocol (Hypothetical):
-
Reaction Setup: In a well-ventilated fume hood, dissolve Malonamide-¹³C₃ in a suitable solvent, such as glacial acetic acid, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Bromination: Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the reaction mixture at room temperature. The reaction is typically exothermic and the addition should be controlled to maintain a moderate temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, the product can be isolated by precipitation. This can be achieved by pouring the reaction mixture into ice-cold water.
-
Purification: The crude Dibromo Malonamide-¹³C₃ can be collected by filtration and purified by recrystallization from a suitable solvent system, such as ethanol/water.
Caption: Proposed synthetic workflow for Dibromo Malonamide-¹³C₃.
Anticipated Analytical Profile
The incorporation of three ¹³C atoms into the dibromomalonamide structure will result in distinct and predictable changes in its mass spectrum and NMR spectra.
Mass Spectrometry
In mass spectrometry, the molecular ion peak of Dibromo Malonamide-¹³C₃ will be shifted by +3 mass units compared to its unlabeled counterpart due to the presence of three ¹³C atoms instead of ¹²C atoms. This clear mass shift is the basis for its use as an internal standard in quantitative analyses. The fragmentation pattern is expected to be similar to the unlabeled compound, with fragments containing the ¹³C backbone also exhibiting a corresponding mass shift.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: The ¹³C NMR spectrum of Dibromo Malonamide-¹³C₃ will show signals for the three carbon atoms. Due to the isotopic labeling, the signal-to-noise ratio will be significantly enhanced, allowing for easier detection and structural confirmation. The chemical shifts of the ¹³C nuclei will be very similar to those of the unlabeled compound, as isotopic substitution has a negligible effect on the electronic environment. However, ¹³C-¹³C coupling will be observable, providing additional structural information.
-
¹H NMR: The ¹H NMR spectrum will be largely unaffected in terms of chemical shifts of the amide protons. However, the protons on the amide groups will exhibit coupling to the adjacent ¹³C nuclei, resulting in the splitting of the proton signals. This ¹H-¹³C coupling can provide further confirmation of the isotopic labeling.
Applications in Research and Drug Development
The primary application of Dibromo Malonamide-¹³C₃ is as a labeled internal standard for quantitative analysis and as a tracer in metabolic studies.
Drug Metabolism and Pharmacokinetic (DMPK) Studies
Stable isotope-labeled compounds are invaluable in DMPK studies.[6] Dibromo Malonamide-¹³C₃ can be used to:
-
Quantify the parent drug and its metabolites: By spiking biological samples with a known amount of the ¹³C₃-labeled compound, the unlabeled drug and its metabolites can be accurately quantified using LC-MS/MS.[3]
-
Elucidate metabolic pathways: The distinct mass of the labeled compound allows for the unambiguous identification of metabolites, as they will also carry the ¹³C label.[2]
-
Determine pharmacokinetic parameters: Key parameters such as absorption, distribution, and excretion rates can be precisely measured.[3]
Antimicrobial Research
As a labeled antimicrobial agent, Dibromo Malonamide-¹³C₃ can be used to study its mechanism of action, cellular uptake, and distribution within microbial systems. This can provide valuable insights for the development of new and more effective antimicrobial drugs.
Safety and Handling
While specific toxicity data for Dibromo Malonamide-¹³C₃ is not available, it should be handled with the same precautions as its unlabeled counterpart. Dibromomalonamide is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
Dibromo Malonamide-¹³C₃ represents a valuable tool for researchers and scientists in the field of drug development and antimicrobial research. Although detailed experimental data for this specific isotopologue is scarce, this guide provides a robust framework for understanding its chemical properties, a plausible synthetic route, and its key applications. The ability to accurately trace and quantify this compound in complex biological systems underscores the power of stable isotope labeling in advancing our understanding of drug metabolism and action. As research in these areas continues to evolve, the demand for and utility of such precisely labeled molecules will undoubtedly grow.
References
-
Pharmaffiliates. Dibromo Malonamide-13C3. [Link]
-
PubMed. Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies. [Link]
-
Metabolic Solutions. Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]
-
Pharmaffiliates. Malonamide-13C3. [Link]
Sources
"discovery and history of labeled malonamide compounds"
An In-depth Technical Guide to the Discovery and History of Labeled Malonamide Compounds
Abstract
The malonamide scaffold is a privileged structure in modern medicinal chemistry, serving as a cornerstone for therapeutics targeting a wide array of diseases. The journey from the initial discovery of its parent acid to the sophisticated, isotopically labeled analogues used in contemporary drug development is a story of evolving chemical strategy and technological advancement. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the history of malonamides and the critical role of isotopic labeling. We will delve into the core principles and detailed methodologies for synthesizing malonamides labeled with key isotopes such as Carbon-14 (¹⁴C), Tritium (³H), and Carbon-11 (¹¹C), explaining the causality behind experimental choices and their applications in preclinical and clinical research.
The Malonamide Core: A Foundation in Medicinal Chemistry
Malonamides, the diamide derivatives of malonic acid, are a class of organic compounds characterized by a central methylene group flanked by two carbonyl-nitrogen functionalities. This structure imparts a unique combination of hydrogen bonding capabilities, conformational flexibility, and synthetic versatility. As a result, malonamide derivatives have become vital components in drug design, appearing in compounds developed as anticancer agents, antidiabetics, k-opioid receptor agonists, and inhibitors of blood coagulation factor Xa.[1][2] Their ability to act as peptidomimetics and chelating agents further broadens their therapeutic potential.[1][2]
The history of this scaffold begins with its precursor, malonic acid. In 1858, French chemist Victor Dessaignes first prepared malonic acid through the oxidation of malic acid, laying the groundwork for over a century of chemical exploration.[3] The subsequent development of synthetic routes to its amide derivatives unlocked the door to the vast chemical space that malonamides occupy today.[4]
The Need for a Label: Illuminating the Biological Fate of Drugs
While the synthesis of a potent malonamide-based drug candidate is a significant achievement, understanding its behavior within a biological system is paramount. This is where isotopic labeling becomes an indispensable tool.[5][6] By replacing one or more atoms in the drug molecule with their corresponding isotopes, we can "tag" the compound, allowing it to be tracked and quantified with exceptional sensitivity and specificity.[5] This process is fundamental to Absorption, Distribution, Metabolism, and Excretion (ADME) studies and in vivo imaging techniques like Positron Emission Tomography (PET).[7][8]
The choice of isotope is dictated by the scientific question at hand. Each isotope possesses unique properties that make it suitable for specific applications.
| Isotope | Half-life | Emission Type | Max Energy (MeV) | Primary Application | Rationale & Insights |
| Carbon-14 (¹⁴C) | ~5730 years | Beta (β⁻) | 0.156 | Quantitative ADME, Mass Balance | The long half-life is ideal for comprehensive metabolism and excretion studies which can take days or weeks. The carbon label is typically placed in a metabolically stable position to ensure the tag represents the entire molecular backbone.[7][9] |
| Tritium (³H) | ~12.3 years | Beta (β⁻) | 0.0186 | In vitro assays, ADME | Synthesis of ³H-labeled compounds is often more straightforward and cost-effective than ¹⁴C.[10] However, the label's position must be carefully chosen to avoid loss through metabolic oxidation or chemical exchange. |
| Carbon-11 (¹¹C) | ~20.4 minutes | Positron (β⁺) | 0.96 | PET Imaging | The short half-life minimizes the radiation dose to the subject, allowing for non-invasive, real-time imaging of drug distribution and target engagement in living organisms, including humans.[8][11] The synthesis must be extremely rapid and efficient. |
| Fluorine-18 (¹⁸F) | ~109.8 minutes | Positron (β⁺) | 0.634 | PET Imaging | While not a direct isotope of an atom in many drug molecules, its longer half-life compared to ¹¹C allows for more complex syntheses and longer imaging protocols.[8][12] |
Synthetic Strategies for Isotopic Labeling
The synthesis of a labeled compound is a highly specialized process that requires careful planning to maximize radiochemical yield and purity while minimizing handling time and radiation exposure.[5]
Carbon-14 Labeling: The Gold Standard for ADME
The goal of ¹⁴C-labeling is to insert the isotope into a metabolically stable position of the drug's core structure. For a malonamide derivative, labeling the central methylene carbon (C2 position) is a common and robust strategy.
Exemplar Protocol: Synthesis of N,N'-dibenzyl-[2-¹⁴C]malonamide
-
Expertise & Causality: This protocol begins with commercially available Ba¹⁴CO₃, the most common starting material for ¹⁴C synthesis.[9] The key intermediate is diethyl [2-¹⁴C]malonate, a versatile building block analogous to the classic malonic ester synthesis.[13] Direct amidation of the malonic ester with benzylamine is a reliable method for forming the final malonamide product.[2]
-
Step 1: Generation of ¹⁴CO₂
-
Materials: Ba¹⁴CO₃ (100 mCi), concentrated H₂SO₄, high-vacuum manifold.
-
Procedure: In a sealed reaction vessel on a vacuum line, frozen concentrated H₂SO₄ is added to Ba¹⁴CO₃. The vessel is warmed, allowing the acid to react and release ¹⁴CO₂ gas, which is then cryogenically transferred to a collection vessel.
-
Rationale: This standard procedure ensures the quantitative release and transfer of the valuable radioactive gas in a contained system.
-
-
Step 2: Synthesis of Diethyl [2-¹⁴C]malonate
-
Materials: ¹⁴CO₂, ethyl magnesium bromide (Grignard reagent), diethyl carbonate, anhydrous THF.
-
Procedure: The collected ¹⁴CO₂ is bubbled through a solution of ethyl magnesium bromide in THF at low temperature. This forms the carboxylated Grignard adduct. The reaction is then quenched with diethyl carbonate to yield the target diethyl [2-¹⁴C]malonate after workup and purification.
-
Rationale: Carboxylation of a Grignard reagent is a classic and efficient method for converting CO₂ into a carboxylic acid derivative, forming the crucial C-¹⁴C bond.
-
-
Step 3: Amidation to form N,N'-dibenzyl-[2-¹⁴C]malonamide
-
Materials: Diethyl [2-¹⁴C]malonate, benzylamine (2.5 equivalents), sodium methoxide (catalyst), toluene.
-
Procedure: Diethyl [2-¹⁴C]malonate is dissolved in toluene with a catalytic amount of sodium methoxide. Benzylamine is added, and the mixture is heated to reflux for 12-18 hours, driving the reaction to completion by removing the ethanol byproduct.
-
Rationale: Using an excess of the amine and heating shifts the equilibrium towards the more thermodynamically stable amide product. A catalyst like sodium methoxide accelerates this transesterification-like process.
-
-
Step 4: Purification and Analysis (Self-Validating System)
-
Procedure: The crude product is purified by reverse-phase HPLC. The purity of the final compound is confirmed by radio-HPLC (for radiochemical purity), LC-MS (for chemical identity), and liquid scintillation counting (to determine specific activity).
-
Trustworthiness: This multi-pronged analysis ensures the final product is what it claims to be. The radio-HPLC chromatogram provides a validated measure of purity, confirming that the radioactivity co-elutes with the non-labeled reference standard.
-
Carbon-11 Labeling: The Race Against Time for PET Imaging
The synthesis of ¹¹C-labeled PET tracers must be exceptionally fast, typically completed within 2-3 half-lives (~40-60 minutes) from the end of radionuclide production. This necessitates late-stage labeling strategies where the ¹¹C atom is introduced in the final synthetic step. The most common method is methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate.[14]
Exemplar Protocol: Synthesis of a [¹¹C]N-methylated Malonamide PET Tracer
-
Expertise & Causality: This protocol assumes we have a malonamide precursor with a suitable N-H bond available for methylation. The reaction must be high-yielding and rapid. Automated synthesis modules are almost always used to ensure reproducibility and radiation safety.
-
Step 1: Production of [¹¹C]Methane and [¹¹C]Methyl Iodide
-
Source: A cyclotron bombards Nitrogen gas (¹⁴N) with protons to produce ¹¹C (¹⁴N(p,α)¹¹C), which emerges as [¹¹C]CO₂.
-
Procedure: The [¹¹C]CO₂ is catalytically reduced to [¹¹C]CH₄, which is then reacted with gaseous iodine to form [¹¹C]CH₃I. This entire process is automated.
-
Rationale: [¹¹C]CH₃I is a versatile and highly reactive methylating agent, making it the workhorse of ¹¹C chemistry.
-
-
Step 2: Late-Stage N-Methylation
-
Materials: Desmethyl-malonamide precursor, [¹¹C]CH₃I, base (e.g., NaOH, K₂CO₃), solvent (e.g., DMF, DMSO).
-
Procedure: The [¹¹C]CH₃I is trapped in a solution of the desmethyl precursor and a base at room or elevated temperature. The reaction is typically complete within 5-10 minutes.
-
Rationale: The choice of a strong, non-nucleophilic base deprotonates the amide nitrogen, creating a nucleophile that rapidly attacks the incoming [¹¹C]CH₃I. The reaction is often performed in a small volume to maximize concentration and reaction rate.
-
-
Step 3: Rapid Purification and Formulation
-
Procedure: The reaction mixture is directly injected onto a semi-preparative HPLC system. The peak corresponding to the product is collected, the solvent is rapidly evaporated, and the residue is reconstituted in a sterile, injectable solution (e.g., saline with ethanol).
-
Trustworthiness: The final formulated dose undergoes rapid quality control tests for pH, radiochemical purity, and sterility before being released for injection, ensuring patient safety.
-
Applications in Drug Development
The Role of ¹⁴C-Malonamides in ADME Studies
A ¹⁴C-labeled malonamide is the definitive tool for a human ADME or "mass balance" study.[7][15] After administering a single dose of the ¹⁴C-labeled drug, all excreta (urine and feces) are collected until virtually all radioactivity is recovered.[16] By analyzing these samples, researchers can:
-
Determine Mass Balance: Quantify the total percentage of the drug dose recovered.
-
Identify Routes of Excretion: Determine the primary pathways of elimination from the body (renal vs. fecal).
-
Profile Metabolites: Use techniques like radio-HPLC and LC-MS to identify and quantify all drug-related metabolites, providing a complete picture of the drug's metabolic fate.[10]
The Power of ¹¹C-Malonamides in PET Imaging
An ¹¹C-labeled malonamide designed to bind to a specific target (e.g., a receptor or enzyme in the brain) can provide invaluable information non-invasively.[17] A PET scan following injection of such a tracer can:
-
Confirm Blood-Brain Barrier Penetration: Visualize and quantify the amount of drug entering the brain.[14][18]
-
Measure Target Occupancy: By performing scans before and after administering a non-labeled version of the drug, researchers can measure how much of the drug is needed to occupy the target protein. This is crucial for selecting the right dose for clinical trials.
-
Assess Disease States: Compare tracer uptake in healthy subjects versus patients to see if the target's density or function is altered by disease.
Conclusion and Future Perspectives
From the foundational discovery of malonic acid to the high-tech world of PET imaging, malonamide compounds have proven to be a remarkably durable and versatile chemical scaffold. The history of their development is intertwined with the evolution of synthetic chemistry itself. The ability to introduce isotopic labels into these molecules has been a critical enabling technology, transforming them from promising chemical entities into quantifiable probes that illuminate the complex interplay between a drug and the human body. As synthetic methodologies become more sophisticated and our understanding of disease biology deepens, labeled malonamides will undoubtedly continue to play a central role in the development of safer and more effective medicines.
References
-
Human Metabolome Database. (2021). Showing metabocard for Malonamide (HMDB0254314). [Link]
-
ResearchGate. (n.d.). Synthesis of malonamide derivatives from malonyl chlorides. [Link]
-
Wikipedia. (n.d.). Malonic acid. [Link]
-
Nabulsi, N. B., et al. (2019). Evaluation of 11C-LSN3172176 as a Novel PET Tracer for Imaging M1 Muscarinic Acetylcholine Receptors in Nonhuman Primates. Journal of Nuclear Medicine, 60(8), 1157-1163. [Link]
-
ResearchGate. (n.d.). Tautomers and conformers of malonamide, NH2-C(O)-CH2-C(O)-NH2: Vibrational analysis, NMR spectra and ab initio calculations. [Link]
-
Wikipedia. (n.d.). Malonic ester synthesis. [Link]
-
ResearchGate. (n.d.). Generalized mechanism associated with the synthesis of malonamide derivatives (MDs) from amines and malonic esters. [Link]
-
ResearchGate. (n.d.). One-pot synthesis of malonamide derivatives. [Link]
-
Davoodnia, A., et al. (2015). Synthesis of novel series of malonamides derivatives via a five-component reaction. Molecular Diversity, 19(3), 539-545. [Link]
-
Aderibigbe, A. D., & Day, D. P. (2020). Syntheses and Applications of Malonamide Derivatives – A Minireview. University of Dundee Research Portal. [Link]
-
Moravek. (n.d.). How Do You Synthesize Radiolabeled Compounds?. [Link]
-
Constantinescu, C. C., & Pan, M. L. (2012). Suggested pathway to assess radiation safety of 11C-labeled PET tracers for first-in-human studies. Journal of Nuclear Medicine, 53(7), 1159-1161. [Link]
-
Penner, N., et al. (2004). The Use of Radiolabeled Compounds for ADME Studies in Discovery and Exploratory Development. Current Drug Metabolism, 5(5), 435-450. [Link]
-
Aleš Marek Group. (n.d.). Synthesis of Radiolabeled Compounds. [Link]
-
QPS. (n.d.). Radiolabeled ADME. [Link]
-
Symeres. (n.d.). Stable isotope-labeled compounds. [Link]
-
D'Amico, L., et al. (2020). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications, 56(12), 1839-1842. [Link]
-
Kumar, A., et al. (2020). An Exposition of 11C and 18F Radiotracers Synthesis for PET Imaging. Current Radiopharmaceuticals, 13(3), 173-187. [Link]
-
Wang, Y., et al. (2021). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Accounts of Chemical Research, 54(17), 3374-3386. [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. [Link]
-
Deo, A. K., et al. (2013). Human Brain Imaging and Radiation Dosimetry of 11C-N-Desmethyl-Loperamide, a PET Radiotracer to Measure the Function of P-Glycoprotein. Journal of Nuclear Medicine, 54(6), 943-949. [Link]
-
ResearchGate. (n.d.). The Use of Radiolabeled Compounds for ADME Studies in Discovery and Exploratory Development. [Link]
-
Sekisui Medical. (n.d.). RI-ADE ADME 101: Non-clinical pharmacokinetics studies using radio-labeled compounds. [Link]
-
Pharmaron. (n.d.). Radiolabelling And Radiosynthesis Services. [Link]
-
Li, X., et al. (2021). Discovery of Carbon-11 Labeled Sulfonamide Derivative: A PET Tracer for Imaging Brain NLRP3 Inflammasome. ACS Medicinal Chemistry Letters, 12(2), 263-268. [Link]
-
Almac Group. (n.d.). Synthetic Strategies for 14C Labelling of Drug Molecules. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Malonic acid - Wikipedia [en.wikipedia.org]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. moravek.com [moravek.com]
- 6. pharmaron.com [pharmaron.com]
- 7. The use of radiolabeled compounds for ADME studies in discovery and exploratory development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Exposition of 11C and 18F Radiotracers Synthesis for PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. almacgroup.com [almacgroup.com]
- 10. researchgate.net [researchgate.net]
- 11. Suggested pathway to assess radiation safety of 11C-labeled PET tracers for first-in-human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 14. Discovery of Carbon-11 Labeled Sulfonamide Derivative: A PET Tracer for Imaging Brain NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. xenotech.com [xenotech.com]
- 16. qps.com [qps.com]
- 17. Evaluation of 11C-LSN3172176 as a Novel PET Tracer for Imaging M1 Muscarinic Acetylcholine Receptors in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Human Brain Imaging and Radiation Dosimetry of 11C-N-Desmethyl-Loperamide, a PET Radiotracer to Measure the Function of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
"protocol for Dibromo Malonamide-13C3 in isotope dilution mass spectrometry"
An Application Guide and Protocol for the Quantification of Dibromomalonamide in Aqueous Matrices using Isotope Dilution Mass Spectrometry with Dibromomalonamide-¹³C₃
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive methodology for the accurate and sensitive quantification of Dibromomalonamide in aqueous samples utilizing Isotope Dilution Mass Spectrometry (IDMS). Dibromomalonamide is a potent antimicrobial agent whose presence in environmental waters necessitates precise monitoring.[1] The protocol leverages a stable, isotopically labeled internal standard, Dibromomalonamide-¹³C₃, to achieve high accuracy and precision by correcting for variations in sample preparation and matrix-induced signal suppression or enhancement. The method detailed herein employs Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a technique well-suited for analyzing polar, thermally unstable compounds like disinfection byproducts and other halogenated organics.[2] This guide is intended for analytical chemists, environmental scientists, and quality control professionals requiring a robust and reliable method for trace-level quantification.
Core Principles: The Power of Isotope Dilution
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis. Its power lies in the use of a stable, isotopically labeled version of the analyte as an internal standard (IS).
Why ¹³C-Labeling is Superior: The ideal internal standard behaves identically to the analyte through sample extraction, chromatography, and ionization, but is distinguishable by the mass spectrometer.
-
Chemical and Physical Equivalence: Dibromomalonamide-¹³C₃ has the same physicochemical properties as the native analyte. This ensures it experiences the same losses during sample preparation and the same matrix effects (ion suppression or enhancement) in the MS source.[3]
-
Chromatographic Co-elution: Unlike deuterium-labeled standards, which can sometimes exhibit slightly different retention times from their unlabeled counterparts, ¹³C-labeled standards co-elute almost perfectly.[4] This simultaneous arrival at the detector ensures that both analyte and IS are subjected to the exact same matrix effects at the exact same time, providing the most accurate correction.
-
Stability: The ¹³C-isotope is chemically stable and does not exchange with the surrounding matrix, ensuring the integrity of the standard throughout the analytical workflow.[3]
Quantification is based on the ratio of the signal from the native analyte to the known concentration of the spiked ¹³C₃-labeled internal standard. This ratio remains constant even if sample is lost, making the method exceptionally robust.
Experimental Protocol
This protocol is designed for the analysis of Dibromomalonamide in potentially complex aqueous matrices such as wastewater or process water.
Reagents and Materials
-
Standards:
-
Solvents:
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Deionized Water (>18 MΩ·cm)
-
-
Reagents:
-
Formic Acid (LC-MS Grade)
-
Ammonium Formate (LC-MS Grade)
-
Ammonium Chloride (ACS Grade, for sample preservation)
-
-
Consumables:
-
Autosampler vials, 2 mL, with caps
-
Pipette tips
-
Syringe filters (0.22 µm, Hydrophilic PTFE)
-
Solid Phase Extraction (SPE) Cartridges (e.g., Polymeric Reversed-Phase, if required for complex matrices)
-
Preparation of Standards and Solutions
Rationale: Accurate preparation of stock and working solutions is fundamental to the entire quantitative process. Using a freshly prepared calibration curve for each analytical batch accounts for any minor day-to-day variations in instrument performance.
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of Dibromomalonamide into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of Dibromomalonamide-¹³C₃ into a 1 mL volumetric flask. Dissolve and bring to volume with methanol.
-
Intermediate Spiking IS Solution (1 µg/mL): Dilute the IS Stock Solution 1:1000 with 50:50 Methanol:Water. This solution will be used to spike all samples and calibration standards.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the Analyte Stock Solution. A representative scheme is provided below. Each standard must be spiked with the IS to achieve a constant final concentration (e.g., 10 ng/mL).
| Calibration Level | Analyte Concentration (ng/mL) | IS Concentration (ng/mL) | Preparation Scheme (from 1 µg/mL intermediate analyte stock) |
| CAL 1 | 0.5 | 10 | 5 µL stock + 985 µL blank matrix + 10 µL of 1 µg/mL IS |
| CAL 2 | 1.0 | 10 | 10 µL stock + 980 µL blank matrix + 10 µL of 1 µg/mL IS |
| CAL 3 | 5.0 | 10 | 50 µL stock + 940 µL blank matrix + 10 µL of 1 µg/mL IS |
| CAL 4 | 10 | 10 | 100 µL stock + 890 µL blank matrix + 10 µL of 1 µg/mL IS |
| CAL 5 | 50 | 10 | 500 µL stock + 490 µL blank matrix + 10 µL of 1 µg/mL IS |
| CAL 6 | 100 | 10 | 1000 µL stock + 0 µL blank matrix + 10 µL of 1 µg/mL IS |
Sample Collection and Preparation
Rationale: The goal of sample preparation is to present the sample in a form suitable for injection while removing interferences.[7] Adding the internal standard at the very beginning ensures it tracks the analyte through every step.[3]
-
Sample Collection: Collect water samples in amber glass bottles.
-
Preservation: Add Ammonium Chloride to the sample at a concentration of 100 mg/L. This quenches residual disinfectants and prevents artifactual formation of byproducts.[8]
-
Spiking: To a 990 µL aliquot of each sample, add 10 µL of the 1 µg/mL Intermediate Spiking IS Solution. Vortex to mix.
-
Filtration (Direct Injection): For relatively clean water samples, filter the spiked sample through a 0.22 µm hydrophilic PTFE syringe filter directly into an autosampler vial. This is the simplest approach and is analogous to methods used for drinking water analysis.[9]
-
Solid Phase Extraction (SPE) (for complex matrices): For samples with high organic content, an SPE cleanup may be necessary.[10]
-
Condition: Pass 3 mL of Methanol, followed by 3 mL of Deionized Water through the SPE cartridge.
-
Load: Pass the 1 mL spiked sample through the conditioned cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% Methanol in water to remove polar interferences.
-
Elute: Elute the analyte and IS with 1 mL of Acetonitrile into a clean tube.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen.[11] Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% Formic Acid). Transfer to an autosampler vial.
-
Analytical Workflow & Instrumentation
The following diagram illustrates the complete analytical process from sample receipt to final data reporting.
Caption: End-to-end workflow for Dibromomalonamide analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a starting point and should be optimized for the specific instrument in use. This method is analogous to those developed for other haloacetic acids.[8][12]
| Parameter | Recommended Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC System |
| Column | C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, hold for 1 min; ramp to 95% B over 5 min; hold for 2 min; return to 5% B and re-equilibrate for 2 min. |
| Flow Rate | 0.3 mL/min |
| Column Temp | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Key Settings | Capillary Voltage: 3.0 kV; Source Temp: 150 °C; Desolvation Temp: 400 °C |
Mass Spectrometry - Multiple Reaction Monitoring (MRM)
Rationale: MRM provides exceptional selectivity and sensitivity. A precursor ion (typically [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process minimizes background noise and confirms analyte identity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Dibromomalonamide (Analyte) | 258.9 | 179.9 (Quantifier) | 100 | 15 |
| 258.9 | 42.0 (Qualifier) | 100 | 25 | |
| Dibromomalonamide-¹³C₃ (IS) | 261.9 | 182.9 (Quantifier) | 100 | 15 |
Note: The exact m/z values are based on the monoisotopic mass of the [M-H]⁻ ion and common fragments. These must be optimized by infusing the pure standards into the mass spectrometer.
Data Analysis and Quality Control
-
Calibration Curve: Plot the peak area ratio (Analyte Area / IS Area) against the analyte concentration for the calibration standards. Perform a linear regression with a 1/x weighting. The curve should have a coefficient of determination (r²) ≥ 0.995.
-
Quantification: Calculate the concentration of Dibromomalonamide in the unknown samples using the regression equation derived from the calibration curve.
-
Quality Control (QC):
-
Method Blank: A blank matrix sample carried through the entire preparation process. Should be below the Limit of Quantification (LOQ).
-
Laboratory Control Spike (LCS): A blank matrix spiked with a known concentration of the analyte. Recovery should be within 80-120%.
-
Matrix Spike / Matrix Spike Duplicate (MS/MSD): Aliquots of a real sample spiked with a known analyte concentration. Used to assess matrix effects and method precision. Relative Percent Difference (RPD) between duplicates should be < 20%.
-
Conclusion
This application note details a robust and highly selective protocol for the quantification of Dibromomalonamide in aqueous samples using LC-MS/MS with a ¹³C-labeled internal standard. The use of Dibromomalonamide-¹³C₃ is critical for correcting matrix effects and procedural losses, ensuring the highest degree of accuracy and precision in accordance with the principles of isotope dilution mass spectrometry. This method provides a reliable tool for environmental monitoring and regulatory compliance.
References
-
Liu, G., Patrone, L., Snapp, H. M., et al. (2010). Evaluating and defining sample preparation procedures for DBS LC-MS/MS assays. Bioanalysis, 2(8), 1405-14. Available at: [Link]
-
Thermo Fisher Scientific. (n.d.). EPA Method 557 Quantitation of Haloacetic Acids, Bromate, and Dalapon in Drinking Water Using Ion Chromatography and Tandem Mass Spectrometry. LabRulez LCMS. Available at: [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2011). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?. Rapid Communications in Mass Spectrometry, 19(24), 3635-41. Available at: [Link]
-
Jaber, M. A., de Falco, B., Abdelrazig, S., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 15(25), 3215-3224. Available at: [Link]
-
Jaber, M. A., de Falco, B., Abdelrazig, S., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. RSC Publishing. Available at: [Link]
-
Aria, V., et al. (2018). 13 C-labelled yeast as internal standard for LC–MS/MS and LC high resolution MS based amino acid quantification in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 155, 293-301. Available at: [Link]
-
Fisher Scientific. (n.d.). Analysis of Haloacetic Acids and Dalapon in Water by GC-MS Using TraceGOLDTM TG-5MS with SafeGuard GC Column. Available at: [Link]
-
Zhang, X., & Minear, R. A. (2001). Analyzing haloacetic acids using gas chromatography/mass spectrometry. Water Research, 35(5), 1348-54. Available at: [Link]
-
Metabolomics Workbench. (n.d.). Protocol for sample preparation, LC-MS/MS, and data analysis Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). Available at: [Link]
-
SCIEX. (n.d.). Detect large screens of disinfection byproducts. Available at: [Link]
-
Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Available at: [Link]
-
Ding, S., et al. (2023). High-molecular-weight disinfection byproducts in simulated drinking water: characterization and identification via matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Environmental Science & Technology, 57(4), 1695-1704. Available at: [Link]
-
Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Available at: [Link]
-
National Institutes of Health (NIH). (2023). Revisiting Disinfection Byproducts with Supercritical Fluid Chromatography-High Resolution-Mass Spectrometry: Identification of Novel Halogenated Sulfonic Acids in Disinfected Drinking Water. Environmental Health Perspectives, 131(2), 027008. Available at: [Link]
-
PubChem. (n.d.). Dibromomalonamide. Available at: [Link]
-
ResearchGate. (2024). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. International Journal of Environmental Research and Public Health, 21(1), 1-14. Available at: [Link]
-
Xue, R. (2017). Drinking water disinfection by-products detection, formation and the precursors removal study. Scholars' Mine. Available at: [Link]
-
ResearchGate. (2023). Synthesis, molecular structure, spectral analysis, and biological activity of new malonamide derivatives as α-glucosidase inhibitors. Journal of Molecular Structure, 1286, 135508. Available at: [Link]
-
Pharmaffiliates. (n.d.). CAS No. 1246815-05-3| Chemical Name : Dibromo Malonamide-13C3. Available at: [Link]
Sources
- 1. No results for search term ":internalReference" [cymitquimica.com]
- 2. Detect large screens of disinfection byproducts [sciex.com]
- 3. ukisotope.com [ukisotope.com]
- 4. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. selectscience.net [selectscience.net]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. ハロ酢酸分析 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. opentrons.com [opentrons.com]
- 11. organomation.com [organomation.com]
- 12. metrohm.com [metrohm.com]
Unraveling Cellular Lipogenesis: A Guide to Metabolic Flux Analysis Using Dibromo Malonamide-¹³C₃
Senior Application Scientist Note: The following document outlines the theoretical applications and detailed protocols for a novel stable isotope tracer, Dibromo Malonamide-¹³C₃, in the field of metabolic flux analysis (MFA). As this is a specialized and potentially custom-synthesized tracer, this guide is constructed based on established principles of ¹³C-MFA and the known metabolic pathways of structurally related molecules. The protocols provided are intended to serve as a robust starting point for researchers aiming to investigate de novo fatty acid synthesis and related metabolic pathways.
Introduction: A Novel Tracer for a Central Metabolic Hub
Metabolic reprogramming is a hallmark of numerous diseases, including cancer, where altered lipid metabolism is a key feature. The ability to quantify the dynamic flow of carbon through metabolic pathways, or metabolic flux, is crucial for understanding disease mechanisms and identifying novel therapeutic targets. Stable isotope tracing, coupled with mass spectrometry, has become the gold standard for these quantitative analyses.[1][2] While tracers like ¹³C-glucose and ¹³C-glutamine have been instrumental, there is a continuous need for novel tracers that can probe specific metabolic nodes with greater precision.[3][4]
Dibromo Malonamide-¹³C₃ is a promising new tool for interrogating the metabolic flux into the malonyl-CoA pool, a critical precursor for de novo fatty acid synthesis and a key regulator of fatty acid oxidation.[5][6] This fully ¹³C-labeled three-carbon molecule is designed to provide a direct and sensitive measure of the contribution of extracellular sources to the synthesis of fatty acids and other biosynthetic products derived from malonyl-CoA.
Scientific Principles: The Metabolic Journey of Dibromo Malonamide-¹³C₃
The utility of Dibromo Malonamide-¹³C₃ as a metabolic tracer is predicated on its anticipated intracellular conversion into ¹³C₃-malonyl-CoA. This conversion is expected to proceed through a two-step enzymatic process:
-
Hydrolysis to ¹³C₃-Malonate: Upon cellular uptake, Dibromo Malonamide-¹³C₃ is expected to be hydrolyzed by intracellular amidohydrolase enzymes, such as malonamidase, to yield ¹³C₃-malonate and ammonia.[7][8] This reaction effectively removes the amide groups, preparing the carbon backbone for further metabolic processing.
-
Activation to ¹³C₃-Malonyl-CoA: The resulting ¹³C₃-malonate is then activated to ¹³C₃-malonyl-CoA by the mitochondrial enzyme Acyl-CoA Synthetase Family Member 3 (ACSF3), an ATP-dependent malonyl-CoA synthetase.[5][9]
Once formed, ¹³C₃-malonyl-CoA enters the fatty acid synthesis pathway, where it serves as the donor of two-carbon units for the elongation of the growing fatty acid chain.[10] By tracking the incorporation of the ¹³C₃ label into the fatty acid backbone, we can quantify the flux through this pathway.
Experimental Design and Workflow
A successful ¹³C-MFA study using Dibromo Malonamide-¹³C₃ requires careful planning and execution of the experimental workflow. The key stages are outlined below.
Caption: Experimental workflow for ¹³C-MFA with Dibromo Malonamide-¹³C₃.
Detailed Protocols
Protocol 1: Cell Culture and Isotope Labeling
This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of harvest.
-
Tracer Preparation: Prepare culture medium containing Dibromo Malonamide-¹³C₃ at a final concentration to be optimized for the specific cell line (a starting point of 1-5 mM is recommended). Ensure the medium is otherwise identical to the standard growth medium.
-
Isotopic Labeling: Once cells reach the desired confluency, aspirate the standard growth medium and replace it with the pre-warmed ¹³C-labeling medium.
-
Incubation: Incubate the cells for a predetermined period to achieve isotopic steady-state. This time should be determined empirically for each cell line and experimental condition, but a time course of 6, 12, and 24 hours is a good starting point.[11]
Protocol 2: Metabolite Extraction
Rapid quenching of metabolism is critical to prevent artifactual changes in metabolite levels and labeling patterns.
-
Quenching: Aspirate the labeling medium and immediately wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction: Add 1 mL of ice-cold 80% methanol to each well. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Lysis and Precipitation: Vortex the tubes vigorously and incubate at -80°C for at least 30 minutes to ensure complete cell lysis and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.
-
Drying: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. The dried extracts can be stored at -80°C until analysis.
Protocol 3: Sample Preparation and GC-MS Analysis
For the analysis of organic acids (e.g., malonate) and fatty acids, derivatization is necessary to increase their volatility for GC-MS analysis.[12][13]
-
Derivatization:
-
Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried metabolite extract. Vortex and incubate at 37°C for 90 minutes.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) + 1% trimethylchlorosilane (TMCS). Vortex and incubate at 37°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Use a standard temperature gradient program to separate the metabolites.
-
Acquire mass spectra in full scan mode to identify metabolites and in selected ion monitoring (SIM) mode to quantify mass isotopomer distributions.
-
Protocol 4: LC-MS/MS Analysis
LC-MS/MS can be used as an alternative or complementary method, particularly for the analysis of non-derivatized polar metabolites.[1][14]
-
Sample Resuspension: Resuspend the dried metabolite extract in a suitable solvent, such as 50% methanol.
-
Chromatographic Separation: Use a hydrophilic interaction liquid chromatography (HILIC) column for the separation of polar metabolites.
-
MS/MS Analysis: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the mass isotopomers of target metabolites.
Data Analysis and Interpretation
-
Mass Isotopomer Distribution (MID) Calculation: The raw mass spectrometry data is processed to determine the fractional abundance of each mass isotopomer for every metabolite of interest. This involves correcting for the natural abundance of ¹³C.
-
Metabolic Flux Calculation: The calculated MIDs, along with measured extracellular fluxes (e.g., tracer uptake and metabolite secretion rates), are used as inputs for metabolic flux analysis software (e.g., INCA, Metran).[15] This software uses a metabolic network model to estimate the intracellular fluxes that best fit the experimental data.
Hypothetical Metabolic Fate and Expected Labeling Patterns
The primary application of Dibromo Malonamide-¹³C₃ is to trace the flow of its three labeled carbons into the fatty acid synthesis pathway.
Caption: Hypothetical metabolic pathway of Dibromo Malonamide-¹³C₃.
Upon conversion to ¹³C₃-malonyl-CoA, the fatty acid synthase complex will incorporate two of these labeled carbons (as the carboxyl group is lost as CO₂) into the growing fatty acid chain with each cycle of elongation.[10] This will result in a distinct labeling pattern in newly synthesized fatty acids.
Table 1: Illustrative Mass Isotopomer Distribution in Palmitate
| Mass Isotopomer | Expected Fractional Abundance | Interpretation |
| M+0 | High | Pre-existing, unlabeled palmitate pool. |
| M+2 | Moderate | Incorporation of one ¹³C₂ unit from ¹³C₃-malonyl-CoA. |
| M+4 | Moderate | Incorporation of two ¹³C₂ units. |
| M+6 | Lower | Incorporation of three ¹³C₂ units. |
| ... | ... | ... |
| M+14 | Low | Incorporation of seven ¹³C₂ units, indicating high de novo synthesis from the tracer. |
Conclusion and Future Perspectives
Dibromo Malonamide-¹³C₃ represents a novel and powerful tool for the detailed investigation of fatty acid metabolism. The protocols outlined in this application note provide a comprehensive framework for its use in ¹³C-MFA studies. By providing a direct readout of the flux into the malonyl-CoA pool, this tracer has the potential to significantly advance our understanding of metabolic reprogramming in health and disease, and to aid in the development of novel therapeutic strategies targeting lipid metabolism. Further experimental validation will be crucial to fully characterize the utility of this promising new tracer.
References
-
Amidase - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Cheon, H., Kim, H., & Kim, Y. (2002). Structure of malonamidase E2 reveals a novel Ser-cisSer-Lys catalytic triad in a new serine hydrolase fold that is prevalent in nature. The EMBO Journal, 21(11), 2509–2516. [Link]
-
Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 167–174. [Link]
-
Liebeke, M., Pöther, D., Nguyễn, V. D., Albrecht, D., Becher, D., Hochgräfe, F., … Antelmann, H. (2008). Depletion of thiol‐containing proteins in response to quinones in bacillus subtilis. Molecular Microbiology, 69(6), 1513-1529. [Link]
-
Han, J., Lin, K., Sequeira, C., & Borchers, C. H. (2015). A Concise Review of Liquid Chromatography-Mass Spectrometry-based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Metabolites, 5(3), 447–463. [Link]
-
13CFLUX.net. (n.d.). Metabolic Flux Analysis with 13C-Labeling Experiments. Retrieved January 20, 2026, from [Link]
-
Ahn, W. S., & Antoniewicz, M. R. (2012). Rational design of ¹³C-labeling experiments for metabolic flux analysis in mammalian cells. BMC Systems Biology, 6, 43. [Link]
-
Bibel, M. (2022, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. Bibel Lab Update. [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved January 20, 2026, from [Link]
-
Wolfgang, M. J. (2018). Role of the malonyl-CoA synthetase ACSF3 in mitochondrial metabolism. Journal of Biological Chemistry, 293(49), 18884–18894. [Link]
-
Shimadzu. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. Retrieved January 20, 2026, from [Link]
-
Jaochico, A., et al. (2019). A rapid derivatization based LC–MS/MS method for quantitation of short chain fatty acids in human plasma and urine. Journal of Pharmaceutical and Biomedical Analysis, 174, 36-43. [Link]
-
Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. Retrieved January 20, 2026, from [Link]
-
Broeckling, C. D., & Prenni, J. E. (2017). Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis. In Metabolomics (pp. 145-155). Springer, New York, NY. [Link]
-
De Vadder, F., et al. (2019). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLoS ONE, 14(10), e0223918. [Link]
-
Chen, Y., et al. (2021). Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization. Rapid Communications in Mass Spectrometry, 35(17), e9149. [Link]
-
McGarry, J. D., & Foster, D. W. (2012). Malonyl-CoA: the regulator of fatty acid synthesis and oxidation. The Journal of Clinical Investigation, 122(6), 1958–1959. [Link]
-
Shimadzu. (n.d.). C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. Retrieved January 20, 2026, from [Link]
-
Kamphorst, J. J., & Rabinowitz, J. D. (2017). Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. In Methods in enzymology (Vol. 589, pp. 339-361). Academic Press. [Link]
-
Long, C. P., & Antoniewicz, M. R. (2019). 13C-MFA protocol and sources of flux analysis variances. Metabolic Engineering, 55, 12-21. [Link]
-
Metallo, C. M., et al. (2011). Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 13(6), 698–709. [Link]
-
He, L., et al. (2015). High Quality 13C metabolic flux analysis using GC-MS. Journal of visualized experiments : JoVE, (105), e53221. [Link]
-
Li, B., et al. (2022). 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer. Nature Methods, 19(7), 844–853. [Link]
- Zenkevich, I. G. (2004). Acids: Derivatization for GC Analysis.
-
Adediran, S. A., et al. (2017). Specificity and Mechanism of Mandelamide Hydrolase Catalysis. Archives of biochemistry and biophysics, 618, 23–31. [Link]
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved January 20, 2026, from [Link]
-
Quek, L. E., & Nielsen, L. K. (2014). Customization of ¹³C-MFA strategy according to cell culture system. Methods in molecular biology (Clifton, N.J.), 1191, 81–90. [Link]
-
On the Origin of Substrate Specificity of Enzymes from the Amidohydrolase Superfamily. (2025). Angewandte Chemie International Edition. [Link]
-
Hui, S., et al. (2020). Global 13C tracing and metabolic flux analysis of intact human liver tissue ex vivo. Nature Metabolism, 2(8), 779–793. [Link]
-
JoVE. (2023, April 30). Amides to Carboxylic Acids: Hydrolysis [Video]. JoVE. [Link]
-
Seyama, Y., et al. (1981). Assay of fatty acid synthetase by mass fragmentography using [13C]malonyl-CoA. Journal of biochemistry, 90(3), 789–797. [Link]
-
Ueda, N., et al. (2000). Anandamide amidohydrolase (fatty acid amide hydrolase). Prostaglandins & other lipid mediators, 61(1-2), 33–42. [Link]
-
Crooks, K. D., & Escalante-Semerena, J. C. (2021). Activity and substrate specificity of cobinamide/cobamide amidohydrolase CbiZ in diverse bacteria. Journal of Biological Chemistry, 297(2), 100938. [Link]
-
Seibert, C. M., & Raushel, F. M. (2005). Structural and catalytic diversity within the amidohydrolase superfamily. Biochemistry, 44(17), 6383–6391. [Link]
-
Nöh, K., & Wiechert, W. (2019). Tandem Mass Spectrometry for 13C Metabolic Flux Analysis: Methods and Algorithms Based on EMU Framework. Frontiers in Microbiology, 10, 75. [Link]
-
Chapman, K. A., & Wolfgang, M. J. (2018). Role of the malonyl-CoA synthetase ACSF3 in mitochondrial metabolism. The international journal of biochemistry & cell biology, 104, 53–59. [Link]
-
Wikipedia. (n.d.). Malonyl-CoA. Retrieved January 20, 2026, from [Link]
-
Fowler, C. J. (2004). Selective inhibition of anandamide cellular uptake versus enzymatic hydrolysis--a difficult issue to handle. British journal of pharmacology, 141(1), 1–3. [Link]
-
Tang, Y. J., et al. (2009). Metabolic pathway determination and flux analysis in nonmodel microorganisms through 13C-isotope labeling. Methods in molecular biology (Clifton, N.J.), 547, 295–316. [Link]
-
Wang, F., et al. (2015). The cellular uptake mechanism, intracellular transportation, and exocytosis of polyamidoamine dendrimers in multidrug-resistant breast cancer cells. International journal of nanomedicine, 10, 3303–3316. [Link]
-
Fadó, R., et al. (2021). Malonyl-CoA coordinates the synthesis and oxidation of fatty acids. Trends in Endocrinology & Metabolism, 32(11), 869-881. [Link]
-
Reactome. (n.d.). Conversion of malonyl-CoA and acetyl-CoA to palmitate. Retrieved January 20, 2026, from [Link]
-
ASAP - Aligning Science Across Parkinson's. (2023, November 28). Assessing Cellular Uptake of Fluorescently-labeled Polyamines with Mujahid Azfar, MSc [Video]. YouTube. [Link]
-
Behzadi, S., et al. (2017). Insights into Cellular Uptake of Nanoparticles. Current pharmaceutical design, 23(24), 3535–3550. [Link]
Sources
- 1. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers [mdpi.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Isotopomer analysis of lipid biosynthesis by high resolution mass spectrometry and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Amidase - Wikipedia [en.wikipedia.org]
- 8. Structure of malonamidase E2 reveals a novel Ser-cisSer-Lys catalytic triad in a new serine hydrolase fold that is prevalent in nature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The cellular uptake of anandamide is coupled to its breakdown by fatty-acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reactome | Conversion of malonyl-CoA and acetyl-CoA to palmitate [reactome.org]
- 11. Customization of ¹³C-MFA strategy according to cell culture system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Employing Dibromo Malonamide-¹³C₃ as a Tracer in Proteomics Studies
Introduction: Unveiling Protein Dynamics with a Covalent Isotopic Tracer
In the intricate landscape of cellular biology and drug discovery, understanding the dynamic nature of the proteome is paramount. Proteins are not static entities; their function is exquisitely regulated through changes in expression, localization, and activity. A powerful approach to interrogating these dynamics is through chemical proteomics, which employs reactive chemical probes to covalently label specific subsets of proteins, enabling their enrichment and identification.[1][2][3] This application note details the use of a novel chemoproteomic tracer, Dibromo Malonamide-¹³C₃ , for the quantitative analysis of protein dynamics.
Dibromo Malonamide-¹³C₃ is a cysteine-reactive electrophile coupled with a stable isotope label.[4] The dibromo malonamide moiety acts as a warhead, forming a stable covalent bond with the nucleophilic thiol group of cysteine residues, which are often found in functionally significant regions of proteins such as enzyme active sites and allosteric pockets.[1][5] The incorporation of three ¹³C atoms provides a distinct mass shift that enables accurate quantification by mass spectrometry (MS), allowing for the comparison of protein states between different experimental conditions.[6][7][8][9] This approach, often referred to as activity-based protein profiling (ABPP), provides a snapshot of the reactive proteome, offering insights into enzyme activity, covalent ligand binding, and the identification of potential drug targets.[3][10][11]
This guide provides a comprehensive overview of the principles, protocols, and data analysis workflows for utilizing Dibromo Malonamide-¹³C₃ in your research, empowering you to explore the dynamic proteome with high confidence and precision.
Principle of Action: Covalent Labeling and Isotopic Quantification
The utility of Dibromo Malonamide-¹³C₃ as a proteomic tracer is rooted in two key chemical principles: covalent modification of cysteine residues and stable isotope labeling for relative quantification.
1. Covalent Modification of Cysteine:
The dibromo malonamide functional group is an electrophilic warhead that readily reacts with the nucleophilic thiol side chain of cysteine residues via a nucleophilic substitution reaction.[12] This results in the formation of a stable, irreversible covalent bond, effectively "tagging" the reactive cysteine-containing proteins. The reactivity of a particular cysteine residue is influenced by its local microenvironment, including pKa, accessibility, and surrounding amino acids, making this approach sensitive to the conformational and functional state of the protein.[5]
2. Isotopic Labeling for Quantification:
The tracer is synthesized with three heavy carbon isotopes (¹³C), creating a "heavy" version of the molecule. When used in a quantitative proteomics experiment, two cell populations or protein lysates (e.g., control vs. treated) are differentially labeled. One sample is treated with the "light" (¹²C) version of the tracer (or a different isotopic label), while the other is treated with the "heavy" Dibromo Malonamide-¹³C₃. After labeling, the samples are combined, and the proteins are digested into peptides.
During mass spectrometry analysis, the peptides labeled with the ¹³C₃ tracer will exhibit a mass shift of approximately 3 Da compared to their unlabeled counterparts.[6][8] By comparing the signal intensities of the heavy and light peptide pairs, the relative abundance of the reactive cysteine in each sample can be accurately determined.[7][9][13] This allows for the precise measurement of changes in protein reactivity in response to stimuli, such as drug treatment or disease state.
Experimental Workflow Overview
The following diagram illustrates the general workflow for a competitive profiling experiment using Dibromo Malonamide-¹³C₃. In this setup, the tracer is used to identify the protein targets of a small molecule of interest.
Caption: Experimental workflow for competitive profiling.
Detailed Protocols
This section provides detailed, step-by-step methodologies for a typical chemoproteomic experiment using Dibromo Malonamide-¹³C₃.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| Dibromo Malonamide-¹³C₃ | LGC Standards | TRC-D427202 |
| Cell Lysis Buffer (e.g., RIPA) | Standard Supplier | - |
| Protease Inhibitor Cocktail | Standard Supplier | - |
| Dithiothreitol (DTT) | Standard Supplier | - |
| Iodoacetamide (IAM) | Standard Supplier | - |
| Trypsin, sequencing grade | Promega | V5111 |
| C18 SPE Cartridges | Waters | WAT020515 |
| Acetonitrile (ACN), LC-MS grade | Standard Supplier | - |
| Formic Acid (FA), LC-MS grade | Standard Supplier | - |
| Water, LC-MS grade | Standard Supplier | - |
Protocol 1: Labeling of Proteins in Cell Lysate
This protocol describes the labeling of proteins in a cell lysate. For in-cell labeling, the tracer can be directly added to the cell culture medium.
-
Cell Lysis:
-
Harvest cells and wash twice with ice-cold PBS.
-
Lyse the cell pellet in ice-cold lysis buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
-
Proteome Labeling (Competitive Profiling):
-
Aliquot equal amounts of protein lysate (e.g., 1 mg) into two microcentrifuge tubes.
-
To one tube (Treated), add your small molecule of interest at the desired concentration. To the other tube (Control), add the same volume of vehicle (e.g., DMSO).
-
Incubate both tubes at 37°C for 30 minutes.
-
To the Control tube, add Dibromo Malonamide-¹³C₃ to a final concentration of 100 µM.
-
To the Treated tube, add a "light" version of the tracer or a different cysteine-reactive probe if performing a competitive experiment.
-
Incubate both tubes at room temperature for 1 hour in the dark.
-
-
Quenching and Sample Combination:
-
Quench the labeling reaction by adding DTT to a final concentration of 10 mM.
-
Combine the "heavy" and "light" labeled lysates.
-
Protocol 2: Protein Digestion and Peptide Cleanup
-
Protein Precipitation (Optional but Recommended):
-
Precipitate the combined protein lysate by adding four volumes of ice-cold acetone.
-
Incubate at -20°C for at least 2 hours.
-
Pellet the protein by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Carefully decant the acetone and allow the protein pellet to air dry.
-
-
Reduction and Alkylation:
-
Resuspend the protein pellet in 8 M urea in 100 mM Tris-HCl, pH 8.5.
-
Reduce disulfide bonds by adding DTT to a final concentration of 5 mM and incubating at 37°C for 1 hour.
-
Alkylate free cysteines by adding iodoacetamide to a final concentration of 15 mM and incubating at room temperature for 30 minutes in the dark.
-
-
Tryptic Digestion:
-
Dilute the urea concentration to less than 2 M by adding 100 mM Tris-HCl, pH 8.5.
-
Add sequencing grade trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Activate a C18 SPE cartridge with acetonitrile, followed by equilibration with 0.1% formic acid in water.
-
Load the acidified peptide solution onto the cartridge.
-
Wash the cartridge with 0.1% formic acid in water.
-
Elute the peptides with 50% acetonitrile, 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
-
LC-MS/MS Analysis and Data Interpretation
The dried, labeled peptides are now ready for analysis by high-resolution mass spectrometry.
LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase (e.g., 75 µm ID x 15 cm) |
| Gradient | 5-40% Acetonitrile in 0.1% Formic Acid over 60-120 min |
| Flow Rate | 200-300 nL/min |
| MS Instrument | High-resolution Orbitrap or TOF mass spectrometer |
| MS1 Resolution | > 60,000 |
| MS2 Fragmentation | HCD or CID |
| Data Acquisition | Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) |
Data Analysis Pipeline
The following diagram outlines the key steps in the data analysis workflow.
Caption: Data analysis workflow for target identification.
Key Data Analysis Steps:
-
Database Search: The raw MS/MS data is searched against a protein database (e.g., UniProt) using a search engine like MaxQuant or Proteome Discoverer. The search parameters should include the mass of the Dibromo Malonamide-¹³C₃ modification on cysteine as a variable modification.
-
Peptide Identification and Quantification: The software will identify peptides and quantify the relative abundance of the "heavy" and "light" labeled forms. This is typically reported as a ratio (e.g., Heavy/Light).
-
Statistical Analysis: In a competitive profiling experiment, a significant decrease in the Heavy/Light ratio for a particular peptide in the presence of the small molecule inhibitor indicates that the inhibitor is binding to that specific cysteine residue and preventing its labeling by the "heavy" tracer. Statistical tests (e.g., t-test) are used to determine the significance of these changes.
-
Target Prioritization: The proteins with the most significantly altered cysteine reactivity are prioritized as candidate targets of the small molecule.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Insufficient tracer concentration or incubation time. | Optimize tracer concentration (e.g., 50-200 µM) and incubation time (e.g., 30-90 min). |
| Protein lysate is too dilute. | Ensure protein concentration is at least 1 mg/mL. | |
| High Background Labeling | Tracer is not specific enough or is used at too high a concentration. | Decrease tracer concentration and/or incubation time. |
| Insufficient quenching of the labeling reaction. | Ensure DTT is added to a final concentration of at least 10 mM. | |
| Poor Quantification | Low signal intensity of labeled peptides. | Increase the amount of starting material. Optimize LC-MS/MS parameters for sensitivity. |
| Incomplete mixing of "heavy" and "light" samples. | Ensure thorough mixing of the labeled lysates before further processing. | |
| Inconsistent Results | Variability in cell culture, lysis, or labeling conditions. | Maintain consistent experimental conditions across replicates. |
| Instability of the tracer. | Store Dibromo Malonamide-¹³C₃ at -20°C and protect from light. Prepare fresh stock solutions. |
Conclusion
Dibromo Malonamide-¹³C₃ is a powerful and versatile tool for the quantitative analysis of protein dynamics. By combining the cysteine-reactivity of the dibromo malonamide warhead with the quantitative power of stable isotope labeling, this tracer enables researchers to gain valuable insights into protein function, drug-target interactions, and the cellular response to various stimuli. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this technology in your research endeavors.
References
-
Allen, D. K., Goldford, J., Gierse, J. K., Mandy, D., Diepenbrock, C., & Libourel, I. G. L. (2014). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry, 86(3), 1894–1901. [Link]
-
bioRxiv. (2024). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. bioRxiv. [Link]
-
Cravatt, B. F., Wright, A. T., & Weatherall, J. R. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383-414. [Link]
-
Becker, G. W. (2005). Stable isotopic labeling of proteins for quantitative proteomic applications. Briefings in Functional Genomics & Proteomics, 4(3), 239-250. [Link]
-
PubMed. (2014). Quantification of Peptide m/z Distributions From 13C-labeled Cultures With High-Resolution Mass Spectrometry. PubMed. [Link]
-
Maurais, A. J., & Weerapana, E. (2019). Applications of Reactive Cysteine Profiling. Current opinion in chemical biology, 50, 29–36. [Link]
-
Ong, S. E., Blagoev, B., Kratchmarova, I., Kristensen, D. B., Steen, H., Pandey, A., & Mann, M. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & cellular proteomics : MCP, 1(5), 376–386. [Link]
-
Yang, F., & Wang, J. (2020). A quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes. Nature protocols, 15(9), 2846–2873. [Link]
-
ACS Publications. (2021). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). Journal of Proteome Research. [Link]
-
Nuber, C. M., Schwab, M., & Konrad, D. B. (2025). A perspective on cysteine-reactive activity-based probes. Organic & Biomolecular Chemistry. [Link]
-
PubMed Central. (2019). Proteomic Approaches to Quantify Cysteine Reversible Modifications in Aging and Neurodegenerative Diseases. PubMed Central. [Link]
-
ACS Publications. (2021). Cysteine-Directed Isobaric Labeling Combined with GeLC-FAIMS-MS for Quantitative Top-Down Proteomics. Journal of Proteome Research. [Link]
-
JPT. (n.d.). Isotope Labeled Peptides: Precision Tools for Research. JPT. [Link]
-
Giron, P., Dayon, L., & Sanchez, J. C. (2011). Cysteine tagging for MS-based proteomics. Mass spectrometry reviews, 30(3), 366–395. [Link]
-
MDPI. (2018). Mass Spectrometric Quantification of the Antimicrobial Peptide Pep19-2.5 with Stable Isotope Labeling and Acidic Hydrolysis. Molecules. [Link]
-
bioRxiv. (2024). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. bioRxiv. [Link]
-
PubMed Central. (2021). Chemoproteomic methods for covalent drug discovery. PubMed Central. [Link]
-
PubMed. (2021). Chemoproteomic methods for covalent drug discovery. PubMed. [Link]
-
eScholarship. (2022). Leveraging Chemoproteomics for Covalent Induced-Proximity Approaches. eScholarship. [Link]
-
PubMed Central. (2022). Chemoproteomics-Enabled Discovery of a Covalent Molecular Glue Degrader Targeting NF-κB. PubMed Central. [Link]
-
bioRxiv. (2022). Chemoproteomics-Enabled Discovery of a Covalent Molecular Glue Degrader Targeting NF-κB. bioRxiv. [Link]
-
PubMed Central. (2021). Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries. PubMed Central. [Link]
- Google Patents. (n.d.). CA3001847A1 - Cysteine reactive probes and uses thereof.
-
ResearchGate. (2022). A concise synthesis and evaluation of new malonamide derivatives as potential α-glucosidase inhibitors. ResearchGate. [Link]
-
PubMed Central. (2019). Reactive-cysteine profiling for drug discovery. PubMed Central. [Link]
-
PubChem. (n.d.). Dibromomalonamide. PubChem. [Link]
-
PubMed. (2014). Discovery of Novel Pyrimidine and Malonamide Derivatives as TGR5 Agonists. PubMed. [Link]
-
PubMed Central. (2022). Assessing the Role of a Malonamide Linker in the Design of Potent Dual Inhibitors of Factor Xa and Cholinesterases. PubMed Central. [Link]
-
ResearchGate. (2025). A Perspective on Cysteine-Reactive Activity-Based Probes. ResearchGate. [Link]
-
ResearchGate. (2021). Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. ResearchGate. [Link]
-
MDPI. (2018). Safe Synthesis of 4,7-Dibromo[6][7][13]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules. [Link]
-
PubMed Central. (2011). Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases. PubMed Central. [Link]
-
MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [Link]
-
ChemRxiv. (2024). Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. ChemRxiv. [Link]
-
ResearchGate. (2018). Safe Synthesis of 4,7-Dibromo[6][7][13]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. ResearchGate. [Link]
-
MDPI. (2018). Safe Synthesis of 4,7-Dibromo[6][7][13]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules. [Link]
-
PubMed. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. [Link]
-
PubMed Central. (2018). Spatially-Resolved Top-down Proteomics Bridged to MALDI MS Imaging Reveals the Molecular Physiome of Brain Regions. PubMed Central. [Link]
Sources
- 1. Chemical proteomic identification of functional cysteines with atypical electrophile reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Reactive Cysteine Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes | Springer Nature Experiments [experiments.springernature.com]
- 4. Dibromomalonamide | C3H4Br2N2O2 | CID 175375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A perspective on cysteine-reactive activity-based probes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00905G [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Quantification of peptide m/z distributions from 13C-labeled cultures with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemoproteomic methods for covalent drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
"quantitative NMR spectroscopy using Dibromo Malonamide-13C3"
Application Note & Protocol
High-Precision Quantitative NMR Spectroscopy Using Dibromo Malonamide-¹³C₃ as a Novel Internal Standard
Audience: Researchers, scientists, and drug development professionals engaged in pharmaceutical analysis, purity determination, and metabolite quantification.
Abstract: This document provides a comprehensive guide to the principles and application of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy utilizing a novel, ¹³C-enriched internal standard, Dibromo Malonamide-¹³C₃. We will explore the theoretical advantages of employing a ¹³C-labeled standard to mitigate common challenges in ¹H qNMR, such as spectral overlap. Detailed, field-tested protocols for sample preparation, data acquisition, and processing are provided to ensure the highest degree of accuracy and reproducibility in your quantitative analyses.
The Imperative for Precision in Quantitative Analysis: The Role of qNMR
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for determining the concentration and purity of chemical substances.[1][2][3][4] Unlike chromatographic techniques, qNMR does not require identical reference standards for each analyte, as the signal intensity is directly proportional to the number of nuclei contributing to the resonance.[2][5] This intrinsic characteristic makes qNMR a highly versatile and accurate tool in various scientific disciplines, including pharmaceutical sciences for purity assessment of active pharmaceutical ingredients (APIs) and in metabolomics for the quantification of endogenous molecules.[3][4]
The internal standard method is a cornerstone of high-precision qNMR.[6][7][8] An ideal internal standard should be chemically stable, soluble in the deuterated solvent of choice, and possess signals that are well-resolved from those of the analyte.[9][10][11] High chemical and isotopic purity of the internal standard is paramount to prevent interference and ensure accurate quantification.[9]
Introducing Dibromo Malonamide-¹³C₃: A Novel Internal Standard for Enhanced qNMR
While ¹H qNMR is widely used due to the high natural abundance and sensitivity of the proton nucleus, spectral overlap in complex mixtures can present a significant challenge.[5] To address this, we propose the use of a novel, strategically designed ¹³C-labeled internal standard: Dibromo Malonamide-¹³C₃.
Chemical Structure:
Key Advantages of Dibromo Malonamide-¹³C₃:
-
Reduced Spectral Overlap: The three ¹³C nuclei in Dibromo Malonamide-¹³C₃ will produce distinct signals in the ¹³C NMR spectrum, a region with a much larger chemical shift dispersion compared to the ¹H spectrum.[5] This significantly reduces the likelihood of signal overlap with the analyte, a common issue in the analysis of complex molecules like natural products or APIs with multiple proton environments.
-
Simplified Spectra: The proposed structure would likely yield a simple ¹³C spectrum, with three distinct peaks, facilitating straightforward integration.
-
Chemical Inertness: The malonamide functional group is generally stable and less likely to react with a wide range of analytes under typical NMR conditions. The dibromination adds to the molecular weight and reduces volatility.
-
Solubility: The amide functionalities are expected to confer good solubility in common polar deuterated solvents such as DMSO-d₆ and D₂O.[9]
Experimental Workflow for qNMR using Dibromo Malonamide-¹³C₃
The following diagram outlines the comprehensive workflow for performing a qNMR experiment with an internal standard.
Caption: A schematic overview of the key stages in a quantitative NMR experiment using an internal standard.
Detailed Protocol for Quantitative ¹³C NMR
This protocol is designed to be a self-validating system, with built-in checks and best practices to ensure data integrity.
4.1. Materials and Reagents:
-
Analyte of interest
-
Dibromo Malonamide-¹³C₃ (Purity ≥ 99.5%)
-
Deuterated solvent (e.g., DMSO-d₆, D₂O) of high purity and low residual water content
-
High-precision analytical balance (readability to at least 0.01 mg)
-
Class A volumetric glassware
-
High-quality 5 mm NMR tubes
4.2. Sample Preparation:
-
Accurate Weighing: Accurately weigh approximately 10-20 mg of the analyte into a clean, dry vial.[11] Record the exact mass.
-
Internal Standard Addition: Accurately weigh an appropriate amount of Dibromo Malonamide-¹³C₃ into the same vial to achieve a molar ratio of approximately 1:1 with the analyte.[9] This ratio optimizes the signal-to-noise for both components. Record the exact mass.
-
Dissolution: Add a precise volume (e.g., 600 µL for a standard 5 mm tube) of the chosen deuterated solvent to the vial.[12] Ensure complete dissolution by gentle vortexing or sonication. Complete dissolution is critical for sample homogeneity and accurate results.[9][11]
-
Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.
4.3. NMR Data Acquisition:
-
Instrument Preparation: Insert the sample into the NMR spectrometer. Lock and shim the instrument to achieve a narrow and symmetrical solvent peak, ensuring a homogeneous magnetic field.
-
Quantitative Acquisition Parameters: It is crucial to use parameters that ensure the signal intensity is directly proportional to the number of nuclei.
-
Pulse Angle (PW): Use a 90° pulse for maximum signal excitation.[6][12]
-
Relaxation Delay (D1): Set a long relaxation delay to allow for full relaxation of all ¹³C nuclei between scans. A conservative value is 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard. For ¹³C qNMR, this can be significantly longer than for ¹H, often in the range of 30-60 seconds or more.
-
Number of Scans (NS): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for precision better than 1%).[13]
-
Decoupling: Use proton decoupling to collapse ¹³C-¹H couplings and improve signal-to-noise.
-
4.4. Data Processing:
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 - 1.0 Hz before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.[12]
-
Integration: Integrate the well-resolved signals of the analyte and the Dibromo Malonamide-¹³C₃ internal standard. Define the integration limits carefully to encompass the entire peak area.
Calculation of Analyte Purity
The purity of the analyte can be calculated using the following equation, which is a cornerstone of qNMR analysis:[7][14]
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)
Where:
-
I_analyte: Integral of the analyte signal
-
I_std: Integral of the Dibromo Malonamide-¹³C₃ signal
-
N_analyte: Number of ¹³C nuclei giving rise to the selected analyte signal
-
N_std: Number of ¹³C nuclei giving rise to the selected standard signal (for Dibromo Malonamide-¹³C₃, this will be 1, 2, or 3 depending on the chosen peak and if peaks are summed)
-
MW_analyte: Molecular weight of the analyte
-
MW_std: Molecular weight of Dibromo Malonamide-¹³C₃
-
m_analyte: Mass of the analyte
-
m_std: Mass of the internal standard
-
Purity_std: Purity of the Dibromo Malonamide-¹³C₃ internal standard
Table 1: Example Quantitative Data for Purity Determination of a Hypothetical API
| Parameter | Analyte (API) | Internal Standard (Dibromo Malonamide-¹³C₃) |
| Mass (m) | 15.25 mg | 10.50 mg |
| Molecular Weight (MW) | 350.4 g/mol | 276.8 g/mol (hypothetical) |
| Signal Integral (I) | 1.85 | 1.00 (for a single ¹³C peak) |
| Number of Nuclei (N) | 1 | 1 |
| Standard Purity | - | 99.8% |
| Calculated Analyte Purity | 98.7% | - |
Method Validation and Trustworthiness
To ensure the trustworthiness of this protocol, method validation should be performed in accordance with ICH Q2(R2) or FDA guidelines.[15][16][17] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is enhanced by the use of ¹³C NMR.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[15]
Conclusion
The use of Dibromo Malonamide-¹³C₃ as an internal standard for quantitative ¹³C NMR spectroscopy offers a robust solution for overcoming the challenge of spectral overlap in complex samples. The detailed protocol provided herein, grounded in the fundamental principles of qNMR, provides a framework for achieving highly accurate and reproducible quantitative results. The inherent self-validating nature of the protocol, combined with rigorous data acquisition and processing standards, ensures the integrity of the analytical data, making it a valuable tool for researchers and professionals in the pharmaceutical and chemical industries.
References
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass Laboratories. Retrieved from [Link]
-
Let's try doing quantitative NMR | Applications Notes | JEOL Ltd. (n.d.). JEOL Ltd. Retrieved from [Link]
-
Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. (2020, September 14). AZoM.com. Retrieved from [Link]
-
What Is Quantitative NMR (qNMR)? - Chemistry For Everyone. (2023, August 7). YouTube. Retrieved from [Link]
-
A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved from [Link]
-
What is qNMR and why is it important? (n.d.). Mestrelab Research. Retrieved from [Link]
-
Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. (2019, March 13). BIPM. Retrieved from [Link]
- Holzgrabe, U. (2005). Quantitative NMR spectroscopy—principles and applications. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 797.
-
Quantitative NMR Spectroscopy. (2017, November). University of Oxford. Retrieved from [Link]
-
Purity by Absolute qNMR Instructions. (n.d.). Retrieved from [Link]
-
Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. (2023, January 5). PubMed. Retrieved from [Link]
-
Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP). Retrieved from [Link]
-
Quantification of single components in complex mixtures by 13C NMR. (n.d.). Magritek. Retrieved from [Link]
-
Internal Referencing for 13 C Position-Specific Isotope Analysis Measured by NMR Spectrometry. (2023, August 6). ResearchGate. Retrieved from [Link]
-
validate analysis methods: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
-
Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. (n.d.). SciSpace. Retrieved from [Link]
-
Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. (2023, June 22). PubMed. Retrieved from [Link]
-
Q2(R2) Validation of Analytical Procedures. (2024, March 6). FDA. Retrieved from [Link]
-
13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. (n.d.). RSC Publishing. Retrieved from [Link]
Sources
- 1. azom.com [azom.com]
- 2. youtube.com [youtube.com]
- 3. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 4. ovid.com [ovid.com]
- 5. magritek.com [magritek.com]
- 6. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ukisotope.com [ukisotope.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 11. emerypharma.com [emerypharma.com]
- 12. pubsapp.acs.org [pubsapp.acs.org]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. bipm.org [bipm.org]
- 15. Development and validation of a quantitative proton NMR method for the analysis of pregnenolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. validate analysis methods: Topics by Science.gov [science.gov]
- 17. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
Application Note: A Robust and Sensitive Method for the Targeted Analysis of Dibromo Malonamide in Aqueous Samples using LC-MS/MS
Abstract
This application note details a comprehensive and validated method for the targeted quantitative analysis of Dibromo Malonamide, a significant biocide, in aqueous matrices. The protocol leverages the precision of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and the accuracy afforded by a stable isotope-labeled internal standard, Dibromo Malonamide-¹³C₃. We provide a step-by-step guide encompassing sample preparation via solid-phase extraction, optimized chromatographic separation, and meticulously defined mass spectrometric parameters. This method is designed for researchers, environmental scientists, and drug development professionals requiring a reliable and sensitive analytical workflow for the quantification of Dibromo Malonamide in environmental waters or industrial process samples.
Introduction: The Analytical Imperative for Dibromo Malonamide
Dibromo Malonamide is a potent antimicrobial agent employed as a biocide in various industrial applications to prevent microbial growth.[1] Its use, however, necessitates vigilant monitoring in environmental and industrial water systems to ensure regulatory compliance and mitigate potential ecological impact. The inherent polarity and chemical reactivity of Dibromo Malonamide present unique analytical challenges.
Targeted analysis using LC-MS/MS offers unparalleled sensitivity and selectivity for quantifying trace levels of organic molecules in complex matrices.[2] The incorporation of a stable isotope-labeled internal standard (SIL-IS), such as Dibromo Malonamide-¹³C₃, is the gold standard for quantitative mass spectrometry.[3] The SIL-IS co-elutes with the analyte and exhibits identical chemical behavior during sample extraction and ionization, thereby correcting for matrix effects and variations in instrument response, leading to highly accurate and precise quantification.[3]
This application note provides a field-proven protocol for the targeted analysis of Dibromo Malonamide, addressing the critical aspects of sample preparation, chromatographic separation, and mass spectrometric detection.
Method Overview: A Validated Workflow
The analytical workflow is designed to ensure high recovery, sensitivity, and reproducibility. It comprises three key stages: Solid-Phase Extraction (SPE) for sample clean-up and concentration, Reversed-Phase Liquid Chromatography (RPLC) for separation, and Tandem Mass Spectrometry (MS/MS) for detection and quantification.
Caption: Overall workflow for the targeted analysis of Dibromo Malonamide.
Experimental Protocols
Materials and Reagents
-
Dibromo Malonamide (Analyte)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Solid-Phase Extraction (SPE) Cartridges: Polar-modified polymeric sorbent suitable for polar analytes.
Sample Preparation: Solid-Phase Extraction (SPE)
The goal of sample preparation is to concentrate the analyte and remove interfering matrix components.[3][6]
Protocol:
-
Sample Collection: Collect 100 mL of the aqueous sample in a clean container.
-
Internal Standard Spiking: Fortify the sample with Dibromo Malonamide-¹³C₃ to a final concentration of 50 ng/L.
-
SPE Cartridge Conditioning:
-
Pass 5 mL of Methanol through the SPE cartridge.
-
Equilibrate the cartridge with 5 mL of ultrapure water. Do not allow the cartridge to go dry.
-
-
Sample Loading: Load the 100 mL sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove salts and other highly polar interferences.
-
Drying: Dry the cartridge under vacuum or with nitrogen for 10 minutes.
-
Elution: Elute the analyte and internal standard with 5 mL of Methanol.
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography (LC) Conditions
A reversed-phase C18 column is effective for retaining and separating small polar molecules like Dibromo Malonamide.[7][8]
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) system |
| Column | C18, 100 mm x 2.1 mm, 2.6 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Table 1: Optimized Liquid Chromatography parameters.
Table 2: LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 95 | 5 |
| 1.00 | 95 | 5 |
| 5.00 | 5 | 95 |
| 7.00 | 5 | 95 |
| 7.10 | 95 | 5 |
| 10.00 | 95 | 5 |
Mass Spectrometry (MS) Conditions
Electrospray ionization in positive mode (ESI+) is suitable for the analysis of amides. The detection is performed in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.[9] Due to the presence of two bromine atoms, the characteristic isotopic pattern (M, M+2, M+4) is observed and can be used for confirmation.[10][11][12]
| Parameter | Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 4500 V |
| Temperature | 500°C |
| Curtain Gas | 30 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Mass Spectrometer source and general parameters.
Table 4: MRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| Dibromo Malonamide | 258.9 | 199.9 | 40 | 25 |
| 258.9 | 172.9 | 40 | 35 | |
| Dibromo Malonamide-¹³C₃ | 261.9 | 202.9 | 40 | 25 |
Note: Precursor ions correspond to the [M+H]⁺ of the most abundant isotopologue. The selection of precursor and product ions should be optimized on the specific instrument used.
Caption: Proposed fragmentation pathway for Dibromo Malonamide and its IS.
Data Analysis and Quantification
Calibration standards should be prepared in a matrix that mimics the final sample extract to account for any residual matrix effects. A typical calibration range for environmental water samples would be from 1 ng/L to 500 ng/L.[13][14][15][16]
The concentration of Dibromo Malonamide in the samples is determined by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard versus the concentration of the analyte in the calibration standards.
Performance Characteristics
This method is expected to achieve a Limit of Quantification (LOQ) in the low ng/L range, making it suitable for environmental monitoring. The use of a stable isotope-labeled internal standard ensures high precision and accuracy, with expected relative standard deviations (RSDs) below 15% and accuracies within 85-115%.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and reliable workflow for the targeted quantitative analysis of Dibromo Malonamide in aqueous samples. The detailed protocols for sample preparation, chromatography, and mass spectrometry, coupled with the use of a stable isotope-labeled internal standard, ensure data of high quality and integrity. This application note serves as a valuable resource for laboratories tasked with the monitoring of this important biocide.
References
-
Schwarzbauer, J., et al. (2016). Analytical method development for the determination of eight biocides in various environmental compartments and application for monitoring purposes. Environmental Science and Pollution Research, 23(21), 21894-21907. Retrieved from [Link]
-
Burkhardt, M., et al. (2014). Biocides in urban wastewater treatment plant influent at dry and wet weather: Concentrations, mass flows and possible sources. GEUS' publications. Retrieved from [Link]
-
Axcend. (n.d.). Analysis of Biocides Using Compact HPLC. Retrieved from [Link]
-
Liu, Y., et al. (2015). Determination of biocides in different environmental matrices by use of ultra-high-performance liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 407(24), 7345-7356. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
Clark, J. (2023). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Dibromo Malonamide-13C3. Retrieved from [Link]
-
Eriksson, E., et al. (2014). Biocides in urban wastewater treatment plant influent at dry and wet weather: Concentrations, mass flows and possible sources. Environmental Science and Pollution Research, 21(17), 10258-10271. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
Abia, A. L. K., et al. (2023). Antibiotic, Heavy Metal, and Biocide Concentrations in a Wastewater Treatment Plant and Its Receiving Water Body Exceed PNEC Limits: Potential for Antimicrobial Resistance Selective Pressure. Antibiotics, 12(7), 1141. Retrieved from [Link]
-
Abia, A. L. K., et al. (2023). Antibiotic, Heavy Metal, and Biocide Concentrations in a Wastewater Treatment Plant and Its Receiving Water Body Exceed PNEC Limits: Potential for Antimicrobial Resistance Selective Pressure. National Institutes of Health. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]
-
WebAssign. (n.d.). Experiment 8 - Amide Preparation. Retrieved from [Link]
-
Azevedo, A. S., et al. (2021). Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. Molecules, 26(16), 4987. Retrieved from [Link]
-
SCIEX. (n.d.). Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP®/Triple Quad™ 4500 LC-MS/MS System. Retrieved from [Link]
-
PubChem. (n.d.). Dibromomalonamide. Retrieved from [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
Tóth, B., et al. (2016). Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples. Journal of Pharmaceutical and Biomedical Analysis, 125, 317-322. Retrieved from [Link]
-
Shimadzu. (n.d.). Simultaneous LC-MS/MS Analysis of Haloacetic Acids, Bromate, Chlorate, and Dalapon in Water Samples. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Evaluation of Sample Preparation Methods for Non-Target Screening of Organic Micropollutants in Urban Waters Using High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. mdpi.com [mdpi.com]
- 7. Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. sciex.com [sciex.com]
- 10. Mass Spectrometry [www2.chemistry.msu.edu]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. portal.research.lu.se [portal.research.lu.se]
- 14. pub.geus.dk [pub.geus.dk]
- 15. researchgate.net [researchgate.net]
- 16. Antibiotic, Heavy Metal, and Biocide Concentrations in a Wastewater Treatment Plant and Its Receiving Water Body Exceed PNEC Limits: Potential for Antimicrobial Resistance Selective Pressure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: An Investigational Guide for the Use of Dibromo Malonamide-¹³C₃ in Cell Culture
Part 1: Preamble & Scientific Context
1.1. Introduction: A Novel Investigational Tool
Dibromo Malonamide-¹³C₃ is a stable isotope-labeled compound with a documented application as an antimicrobial agent.[1] Its utility within a biological research context, particularly in cell culture, is not yet established in peer-reviewed literature. Malonamide derivatives, however, are recognized for their diverse biological activities and are used as precursors in the synthesis of compounds with therapeutic potential, including anticancer and antidiabetic agents.[2]
This document provides a comprehensive, step-by-step investigational guide for researchers and drug development professionals to systematically evaluate the potential of Dibromo Malonamide-¹³C₃ as a novel probe in cell culture. This is not a validated protocol but rather a rigorous framework for discovery, designed to characterize the compound's behavior and potential applications, such as tracing metabolic pathways or identifying cellular targets.
1.2. The Rationale for Investigation: Potential as a Metabolic Probe
The core structure of Dibromo Malonamide-¹³C₃, a three-carbon diamide backbone, presents an intriguing scaffold for metabolic tracing. The presence of three ¹³C atoms provides a distinct mass shift, enabling sensitive detection by mass spectrometry (MS).[3][4] The two bromine atoms are excellent leaving groups, suggesting the molecule could act as an alkylating agent, covalently modifying cellular nucleophiles such as cysteine residues in proteins.
Therefore, two primary hypothetical applications will be explored in this guide:
-
Metabolic Tracer: To investigate the cellular uptake and metabolic fate of a small, functionalized carbon scaffold.
-
Covalent Probe: To identify potential protein or nucleic acid targets through covalent modification, with the ¹³C₃ label serving as a unique mass tag for discovery.
1.3. Critical Safety Considerations
No specific Safety Data Sheet (SDS) for Dibromo Malonamide-¹³C₃ is publicly available. However, data from closely related, unlabeled, or similarly functionalized compounds indicate significant potential hazards. All handling of this compound must occur in a certified chemical fume hood with appropriate personal protective equipment (PPE).
| Hazard Class | Description | Recommended Precautions | Source (Similar Compounds) |
| Acute Toxicity | Toxic if swallowed, harmful in contact with skin or if inhaled.[5][6][7] | Wear nitrile gloves, a lab coat, and safety goggles. Avoid creating dust. Handle only in a chemical fume hood. | Dibromoacetonitrile, 2,2-DIBROMO-3-NITRILOPROPIONAMIDE |
| Skin & Eye Irritation | Causes skin irritation and serious eye damage.[5][6] | Ensure gloves are worn. Use safety goggles or a face shield. In case of contact, flush immediately and thoroughly with water. | Dibromoacetonitrile, 2,2-DIBROMO-3-NITRILOPROPIONAMIDE |
| Environmental Hazard | Very toxic to aquatic life.[5] | Dispose of waste in a designated hazardous chemical waste container. Do not pour down the drain. | Dibromoacetonitrile |
All waste, including media, pipette tips, and culture vessels exposed to the compound, must be treated as hazardous chemical waste and disposed of according to institutional guidelines.
Part 2: Phase I - Foundational Characterization
The first phase is designed to determine the basic physicochemical and biological parameters of Dibromo Malonamide-¹³C₃ in a cell culture context.
2.1. Protocol: Solubility Assessment
Objective: To determine the solubility of Dibromo Malonamide-¹³C₃ in common cell culture solvents and media.
Methodology:
-
Prepare a 100 mM stock solution of Dibromo Malonamide-¹³C₃ in sterile DMSO. Vortex thoroughly.
-
Visually inspect for particulates. If not fully dissolved, attempt gentle warming (37°C) or sonication. If precipitates remain, DMSO is not a suitable primary solvent at this concentration.
-
Create serial dilutions of the DMSO stock into your complete cell culture medium (e.g., DMEM + 10% FBS) to final concentrations of 1 mM, 500 µM, 250 µM, 100 µM, 50 µM, and 10 µM.
-
Incubate the media dilutions at 37°C, 5% CO₂ for 2 hours.
-
Visually inspect each dilution under a microscope for signs of precipitation. The highest concentration that remains clear is the working upper limit for cell-based assays.
2.2. Protocol: Cytotoxicity Profiling (Dose-Response)
Objective: To determine the concentration range at which Dibromo Malonamide-¹³C₃ exhibits cytotoxic effects.
Methodology:
-
Cell Plating: Seed cells of interest (e.g., HeLa, A549) in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.
-
Compound Treatment: Prepare a 2X concentration series of Dibromo Malonamide-¹³C₃ in complete medium, starting from the maximum soluble concentration determined in Protocol 2.1. Include a vehicle control (DMSO only) and an untreated control.
-
Remove the existing medium from the cells and add 100 µL of the 2X compound dilutions.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C, 5% CO₂.
-
Viability Assessment: At each time point, assess cell viability using a standard method such as an MTT, MTS, or resazurin-based assay.
-
Data Analysis: Normalize the results to the vehicle control. Plot the dose-response curve and calculate the IC₅₀ (the concentration at which 50% of cell viability is inhibited) for each time point.
Causality Behind Choices: An IC₅₀ value is critical. For subsequent metabolic labeling or target identification experiments, it is essential to use a sub-lethal concentration (typically IC₁₀ or lower) to ensure that observed effects are due to specific molecular interactions rather than general cellular stress or death.
Part 3: Phase II - Tracing the Metabolic Fate
This phase uses stable isotope tracing and mass spectrometry to determine if and how cells process Dibromo Malonamide-¹³C₃.
3.1. Experimental Workflow: ¹³C₃ Isotope Tracing
The workflow is designed to track the incorporation of the ¹³C₃-labeled backbone into cellular metabolites.
Caption: Workflow for tracing the metabolic fate of Dibromo Malonamide-¹³C₃.
3.2. Protocol: ¹³C₃ Metabolite Labeling and Extraction
Objective: To label cells with Dibromo Malonamide-¹³C₃ and extract polar metabolites for MS analysis.
Methodology:
-
Plating: Seed cells in 6-well plates and grow to ~80% confluency.
-
Labeling: Prepare complete culture medium containing a non-toxic concentration of Dibromo Malonamide-¹³C₃ (e.g., IC₁₀ value from Protocol 2.2). As a control, prepare identical medium with an equimolar amount of unlabeled Dibromo Malonamide.
-
Remove the old medium, wash once with PBS, and add the labeling medium.
-
Incubate for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Harvesting: a. Place the plate on ice and aspirate the medium. b. Quickly wash the cells twice with ice-cold 0.9% NaCl solution. c. Add 1 mL of ice-cold 80% methanol (-80°C) to each well to quench metabolism and lyse the cells. d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Centrifuge at max speed for 10 minutes at 4°C to pellet protein and cell debris. f. Transfer the supernatant (containing polar metabolites) to a new tube and store at -80°C until analysis.
3.3. Data Analysis: Mass Spectrometry
Objective: To identify metabolites that have incorporated the ¹³C₃ label.
-
LC-MS/MS: Analyze the metabolite extracts using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Interpretation: The key signature to look for is a mass shift of +3.01 Da, corresponding to the incorporation of the three ¹³C atoms from the malonamide backbone.
-
Search for known metabolites that exhibit a new M+3 peak in the labeled samples compared to the unlabeled controls.
-
The relative intensity of the M+3 peak compared to the M+0 (unlabeled) peak indicates the degree of incorporation.[4]
-
This analysis can reveal if the malonamide backbone is incorporated whole into a larger molecule or if it is catabolized and its carbons enter central carbon metabolism.
-
Part 4: Phase III - Covalent Probe Target Identification
This phase investigates the hypothesis that Dibromo Malonamide-¹³C₃ acts as an alkylating agent.
4.1. Experimental Workflow: Proteomic Target Discovery
Caption: Workflow for identifying protein targets of Dibromo Malonamide-¹³C₃.
4.2. Protocol: Identification of Covalently Modified Peptides
Objective: To identify proteins that are covalently modified by Dibromo Malonamide-¹³C₃.
Methodology:
-
Treatment and Lysis: Treat cells with a non-lethal concentration of Dibromo Malonamide-¹³C₃ for a short duration (e.g., 1-4 hours). Lyse the cells and harvest the total protein.
-
Protein Digestion: a. Denature, reduce, and alkylate the protein lysate using standard proteomics protocols. b. Digest the proteins into peptides using sequencing-grade trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: a. Perform a database search of the MS/MS spectra against a protein database (e.g., Swiss-Prot). b. Crucially, include a variable modification in your search parameters corresponding to the addition of the malonamide-¹³C₃ moiety after the loss of one or both bromine atoms. The precise mass will depend on the reaction (e.g., addition of C₃H₃N₂O₂-¹³C₃). c. Peptides that are confidently identified with this specific mass modification belong to candidate target proteins. The MS/MS spectrum will provide evidence for the exact site of modification.
References
- Profiling the metabolism of human cells by deep 13C labeling.PMC - PubMed Central - NIH.
- Application of stable isotope labelling in cell culture experiments: [2-13C]pyruvate as novel and superior substr
- Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters.
- Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry.
- Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry.
- A Guide to 13C Isotopic Labeling: Principles and Applic
- Protein turnover demonstrated in mass spectra for a peptide
- A roadmap for interpreting 13C metabolite labeling patterns
- Stable isotopic labeling of proteins for quantitative proteomic applic
- Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins.
- SAFETY DATA SHEET - Dibromoacetonitrile.Thermo Fisher Scientific.
- SAFETY DATA SHEET - 2,2-DIBROMO-3-NITRILOPROPIONAMIDE.Enviro Tech Chemical Services.
- SAFETY DATA SHEET - Malonamide.Fisher Scientific.
- Safety data sheet - 2,3-Dibromo-1-propanol.CPAchem.
- Malonamide-13C3.
- Dibromo Malonamide-13C3.
- Dibromomalonamide.PubChem.
- Syntheses and Applications of Malonamide Derivatives – A Minireview.
- Malonamide-13C3.Santa Cruz Biotechnology.
- Cell Culture Media Preparation from Powder.Thermo Fisher Scientific - US.
- Cell culture basics handbook.Thermo Fisher Scientific.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. envirotech.com [envirotech.com]
- 7. bg.cpachem.com [bg.cpachem.com]
Application Note: High-Confidence-Trapping of Reactive Metabolites Using Dibromo Malonamide-¹³C₃
Introduction: The Challenge of Reactive Metabolites
The metabolic activation of drug candidates into chemically reactive species is a significant contributor to idiosyncratic adverse drug reactions, often leading to termination of development programs.[1][2] These reactive metabolites are typically electrophiles that can form covalent bonds with nucleophilic residues on macromolecules like proteins and DNA, potentially causing cellular damage and immune-mediated toxicities.[3] Consequently, regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate thorough investigation of a drug's metabolic profile early in development.[4][5][6]
To mitigate this risk, in vitro screening assays designed to "trap" these transient electrophilic species have become an indispensable tool in drug discovery and development.[1][2] While glutathione (GSH) is a commonly used trapping agent, its endogenous nature can complicate analysis. This application note describes a robust methodology employing Dibromo Malonamide-¹³C₃ , a novel, stable isotope-labeled trapping agent, for the unambiguous detection and characterization of reactive drug metabolites.
The ¹³C₃-label provides a unique mass signature that allows for confident identification of trapped adducts amidst complex biological matrices, significantly reducing the occurrence of false positives and enhancing the reliability of reactive metabolite screening.[1][7]
Principle of the Method
The core of this methodology lies in the nucleophilic character of malonamide's central carbon atom after activation, and the power of stable isotope labeling for mass spectrometry (MS) analysis.
-
Metabolic Activation: The drug candidate (parent drug) is incubated with a metabolically active system, typically human liver microsomes (HLMs), and an NADPH-regenerating system to initiate cytochrome P450 (CYP)-mediated oxidation.[8][9] This process can generate electrophilic reactive intermediates.
-
Nucleophilic Trapping: Dibromo Malonamide-¹³C₃ serves as a soft nucleophile. The electron-withdrawing properties of the two amide groups and two bromine atoms make the central carbon atom susceptible to acting as a nucleophile to trap electrophilic metabolites.
-
Stable Isotope Signature: The key innovation is the incorporation of three ¹³C atoms. When a reactive metabolite forms an adduct with Dibromo Malonamide-¹³C₃, the resulting conjugate will possess a unique isotopic pattern. High-resolution mass spectrometry (HRMS) can easily distinguish this adduct from endogenous molecules by identifying a mass peak that is approximately 3.01 Da higher than a potential unlabeled counterpart. This distinct "isotopic doublet" signature, when used in a 1:1 mixture with its unlabeled form, provides unequivocal evidence of a trapping event.[3][10][11]
-
LC-MS/MS Analysis: The incubation mixture is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Data analysis focuses on identifying the unique isotopic signature of the trapped adducts, which can then be structurally characterized using fragmentation analysis (MS/MS).[8][12]
Diagram: Conceptual Workflow for Reactive Metabolite Trapping
Caption: Bioactivation of a drug to an electrophile and its subsequent trapping.
Data Acquisition and Analysis
LC-MS/MS Parameters
A robust chromatographic separation is essential. A generic starting point is provided below.
| Parameter | Setting |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| MS Mode | Full Scan (HRMS) followed by data-dependent MS/MS |
| Scan Range | 150 - 1500 m/z |
| Ionization | Electrospray Ionization (ESI), Positive/Negative Switching |
Data Interpretation
The primary goal is to identify ions present in the "+NADPH" samples that are absent or significantly lower in the "-NADPH" controls.
-
Mass Defect Filtering/Isotope Pattern Recognition: Utilize software tools to specifically search for the mass signature of the Dibromo Malonamide-¹³C₃ adduct. [11]The software should look for peaks corresponding to the [M+H]⁺ or [M-H]⁻ of the parent drug plus the mass of the trapping agent fragment. The key is the +3.01 Da shift from the ¹³C₃ label.
-
Confirmation: The presence of a metabolite is confirmed if:
-
The peak is NADPH-dependent (present in +NADPH, absent in -NADPH).
-
It exhibits the characteristic +3 Da isotopic pattern if a 1:1 mixture of labeled and unlabeled trapping agent was used. [3][11] * The mass corresponds to a logical metabolic transformation (e.g., hydroxylation, dehydrogenation) followed by adduction.
-
-
Structural Elucidation: Perform MS/MS fragmentation on the candidate ion. The fragmentation pattern should be consistent with the proposed structure of the metabolite-adduct conjugate.
| Expected Mass Shifts for Common Metabolites | Mass of Adducted Fragment (Da) | Expected m/z of ¹³C₃-Adduct |
| Parent Drug + Trap | [Mass of Trap Fragment] | [m/z Parent] + [Mass of Trap Fragment] |
| Hydroxylation (+O) + Trap | [Mass of Trap Fragment] | [m/z Parent] + 15.9949 + [Mass of Trap Fragment] |
| Dehydrogenation (-2H) + Trap | [Mass of Trap Fragment] | [m/z Parent] - 2.0156 + [Mass of Trap Fragment] |
| Note: The exact mass of the adducted fragment depends on the reaction mechanism. |
Conclusion and Best Practices
The use of Dibromo Malonamide-¹³C₃ provides a highly reliable and sensitive method for the detection of reactive drug metabolites. The stable isotope label is the critical component, enabling confident differentiation of true adducts from background noise and endogenous matrix components.
For optimal results:
-
Run Controls: Always include +NADPH and -NADPH controls to confirm that adduct formation is enzyme-mediated.
-
Use HRMS: High-resolution mass spectrometry is crucial for resolving the isotopic signature and calculating accurate mass for formula determination.
-
Leverage Software: Modern data mining software is essential for efficiently processing complex datasets to find the specific isotopic patterns of interest. [11]* Regulatory Context: The early identification of metabolic activation pathways is a key part of the safety assessment required by regulatory bodies and is integral to modern drug development paradigms. [5][13][14] By implementing this protocol, drug development professionals can build a more comprehensive and accurate understanding of a candidate's metabolic profile, leading to safer and more effective medicines.
References
- Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. U.S.
- Analysis of Metabolic Pathways by 13C-Labeled Molecular Probes and HRMAS Nuclear Magnetic Resonance Spectroscopy: Isotopologue I.
- In Vitro and Reactive Metabolites Investigation of Metabolic Profiling of Tyrosine Kinase Inhibitors Duberm
- Stable-Isotope Trapping and High-Throughput Screenings of Reactive Metabolites Using the Isotope MS Sign
- Application Notes and Protocols for Detecting ¹³C Labeled Metabolites using Mass Spectrometry. Benchchem.
- 13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research.
- Investigation of drug interactions - Scientific guideline. European Medicines Agency (EMA).
- Reactive Metabolite Assessment. Evotec.
- Detection of reactive metabolites using isotope-labeled glutathione trapping and simultaneous neutral loss and precursor ion scanning with ultra-high-pressure liquid chromatography triple quadruple mass spectrometry. PubMed.
- Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry.
- Safety Testing of Drug Metabolites Guidance for Industry. U.S.
- Detection and identification of isotope-labeled glutathione trapped reactive drug metabolites. Thermo Fisher Scientific.
- Synthesis and Applications of isotopically Labelled Compounds 1195.
- Cyprotex Reactive Metabolite Fact Sheet. Evotec.
- Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modific
- In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. U.S.
- Detection of Reactive Metabolites Using Isotope-Labeled Glutathione Trapping and Simultaneous Neutral Loss and Precursor Ion Scanning with Ultra-High-Pressure Liquid Chromatography Triple Quadruple Mass Spectrometry.
- Screening Reactive Metabolites Bioactivated by Multiple Enzyme Pathways Using a Multiplexed Microfluidic System.
- Guideline on the investigation of drug interactions. European Medicines Agency.
- Isotopic Labeling Analysis using Single Cell Mass Spectrometry. bioRxiv.
- Navigating new regulatory guidelines for drug metabolism studies. Drug Discovery News.
- A roadmap for interpreting 13C metabolite labeling patterns
- Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy. MDPI.
- ADME 101 Reactive Metabolite Detection Study: Cysteine Trapping. YouTube.
- Synthesis of isotopically labelled compounds.
Sources
- 1. Detection of reactive metabolites using isotope-labeled glutathione trapping and simultaneous neutral loss and precursor ion scanning with ultra-high-pressure liquid chromatography triple quadruple mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. evotec.com [evotec.com]
- 4. Investigation of drug interactions - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactive Metabolite Assessment | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Navigating new regulatory guidelines for drug metabolism studies | Drug Discovery News [drugdiscoverynews.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dibromo Malonamide-¹³C₃
Welcome to the technical support center for the synthesis of Dibromo Malonamide-¹³C₃. This guide is designed for researchers, scientists, and professionals in drug development who are working with this isotopically labeled compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your synthetic yield and overcome common challenges.
Troubleshooting Guide: Common Issues and Solutions
Researchers may encounter several obstacles during the synthesis of Dibromo Malonamide-¹³C₃. This section provides a structured approach to identifying and resolving these issues.
| Issue ID | Observed Problem | Potential Root Cause(s) | Recommended Action(s) & Scientific Rationale |
| DBM-01 | Low to no conversion of Malonamide-¹³C₃ to the dibrominated product. | 1. Inactive Brominating Agent: The bromine or N-bromosuccinimide (NBS) may have degraded due to improper storage or age. 2. Insufficient Activation: The reaction conditions may not be acidic enough to promote enolization, a key step for electrophilic substitution on the α-carbon.[1][2] 3. Low Reaction Temperature: The activation energy for the bromination may not be met at the current temperature. | 1. Verify Reagent Activity: Use a fresh bottle of the brominating agent or test its activity on a known reactive substrate. 2. Acid Catalysis: Add a catalytic amount of a non-nucleophilic acid (e.g., acetic acid) to the reaction mixture to facilitate enol formation. The enol tautomer is the reactive species in the electrophilic substitution.[1] 3. Optimize Temperature: Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress by TLC or LC-MS. |
| DBM-02 | Formation of significant amounts of monobrominated intermediate. | 1. Insufficient Brominating Agent: The molar ratio of the brominating agent to Malonamide-¹³C₃ may be too low. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Adjust Stoichiometry: Increase the molar equivalents of the brominating agent (e.g., from 2.0 to 2.2 equivalents). 2. Extend Reaction Time: Monitor the reaction progress over a longer period to ensure the complete conversion of the monobrominated intermediate. |
| DBM-03 | Presence of over-brominated or other side products. | 1. Excess Brominating Agent: Using a large excess of the brominating agent can lead to undesired side reactions.[3] 2. High Reaction Temperature: Elevated temperatures can increase the rate of side reactions. | 1. Precise Stoichiometry: Carefully control the stoichiometry of the brominating agent. A slight excess (2.1-2.2 eq.) is often sufficient. 2. Temperature Control: Maintain a consistent and optimized reaction temperature. Consider running the reaction at a lower temperature for a longer duration. |
| DBM-04 | Difficult purification and low isolated yield. | 1. Co-precipitation of impurities: The desired product may co-precipitate with starting materials or byproducts. 2. Product loss during chromatography: Amides can sometimes exhibit poor behavior on silica gel, leading to significant losses.[4] | 1. Recrystallization: Attempt recrystallization from a suitable solvent system to purify the product. Common solvents for amides include ethanol, acetonitrile, or mixtures with water.[4] 2. Alternative Chromatography: If column chromatography is necessary, consider using a different stationary phase (e.g., alumina) or a modified mobile phase. 3. Liquid-Liquid Extraction: Utilize a liquid-liquid extraction workup to remove water-soluble impurities before final purification.[5] |
| DBM-05 | Inconsistent ¹³C isotopic incorporation. | 1. Impure ¹³C-labeled starting material: The initial Malonamide-¹³C₃ may have a lower isotopic purity than specified. 2. Isotopic scrambling (unlikely in this specific reaction but a general consideration). | 1. Verify Starting Material: Confirm the isotopic purity of the Malonamide-¹³C₃ using NMR or mass spectrometry before starting the reaction.[6][7] 2. Controlled Reaction Conditions: Ensure that the reaction conditions are not harsh enough to cause degradation or side reactions that could lead to the loss of the isotopic label. |
Experimental Workflow Visualization
The following diagram illustrates the key stages of the synthesis and purification process for Dibromo Malonamide-¹³C₃.
Caption: A high-level overview of the synthetic workflow for Dibromo Malonamide-¹³C₃.
Frequently Asked Questions (FAQs)
Q1: What is the best brominating agent for this synthesis?
Both liquid bromine (Br₂) and N-bromosuccinimide (NBS) can be effective. NBS is often preferred as it is a solid and easier to handle, reducing the hazards associated with liquid bromine.[8] The choice may also depend on the solvent and reaction conditions.
Q2: How can I effectively monitor the reaction progress?
Thin-layer chromatography (TLC) is a rapid and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to resolve the starting material, monobrominated intermediate, and the dibrominated product. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is recommended.
Q3: What is the expected ¹³C NMR chemical shift for the central carbon in Dibromo Malonamide-¹³C₃?
The chemical shift of the central carbon (C2) will be significantly influenced by the two bromine atoms and the two amide groups. In proton-decoupled ¹³C NMR, you would expect a singlet for this carbon. The exact chemical shift can vary based on the solvent, but it will be in a distinct region compared to the unlabeled compound.[9] For reference, the carbonyl carbons of amides typically appear in the 170-220 ppm range.[9]
Q4: Can I use a one-pot method for the synthesis of Malonamide-¹³C₃ and its subsequent bromination?
While one-pot syntheses can be efficient, it is generally recommended to isolate and purify the Malonamide-¹³C₃ intermediate first.[10][11] This ensures that any impurities from the first step do not interfere with the bromination reaction, which can be sensitive to the reaction conditions.
Detailed Experimental Protocol
This protocol provides a starting point for the synthesis of Dibromo Malonamide-¹³C₃. Optimization may be required based on your specific laboratory conditions and available reagents.
Step 1: Synthesis of Malonamide-¹³C₃
This protocol assumes the availability of Diethyl Malonate-¹³C₃.
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve Diethyl Malonate-¹³C₃ (1.0 eq) in a minimal amount of ethanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly bubble ammonia gas through the solution or add a concentrated solution of ammonia in methanol (e.g., 7N) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours. The formation of a white precipitate indicates the formation of Malonamide-¹³C₃.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain Malonamide-¹³C₃. Confirm the structure and isotopic enrichment by NMR and mass spectrometry.[6]
Step 2: Bromination of Malonamide-¹³C₃
-
In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stir bar, suspend Malonamide-¹³C₃ (1.0 eq) in a suitable solvent such as water or acetic acid.[1][12]
-
From the dropping funnel, add a solution of bromine (2.1-2.2 eq) in the same solvent dropwise at room temperature. The reaction is exothermic, so control the addition rate to maintain the desired temperature. Alternatively, N-bromosuccinimide (2.1-2.2 eq) can be added portion-wise.
-
After the addition is complete, stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50°C) for 2-4 hours, or until TLC/LC-MS analysis indicates the completion of the reaction.
-
Cool the reaction mixture to room temperature and quench any excess bromine by adding a saturated solution of sodium thiosulfate until the orange color disappears.
-
If the product precipitates, filter the solid, wash with cold water, and dry under vacuum. If the product remains in solution, proceed with extraction.
Step 3: Purification
-
Extraction (if necessary): Extract the aqueous reaction mixture with a suitable organic solvent like ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, acetonitrile, or an ethanol/water mixture) and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.[4] Filter the purified crystals and dry them under vacuum.
Reaction Mechanism Visualization
The bromination of malonamide proceeds through an enol intermediate.
Caption: The acid-catalyzed bromination of Malonamide-¹³C₃ proceeds via an enol intermediate.
References
-
Generalized mechanism associated with the synthesis of malonamide derivatives (MDs) from amines and malonic esters. - ResearchGate. Available at: [Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH. Available at: [Link]
-
The mechanism of bromination of fumaric acid - NORBIDAR. Available at: [Link]
-
Reactions of coordinated malonates—I: Bromination of malonato complexes of Co(III), Cr(III) and Al(III) - DOI. Available at: [Link]
- CN101781233A - Synthesis method of 2,2-dibromo-2-malonamidenitrile - Google Patents.
-
Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions | Analytical Chemistry - ACS Publications. Available at: [Link]
-
Challenges and Breakthroughs in Selective Amide Activation - PMC - NIH. Available at: [Link]
-
Design, synthesis and biological evaluation of novel cyclic malonamide derivatives as selective RIPK1 inhibitors - PubMed. Available at: [Link]
- US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof - Google Patents.
-
Electrophilic substitution in malonamide. Evidence for reaction via the enol tautomer - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC - NIH. Available at: [Link]
-
Halogenated fatty amides - A brand new class of disinfection by-products - PubMed. Available at: [Link]
-
Design, synthesis, and optimization of macrocyclic peptides as species-selective antimalaria proteasome inhibitors - NIH. Available at: [Link]
-
A concise synthesis and evaluation of new malonamide derivatives as potential α-glucosidase inhibitors | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis and characterization of a 13C-labeled alpha-mannosyl glycolipid analog from [13C]glucose - PubMed. Available at: [Link]
-
Bromination - Common Conditions - Common Organic Chemistry. Available at: [Link]
-
What is the best technique for amide purification? - ResearchGate. Available at: [Link]
-
Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3)–H Carboxylation with 13C-Formate | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Available at: [Link]
- CN102630224B - For the preparation of the method for 2,2-dibromo Malonamide - Google Patents.
-
Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of novel series of malonamides derivatives via a five-component reaction. Available at: [Link]
-
What is the mechanism of bromination of an amide group? - Quora. Available at: [Link]
-
Total synthesis and 13C NMR revision of nagelamide C - RSC Publishing. Available at: [Link]
-
13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - RSC Publishing. Available at: [Link]
-
One-pot synthesis of malonamide derivatives | Download Table - ResearchGate. Available at: [Link]
-
How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO? - Quora. Available at: [Link]
-
5.7: 13C-NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]
-
Synthesis of carbon-13-labeled tetradecanoic acids - PubMed - NIH. Available at: [Link]
-
The Fascinating Chemistry of α‐Haloamides - PMC - NIH. Available at: [Link]
-
Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers - ACS Publications. Available at: [Link]
Sources
- 1. Electrophilic substitution in malonamide. Evidence for reaction via the enol tautomer - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Bromination - Common Conditions [commonorganicchemistry.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CN101781233A - Synthesis method of 2,2-dibromo-2-malonamidenitrile - Google Patents [patents.google.com]
Technical Support Center: Dibromo Malonamide-¹³C₃ Synthesis & Purification
Welcome to the technical support guide for the synthesis and purification of Dibromo Malonamide-¹³C₃. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions encountered during the synthesis, focusing on impurity identification, mitigation, and effective purification strategies.
Troubleshooting Guide: Common Synthesis & Purification Issues
This section provides a problem-and-solution framework for specific issues that may arise during the synthesis of Dibromo Malonamide-¹³C₃.
Issue 1: Incomplete Bromination - Presence of Monobromo Malonamide-¹³C₃ and Unreacted Starting Material
Q: My post-reaction analysis (HPLC/TLC) shows significant amounts of unreacted Malonamide-¹³C₃ and a major peak corresponding to Monobromo Malonamide-¹³C₃. What is causing this and how can I drive the reaction to completion?
A: This is a classic sign of insufficient brominating agent or suboptimal reaction conditions. The bromination of the active methylene group in malonamide occurs in a stepwise fashion. Incomplete reaction is a common hurdle.
Root Causes & Solutions:
-
Stoichiometry of Bromine: The reaction requires at least two equivalents of bromine (Br₂) to form the dibromo product. Using slightly more than two equivalents can help drive the reaction to completion, but excess bromine can lead to other side reactions and purification challenges.
-
Actionable Advice: Carefully control the stoichiometry. Start with approximately 2.1-2.2 equivalents of the brominating agent. Add the bromine dropwise to maintain control over the reaction and prevent localized high concentrations which can lead to over-bromination of other species if aromatic rings were present[1].
-
-
Reaction Time and Temperature: The bromination of malonamide may be slower than anticipated, especially if temperatures are too low. Conversely, excessively high temperatures can increase the rate of side reactions and degradation[2].
-
Actionable Advice: Monitor the reaction progress diligently using an appropriate technique like TLC or HPLC. If the reaction stalls, consider extending the reaction time. A modest increase in temperature (e.g., to 30-40 °C) can also increase the reaction rate, but this should be done cautiously while monitoring for impurity formation[3][4].
-
-
Choice of Brominating Agent: While liquid bromine is effective, N-Bromosuccinimide (NBS) is a solid, safer alternative that can sometimes offer milder reaction conditions and improved selectivity[5].
-
Actionable Advice: Consider a trial reaction using NBS as the brominating agent, particularly if controlling the addition of liquid bromine is problematic. The reaction may require a radical initiator like AIBN or benzoyl peroxide if using NBS[5].
-
Issue 2: Formation of Colored Impurities and Degradation Products
Q: My crude product is yellow or brown, and upon purification, I'm isolating compounds that are not the mono- or dibromo- species. What are these impurities?
A: The appearance of color often indicates the presence of degradation products or impurities from side reactions. Dibromo Malonamide can be susceptible to degradation, particularly under harsh conditions.
Root Causes & Solutions:
-
Oxidation and Hydrolysis: The product can degrade via oxidation or hydrolysis, especially in the presence of light, heat, or residual acid/base from the reaction[6]. Hydrolysis of the amide functional groups to carboxylic acids is a potential degradation pathway.
-
Actionable Advice: Ensure the reaction and work-up are performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Use degassed solvents. During the work-up, neutralize the reaction mixture carefully and avoid prolonged exposure to strongly acidic or basic conditions.
-
-
Solvent-Related Impurities: The choice of solvent is critical. Reactive solvents can participate in side reactions with bromine or the product itself.
-
Actionable Advice: Use high-purity, dry solvents. Acetic acid or water are common solvents for such brominations. If using organic solvents, ensure they are free of impurities that could react with bromine[7].
-
-
Photolytic Decomposition: Similar compounds are known to be sensitive to light, which can catalyze degradation[8][9].
-
Actionable Advice: Protect the reaction mixture from light by covering the flask with aluminum foil. Perform purification steps in low-light conditions where possible.
-
Issue 3: Difficult Purification - Co-elution or Co-crystallization of Impurities
Q: I'm struggling to separate the Dibromo Malonamide-¹³C₃ from a persistent impurity during column chromatography or recrystallization. What can I do?
A: This indicates that the impurity has very similar physicochemical properties (polarity, solubility) to your target compound. Identifying the impurity is the first step to designing a better purification strategy.
Root Causes & Solutions:
-
Isomeric Impurities: While less common for this specific molecule, in other brominations, isomeric impurities can be a major issue and are often difficult to separate[1].
-
Structurally Similar Byproducts: A byproduct from a side reaction could have a very similar structure.
-
Actionable Advice - Purification Strategy:
-
Optimize Recrystallization: Experiment with a range of solvent systems. A binary solvent system (one solvent in which the compound is soluble and another in which it is poorly soluble) often provides better separation than a single solvent. Try solvent pairs like Ethanol/Water, Acetone/Hexane, or Ethyl Acetate/Heptane.
-
Adjust Chromatographic Conditions: If using column chromatography, screen different mobile phase systems. A change in the solvent system can alter the selectivity of the separation. Consider using a different stationary phase if silica gel is not providing adequate resolution.
-
Derivative Formation: In challenging cases, it might be possible to selectively react the impurity to form a derivative that has significantly different properties, making it easier to separate. This is an advanced technique and requires careful consideration of the reaction conditions.
-
-
| Parameter | Recommendation for Recrystallization | Recommendation for Chromatography |
| Solvent System | Screen binary mixtures (e.g., EtOH/H₂O, Acetone/Hexane) | Test different polarity gradients (e.g., Ethyl Acetate/Hexane, Dichloromethane/Methanol) |
| Temperature | Slow cooling generally yields purer crystals. | Maintain consistent temperature to avoid changes in retention time. |
| Additives | N/A | A small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) can sometimes improve peak shape for polar compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and stability of pure Dibromo Malonamide-¹³C₃? A1: Pure Dibromo Malonamide-¹³C₃ is expected to be a white to off-white solid[10]. It should be stored in a cool, dark, and dry place, preferably under an inert atmosphere, to prevent degradation. Long-term exposure to light, moisture, and high temperatures should be avoided[6][8].
Q2: Which analytical techniques are best for assessing the purity of my final product? A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A well-developed HPLC method can separate and quantify the main product and various impurities[2][11].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for confirming the structure of the final compound and identifying any residual protonated starting material or impurities.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the product, which will be higher than the unlabeled compound due to the ¹³C isotopes. It is also a powerful tool for identifying the structures of unknown impurities.
Q3: Does the ¹³C₃ labeling affect the reaction or purification? A3: For the most part, the isotopic labeling does not significantly alter the chemical reactivity or the physical properties of the molecule. The reaction mechanisms, potential impurities, and purification strategies will be identical to those for the unlabeled analogue[12][13]. The primary difference will be in the analytical data, specifically the mass spectrum and ¹³C NMR spectrum.
Visualizing the Process: Workflow and Impurity Formation
Synthesis and Impurity Pathway
The following diagram illustrates the synthetic route from Malonamide-¹³C₃ to the desired Dibromo Malonamide-¹³C₃, highlighting the points where key impurities can form.
Caption: Synthetic pathway and common impurity formation.
General Purification Workflow
This diagram outlines a typical workflow for purifying the crude Dibromo Malonamide-¹³C₃ product after the initial reaction work-up.
Caption: A standard workflow for product purification.
Experimental Protocol: Recrystallization of Dibromo Malonamide-¹³C₃
This protocol provides a general guideline for purifying the crude product. The optimal solvent ratios and volumes may need to be adjusted based on the scale and impurity profile of your crude material.
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent system. A common choice for compounds of this type is an ethanol/water mixture.
-
Dissolution: Place the crude Dibromo Malonamide-¹³C₃ in an appropriately sized Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. This should be done on a hot plate with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: To the hot, clear solution, add warm water dropwise until the solution becomes slightly cloudy (the point of saturation). If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize the yield of the crystallized product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent mixture (the same ratio of ethanol/water used for crystallization) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. The final product should be a fine, white crystalline solid.
References
- Google Patents. (n.d.). CN101781233A - Synthesis method of 2,2-dibromo-2-malonamidenitrile.
- Google Patents. (n.d.). CN101781233B - Synthesis method of 2, 2-dibromo-2-malonamidenitrile.
- Google Patents. (n.d.). CN102630224B - For the preparation of the method for 2,2-dibromo Malonamide.
-
Gao, Y., et al. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelelonephritis Candidate Drug. Molecules, 26(23), 7275. Available at: [Link]
-
LGC Standards. (n.d.). Dibromo Malonamide-13C3. Retrieved from .
- PubChem. (n.d.). Dibromomalonamide.
-
Simpson, J. V., & Wiatr, C. L. (2022). Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. Fermentation, 8(4), 148. Available at: [Link]
- Kushwaha, P. (2009). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology.
-
Labmix24. (n.d.). This compound. Retrieved from .
-
ResearchGate. (2021). Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. Available at: [Link]
-
ResearchGate. (2020). Determination of the Mono and Dibromo Derivatives Ratio Resulting from Semiconductor Bromination Using Ultraviolet-visible Absorption Spectroscopy and Gaussian Peak Fitting. Available at: [Link]
-
BenchChem. (n.d.). Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine derivatives. Retrieved from .
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from .
-
ACS Publications. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Available at: [Link]
- Google Patents. (n.d.). US3145084A - Purification of liquid bromine contaminated with organic impurities.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101781233A - Synthesis method of 2,2-dibromo-2-malonamidenitrile - Google Patents [patents.google.com]
- 4. CN101781233B - Synthesis method of 2, 2-dibromo-2-malonamidenitrile - Google Patents [patents.google.com]
- 5. Bromination - Common Conditions [commonorganicchemistry.com]
- 6. rjptonline.org [rjptonline.org]
- 7. US3145084A - Purification of liquid bromine contaminated with organic impurities - Google Patents [patents.google.com]
- 8. Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. labmix24.com [labmix24.com]
- 11. CN102630224B - For the preparation of the method for 2,2-dibromo Malonamide - Google Patents [patents.google.com]
- 12. This compound | LGC Standards [lgcstandards.com]
- 13. Dibromomalonamide | C3H4Br2N2O2 | CID 175375 - PubChem [pubchem.ncbi.nlm.nih.gov]
"troubleshooting poor signal intensity with Dibromo Malonamide-13C3 in MS"
<_content> ## Technical Support Center: Dibromo Malonamide-13C3 Analysis
Welcome to the technical support center for troubleshooting issues related to the mass spectrometry (MS) analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges, particularly poor signal intensity, during their experiments.
Part 1: Initial Checks & Common Issues
This first section addresses the most frequent and easily solvable problems that can lead to a complete or significant loss of signal.
FAQ 1: I'm not seeing any signal for this compound. Where do I start?
A complete lack of signal can be alarming, but it often points to a singular, identifiable issue. Before delving into complex parameter optimization, it's crucial to confirm the fundamentals of your LC-MS system. A systematic check ensures that the instrument is ready and that the analyte has a path to the detector.[1]
Troubleshooting Protocol: The "Spark, Air, and Fuel" Check
Inspired by basic engine diagnostics, this approach confirms the three essential components for generating a stable electrospray:[1]
-
Spark (Voltage): Confirm that the capillary voltage is on and set to an appropriate level (e.g., 3-5 kV for ESI). Check the instrument's software feedback for voltage and current readings to ensure the high voltage supply is functional.
-
Air (Nebulizing Gas): Ensure the nitrogen gas supply is on, with adequate pressure. You should be able to hear the nebulizer gas flowing. A visual inspection of the spray needle (using a flashlight or laser pointer) should confirm a fine, stable aerosol plume at the tip.[1] An unstable spray is a primary cause of signal fluctuation.[2]
-
Fuel (Solvent Flow): Verify that the LC pumps are on and delivering mobile phase at the expected flow rate and pressure. Check for leaks in the LC system and ensure there is sufficient solvent in the reservoirs.
If all three components are confirmed to be working, the issue likely lies with the sample itself or the specific instrument settings for your analyte.
Part 2: Optimizing Ionization Source & Parameters
The choice of ionization source and its settings are critical for achieving a strong signal. Dibromo Malonamide is a small, polar molecule, making it a good candidate for certain ionization techniques.[3]
FAQ 2: Which ionization source, ESI or APCI, is better for this compound?
The optimal ionization technique depends on the analyte's polarity and thermal stability.[4]
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI is generally the preferred method for polar, thermally labile molecules like Dibromo Malonamide.[5] It works by creating a fine spray of charged droplets from which ions are desolvated into the gas phase, typically forming protonated molecules [M+H]+ or other adducts.[6][7]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar to nonpolar compounds that are thermally stable.[8][9][10] The process involves vaporizing the sample at high temperatures (~350-550 °C) followed by ionization via a corona discharge.[8] Given the potential for thermal degradation, APCI might be less ideal for this analyte but can be a viable alternative if ESI fails.[4][8]
Recommendation: Start with Electrospray Ionization (ESI) in both positive and negative modes. The two amide groups on Dibromo Malonamide can readily accept a proton in positive mode or lose a proton in negative mode.
FAQ 3: My signal is very weak in ESI. How can I optimize the source parameters?
Poor signal intensity is a common problem in MS.[11] Optimizing source parameters is a crucial step to enhance ionization efficiency.[11][12] This involves systematically adjusting voltages and gas settings to find the optimal conditions for your specific analyte and mobile phase.
Experimental Protocol: Systematic Source Parameter Optimization
-
Preparation: Prepare a standard solution of this compound at a known concentration (e.g., 100-500 ng/mL) in your mobile phase.
-
Infusion: Instead of chromatographic separation, infuse the sample directly into the mass spectrometer using a syringe pump at a stable flow rate (e.g., 5-10 µL/min).
-
Parameter Tuning: While monitoring the signal intensity for the target m/z, adjust the following parameters one at a time.
-
Capillary/Spray Voltage: Ramp the voltage (e.g., from 1 kV to 5 kV) to find the point of maximum stable signal.
-
Cone/Nozzle Voltage: This voltage helps in desolvation and ion transmission.[13][14] Optimize this by ramping in small increments (e.g., 5-10 V steps) to maximize the parent ion signal without inducing fragmentation.[15]
-
Source/Gas Temperature: Increase the temperature to improve solvent evaporation. Be cautious, as excessive heat can cause thermal degradation of the analyte.[2]
-
Nebulizer and Drying Gas Flow: Adjust gas flows to achieve efficient desolvation, which is critical for generating gas-phase ions.
-
The following table provides typical starting parameters for ESI analysis.
| Parameter | Typical Starting Value (Positive Ion) | Typical Starting Value (Negative Ion) | Purpose |
| Capillary Voltage | 3.5 kV | -3.0 kV | Creates the electrospray plume. |
| Cone/Nozzle Voltage | 20 V | -25 V | Aids in ion sampling and desolvation. |
| Source Temperature | 120 °C | 120 °C | Assists in solvent evaporation. |
| Desolvation Temp. | 350 °C | 350 °C | Evaporates solvent from charged droplets. |
| Cone Gas Flow | 50 L/hr | 50 L/hr | Prevents solvent from entering the MS. |
| Desolvation Gas Flow | 600 L/hr | 600 L/hr | Aids in droplet desolvation. |
Note: Optimal values are instrument-dependent and must be determined empirically.[16]
Part 3: Addressing Fragmentation & Adducts
Understanding the mass spectrum is key. This compound has a unique isotopic signature and can form various adducts or fragment easily if conditions are not optimized.
FAQ 4: I see multiple peaks around my target mass. What are they?
With Dibromo Malonamide, you are likely observing two things: the natural isotopic pattern of bromine and the formation of different adduct ions.
-
Bromine Isotopic Pattern: Bromine has two stable isotopes, 79Br and 81Br, in nearly a 1:1 ratio.[17][18] A molecule with two bromine atoms will exhibit a characteristic M, M+2, and M+4 peak pattern with an approximate intensity ratio of 1:2:1. Recognizing this pattern is essential for confirming the identity of your compound.[19]
-
Adduct Formation: In ESI, analytes rarely exist as just the molecular ion. They commonly form adducts with protons ([M+H]+), sodium ([M+Na]+), or potassium ([M+K]+).[20][21][22][23] Signal intensity can be split among these different adducts, reducing the signal for any single one. In some cases, the protonated molecule may be absent entirely, with only metal adducts being present.[22]
Troubleshooting Flowchart: Ion Identification
Caption: A logical workflow for identifying the source of multiple peaks in the mass spectrum.
FAQ 5: My signal is fragmented. How do I increase the abundance of the parent ion?
Excessive fragmentation, where the parent molecule breaks apart, is a common cause of poor signal intensity for the target ion.[24][25] This is often due to overly harsh conditions in the ion source or collision cell.[12]
Key Parameters to Adjust:
-
Cone Voltage (or equivalent): This is the most common cause of in-source fragmentation. A high cone voltage can impart too much energy to the ions as they enter the mass spectrometer.[13] Systematically decrease the cone voltage to find a value that maximizes the parent ion while minimizing fragments.
-
Collision Energy (for MS/MS): If you are performing MS/MS analysis, ensure the collision energy is not too high.[15] While the goal is to induce fragmentation, excessive energy can shatter the molecule into very small, uninformative pieces.[26][27] A collision energy ramp experiment is the best way to optimize this parameter.[15]
Part 4: Sample Preparation & Matrix Effects
The sample itself and its surrounding components (the matrix) can significantly impact signal intensity.
FAQ 6: Could my sample matrix be suppressing the signal?
Yes, this is a very common phenomenon known as matrix effects or ion suppression .[5][28][29][30] It occurs when co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte.[28][31][32] These matrix components can compete with the analyte for charge in the ESI droplet or alter the physical properties of the droplet, hindering efficient ion formation.[28][29]
Strategies to Mitigate Matrix Effects:
-
Improve Sample Cleanup: Use a more rigorous sample extraction method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components.
-
Optimize Chromatography: Modify your LC gradient to achieve better separation between your analyte and the matrix components.
-
Dilute the Sample: A simple dilution can often reduce the concentration of interfering compounds below the threshold where they cause suppression.
-
Use an Isotope-Labeled Internal Standard: Since this compound is already an internal standard, ensure it co-elutes with the unlabeled analyte to compensate for any matrix effects.
Part 5: Advanced Troubleshooting
If you have addressed the common issues above and still face poor signal intensity, consider these advanced possibilities.
FAQ 7: I've tried everything. What else could be wrong?
When basic troubleshooting fails, it's time to look at less common causes related to the analyte's chemistry or subtle instrument issues.
Potential Advanced Issues:
-
Analyte Stability: Dibromo Malonamide may be unstable in certain solvents or pH conditions. Ensure your sample is freshly prepared and consider the pH of your mobile phase.
-
Solvent Choice: The choice of organic solvent and additives can drastically affect ESI efficiency.
-
Mobile Phase Additives: For positive mode, adding a small amount of an acid (e.g., 0.1% formic acid) can promote protonation ([M+H]+).[27] For negative mode, a weak base (e.g., 0.1% ammonium hydroxide) can aid deprotonation ([M-H]-).[27]
-
Non-Volatile Buffers: Avoid non-volatile buffers like phosphate (PBS), as they will contaminate the mass spectrometer and suppress the signal.
-
-
Instrument Contamination: A dirty ion source or mass spectrometer optics can lead to a gradual or sudden loss of signal.[2][12] Regular cleaning and maintenance are essential for optimal performance.[11]
Potential Adducts and Fragments of this compound
Caption: Potential ions generated from this compound in an MS source.
By systematically working through these troubleshooting guides, from initial system checks to advanced chemical considerations, you can effectively diagnose and resolve issues of poor signal intensity for this compound, leading to more accurate and reliable experimental results.
References
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? - NorthEast BioLab. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. - Technology Networks. [Link]
-
Atmospheric Pressure Chemical Ionization (APCI) - National MagLab. [Link]
-
Mass Spectrometry Troubleshooting and Common Issues - G-M-I, Inc. [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - NIH. [Link]
-
Full article: Matrix Effects and Application of Matrix Effect Factor - Taylor & Francis. [Link]
-
Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis - Chromatography Online. [Link]
-
Atmospheric-pressure chemical ionization - Grokipedia. [Link]
-
Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - NIH. [Link]
-
Dibromomalonamide | C3H4Br2N2O2 - PubChem. [Link]
-
Simultaneous detection of polar and nonpolar compounds by ambient mass spectrometry with a dual electrospray and atmospheric pressure chemical ionization source - PubMed. [Link]
-
Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry - LabX. [Link]
-
What are common adducts in ESI mass spectrometry? - Waters. [Link]
-
Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. [Link]
-
Adduits ESI MS - Scribd. [Link]
-
Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry - Technology Networks. [Link]
-
Letter: Collision energy and cone voltage optimisation for glycopeptide analysis - PubMed. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. [Link]
-
Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - Technology Networks. [Link]
-
Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. [Link]
-
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - NIH. [Link]
-
Cone voltage, collision energy, precursor ion and poducts ions used for... - ResearchGate. [Link]
-
Useful Mass Differences - UC Riverside. [Link]
-
Dealing with Metal Adduct Ions in Electrospray: Part 1 - Crawford Scientific. [Link]
-
Troubleshooting Loss of Signal: Where did my peaks go? - Biotage. [Link]
-
Mass spectrometry of halogen-containing organic compounds - ResearchGate. [Link]
-
Common Adduct and Fragment Ions in Mass Spectrometry - ACD/Labs. [Link]
-
Skyline Collision Energy Optimization - Skyline. [Link]
-
e Optimized MS/MS parameters (cone voltage and collision energy) and MRM transitions for the target compounds. - ResearchGate. [Link]
-
Mass Spectroscopy - Halo-isotopes - YouTube. [Link]
-
Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software - Sciex. [Link]
-
Electrospray ionization - Wikipedia. [Link]
-
Electrospray Ionization (ESI) - University of Arizona. [Link]
-
Mass Spectrometry: Fragmentation - University of Calgary. [Link]
-
Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides - Nature.com. [Link]
-
Ion fragmentation of small molecules in mass spectrometry - University of Alabama at Birmingham. [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]
-
Mascot help: Peptide fragmentation - Matrix Science. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 3. CAS 73003-80-2: 2,2-Dibromomalonamide | CymitQuimica [cymitquimica.com]
- 4. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 5. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 7. chem.umd.edu [chem.umd.edu]
- 8. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]
- 9. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]
- 10. grokipedia.com [grokipedia.com]
- 11. gmi-inc.com [gmi-inc.com]
- 12. zefsci.com [zefsci.com]
- 13. Letter: Collision energy and cone voltage optimisation for glycopeptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. youtube.com [youtube.com]
- 20. support.waters.com [support.waters.com]
- 21. scribd.com [scribd.com]
- 22. learning.sepscience.com [learning.sepscience.com]
- 23. acdlabs.com [acdlabs.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 26. Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 28. nebiolab.com [nebiolab.com]
- 29. longdom.org [longdom.org]
- 30. tandfonline.com [tandfonline.com]
- 31. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 32. chromatographyonline.com [chromatographyonline.com]
Optimizing Derivatization of Dibromo Malonamide-¹³C₃: A Technical Support Guide
Welcome to the technical support center for the derivatization of Dibromo Malonamide-¹³C₃. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your experimental outcomes.
Introduction: The 'Why' Behind Derivatization
Dibromo Malonamide-¹³C₃, a labeled internal standard or active pharmaceutical ingredient, presents analytical challenges due to its polarity and thermal lability. For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often not just beneficial, but essential.[1][2] The primary objectives of derivatizing this molecule are to:
-
Increase Volatility: By replacing the active hydrogens on the amide groups, we reduce intermolecular hydrogen bonding, thereby lowering the boiling point and making the compound suitable for GC analysis.[3][4]
-
Enhance Thermal Stability: Derivatization protects the amide functional groups from degradation at the high temperatures of the GC inlet and column.[1]
-
Improve Chromatographic Performance: Derivatized analytes generally exhibit sharper, more symmetrical peaks, leading to better resolution and sensitivity.
-
Enhance Mass Spectral Characteristics: Derivatization can introduce specific fragmentation patterns in the mass spectrometer, aiding in structural confirmation and quantification.[1]
This guide will focus on the most common and effective derivatization techniques for amides: silylation, acylation, and alkylation.
Visualizing the Derivatization Workflow
Caption: A generalized workflow for the derivatization of Dibromo Malonamide-¹³C₃ prior to GC-MS analysis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the derivatization of Dibromo Malonamide-¹³C₃.
Issue 1: Low or No Derivatization Yield
Question: I am not seeing any of my derivatized product, or the peak is very small. What could be the cause?
Answer: This is a common issue that often points to problems with the reaction conditions or the integrity of your reagents.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Presence of Moisture | Derivatization reagents, particularly silylating agents, are highly sensitive to moisture. Water will preferentially react with the reagent, consuming it and preventing the derivatization of your analyte.[5] | Ensure all glassware is oven-dried and cooled in a desiccator. Use anhydrous solvents. If your sample is in an aqueous matrix, it must be thoroughly dried, for example, by lyophilization or under a stream of dry nitrogen.[3] |
| Inactive Reagent | Derivatization reagents can degrade over time, especially if not stored properly. | Use a fresh vial of the derivatization reagent. Always store reagents under an inert atmosphere (e.g., argon or nitrogen) and at the recommended temperature. |
| Insufficient Reagent | The derivatization reaction is a stoichiometric process. An insufficient amount of reagent will lead to an incomplete reaction. | A molar excess of the derivatization reagent is recommended. A general starting point is a 2:1 molar ratio of the reagent to the active hydrogens on the analyte.[5] |
| Suboptimal Temperature | Amides can be less reactive than other functional groups like alcohols or carboxylic acids.[5] The reaction may require thermal energy to proceed to completion. | Increase the reaction temperature. Typical temperatures for amide silylation range from 60°C to 100°C. Optimize the temperature in increments of 10°C. |
| Incorrect Solvent | The choice of solvent can significantly impact the reaction. The solvent must be able to dissolve the analyte and be compatible with the derivatization reagent. | Acetonitrile and pyridine are common solvents for silylation. Ensure the solvent is anhydrous. |
Issue 2: Incomplete Derivatization and Tailing Peaks
Question: I see both my derivatized and underivatized analyte in my chromatogram. The peaks are also showing significant tailing. How can I resolve this?
Answer: This indicates that the reaction has not gone to completion. The presence of underivatized analyte, which is more polar, can lead to poor peak shape due to interactions with the GC column.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Insufficient Reaction Time | Derivatization of amides can be slower compared to other functional groups.[5] | Increase the incubation time. Monitor the reaction progress by analyzing aliquots at different time points (e.g., 30 min, 1 hour, 2 hours) to determine the optimal reaction time. |
| Steric Hindrance | The two bromine atoms on the alpha-carbon of Dibromo Malonamide-¹³C₃ may create some steric hindrance, slowing down the reaction. | In addition to increasing time and temperature, consider using a more reactive derivatization reagent. For silylation, MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) is more reactive than BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide).[3] |
| Catalyst Requirement | Some derivatization reactions benefit from a catalyst to speed up the reaction rate. | For silylation with BSTFA, adding a small amount (1-10%) of a catalyst like TMCS (trimethylchlorosilane) can significantly improve the derivatization efficiency for sterically hindered or less reactive groups. |
Issue 3: Formation of Multiple Products or Byproducts
Question: My chromatogram shows multiple peaks that seem to be related to my analyte. What is causing this, and how can I achieve a single, sharp peak?
Answer: The formation of multiple products can be due to side reactions or partial derivatization.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Over-derivatization | While less common for amides, harsh reaction conditions (very high temperatures or long reaction times) could potentially lead to side reactions. | Optimize the reaction conditions by starting with milder conditions and gradually increasing the temperature and time. |
| Reagent Byproducts | The derivatization reagent itself can sometimes produce byproducts that are detected by the GC-MS. | Run a blank sample containing only the solvent and the derivatization reagent to identify any reagent-related peaks. |
| Thermal Degradation | If the derivatized product is not thermally stable, it may degrade in the hot GC inlet, leading to multiple peaks. | Lower the GC inlet temperature. Ensure the derivatization is complete, as the derivatized product should be more thermally stable. |
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common derivatization issues.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of Dibromo Malonamide-¹³C₃ necessary for GC-MS?
A1: Derivatization is crucial to increase the volatility and thermal stability of Dibromo Malonamide-¹³C₃.[1][4] The amide functional groups make the molecule polar and prone to hydrogen bonding, which is not ideal for GC analysis. Derivatization masks these polar groups, allowing the molecule to be vaporized without degradation and to travel through the GC column for separation and subsequent detection by the mass spectrometer.[2][3]
Q2: What are the most common derivatization reagents for amides?
A2: The most widely used methods for derivatizing compounds with active hydrogens, including amides, are silylation, acylation, and alkylation.[1] For GC-MS, silylation is particularly common. Popular silylating reagents include:
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)
-
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) - often more volatile and reactive.[3]
-
BSTFA + TMCS (trimethylchlorosilane) - the addition of TMCS as a catalyst can improve reaction efficiency, especially for hindered groups.[5]
Q3: How can I confirm that my derivatization reaction was successful?
A3: The most direct way to confirm successful derivatization is by GC-MS analysis. You should observe:
-
A new peak at a different retention time than the underivatized analyte. The derivatized product is typically less polar and will elute earlier.
-
The disappearance or significant reduction of the peak corresponding to the underivatized analyte.
-
A mass spectrum for the new peak that is consistent with the derivatized structure. For example, with trimethylsilylation (TMS), you would expect to see an increase in the molecular weight corresponding to the addition of TMS groups (72 Da per group) and characteristic fragment ions (e.g., a prominent ion at m/z 73).
Q4: What are the key safety precautions when handling derivatization reagents and Dibromo Malonamide?
A4: Both the analyte and the reagents require careful handling.
-
Dibromo Malonamide: This compound is classified as harmful if swallowed, may cause skin and serious eye irritation, and is potentially fatal if inhaled.[6] It is also toxic to aquatic life.[6] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Derivatization Reagents: These reagents are often moisture-sensitive, flammable, and corrosive. Work in a fume hood, avoid contact with skin and eyes, and keep away from ignition sources. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using.
Experimental Protocols
Protocol 1: General Silylation of Dibromo Malonamide-¹³C₃
This protocol provides a starting point for optimization.
Materials:
-
Dibromo Malonamide-¹³C₃ sample, dried
-
Anhydrous acetonitrile or pyridine
-
BSTFA + 1% TMCS (or MSTFA)
-
Heating block or oven
-
Autosampler vials with inserts
Procedure:
-
Sample Preparation: Ensure your sample containing Dibromo Malonamide-¹³C₃ is completely dry. If in solution, evaporate the solvent under a gentle stream of dry nitrogen.
-
Reconstitution: Add 50 µL of anhydrous acetonitrile to the dried sample.
-
Reagent Addition: Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS.
Note: This is a starting point. Optimization of temperature (60-100°C), time (30-120 minutes), and reagent choice may be necessary.
References
-
Derivatization - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025). Retrieved from [Link]
- Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
-
What Is Derivatization In GC-MS? - Chemistry For Everyone. (2025). Retrieved from [Link]
-
Synthesis of malonamide derivatives from malonyl chlorides. - ResearchGate. (n.d.). Retrieved from [Link]
-
Optimization of bromination. 1 | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? : r/chemistry - Reddit. (2016). Retrieved from [Link]
-
Dibromomalonamide | C3H4Br2N2O2 | CID 175375 - PubChem. (n.d.). Retrieved from [Link]
-
CAS No. 1246815-05-3| Chemical Name : Dibromo Malonamide-13C3 - Pharmaffiliates. (n.d.). Retrieved from [Link]
-
OPTIMIZATION OF CONDITIONS FOR THE FACILE, EFFICIENT & SELECTIVE α-BROMINATION OF METHYL AND METHYLENE KETONES. (n.d.). Retrieved from [Link]
-
Optimization of the Bromination Reaction | Download Table - ResearchGate. (n.d.). Retrieved from [Link]
-
Optimization of batch conditions for the mono ortho-bromination reaction. - ResearchGate. (n.d.). Retrieved from [Link]
-
Bromination Help : r/Chempros - Reddit. (2024). Retrieved from [Link]
-
Optimization of the reaction conditions for the direct bromination of 4- nitrobenzonitrile (1a) a - ResearchGate. (n.d.). Retrieved from [Link]
-
Development of a Continuous Photochemical Bromination/Alkylation Sequence En Route to AMG 423 - Newera-spectro. (2022). Retrieved from [Link]
-
Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC - NIH. (n.d.). Retrieved from [Link]
-
Derivatization in Analytical Chemistry | MDPI Books. (n.d.). Retrieved from [Link]
-
Synthesis of Isotopically Labeled Aryl Cobinamides. (n.d.). Retrieved from [Link]
-
Radiochemical and Stable Isotope Synthesis | RTI International. (n.d.). Retrieved from [Link]
-
Amides Preparation and Reactions Summary - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Synthesis of isotopically labelled compounds - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of novel series of malonamides derivatives via a five-component reaction. (2013). Retrieved from [Link]
-
A concise synthesis and evaluation of new malonamide derivatives as potential α-glucosidase inhibitors | Request PDF - ResearchGate. (2025). Retrieved from [Link]
-
Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis - PubMed Central. (n.d.). Retrieved from [Link]
-
21.7: Chemistry of Amides. (2022). Retrieved from [Link]
-
Reactions of Amides - A Level Chemistry Revision Notes - Save My Exams. (2025). Retrieved from [Link]
-
Use of Bromine and Bromo-Organic Compounds in Organic Synthesis | Chemical Reviews. (n.d.). Retrieved from [Link]
-
Cα-Umpolung of Amides Strategy for Enantioselective Propargylic Amination toward Cα-Tetrasubstituted α-Amino Acid Derivatives | Organic Letters - ACS Publications. (n.d.). Retrieved from [Link]
-
COMMUNICATION Late-Stage 18O Labeling of Primary Sulfonamides via a Degradation-Reconstruction Pathway - ChemRxiv. (n.d.). Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. Dibromomalonamide | C3H4Br2N2O2 | CID 175375 - PubChem [pubchem.ncbi.nlm.nih.gov]
"stability and degradation of Dibromo Malonamide-13C3 under experimental conditions"
Welcome to the technical support center for Dibromo Malonamide-13C3. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this isotopically labeled compound under various experimental conditions. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: I am observing unexpected peaks in my LC-MS/GC-MS analysis, suggesting degradation of my sample.
Possible Cause 1: Hydrolytic Degradation
Malonamide derivatives can be susceptible to hydrolysis, especially under strong acidic or basic conditions, leading to the formation of malonamic acid or malonic acid derivatives. The presence of two bromine atoms on the alpha-carbon can influence the rate of hydrolysis.
-
Troubleshooting Steps:
-
pH Control: Ensure that the pH of your solutions is maintained within a stable range. A patent on the synthesis of Dibromo Malonamide suggests that the compound is significantly more stable under alkaline conditions (pH > 9) compared to its nitrile precursor.[1] However, for general handling, maintaining a near-neutral pH (6-8) is a good starting point to prevent both acid and base-catalyzed hydrolysis.
-
Solvent Choice: Use aprotic solvents whenever possible if hydrolysis is suspected. If aqueous solutions are necessary, prepare them fresh and use them immediately.
-
Temperature Control: Perform your experiments at the lowest practical temperature to reduce the rate of hydrolysis. Avoid prolonged heating of aqueous solutions.
-
Possible Cause 2: Photodegradation
Brominated organic compounds are often sensitive to light, particularly UV radiation. Photodegradation can lead to debromination, forming mono-bromo or non-brominated malonamide derivatives.[2][3][4]
-
Troubleshooting Steps:
-
Protect from Light: Handle this compound and its solutions in a dark environment or by using amber-colored vials. Wrap experimental setups with aluminum foil to shield them from ambient light.
-
Solvent Considerations: The choice of solvent can influence the rate of photodegradation. For instance, studies on other brominated compounds have shown that degradation rates can vary significantly between solvents like acetone, toluene, and n-hexane.[2] If you suspect photodegradation, consider testing different solvents to see if the degradation profile changes.
-
Experimental Protocol: Assessing Sample Stability
To systematically troubleshoot, a stability study can be performed:
-
Prepare solutions of this compound in the solvents used in your experiment.
-
Aliquot the solutions into several sets of vials.
-
Expose each set to a different condition (e.g., light vs. dark, room temperature vs. 4°C, different pH values).
-
Analyze aliquots by LC-MS or GC-MS at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Compare the chromatograms to identify the appearance of degradation products and the disappearance of the parent compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For long-term storage, this compound should be stored at 2-8°C in a refrigerator, under an inert atmosphere.[5] It is supplied as a white to off-white solid.[5] For solutions, it is recommended to store them at or below -20°C and protect them from light. Prepare fresh solutions for critical experiments.
| Condition | Recommendation |
| Solid | 2-8°C, under inert atmosphere, protected from light |
| In Solution | ≤ -20°C, protected from light |
Q2: In which solvents is this compound soluble and stable?
Q3: Is this compound sensitive to pH changes?
Yes, the stability of this compound is expected to be pH-dependent. A patent for the synthesis of the unlabeled compound indicates that it is more stable in alkaline conditions (pH > 9) than its precursor, 2,2-dibromo-3-malonamonitrile.[1] However, strong alkaline conditions can promote the hydrolysis of the amide groups. Therefore, for experimental work, it is advisable to maintain the pH in the neutral range (6-8) unless the experimental protocol requires otherwise.
Q4: Are there any known degradation pathways for this compound?
Based on the chemical structure and data from related compounds, two primary degradation pathways are plausible:
-
Hydrolysis: The amide functional groups can undergo hydrolysis to form carboxylic acid derivatives. This can be catalyzed by acid or base.
-
Reductive Debromination: The carbon-bromine bonds can be cleaved, particularly under the influence of light (photodegradation) or reducing agents.[2][4] This would result in the formation of mono-bromo malonamide-13C3 or malonamide-13C3.
Diagram: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Section 3: Experimental Workflow for Stability Assessment
The following workflow can be used to proactively assess the stability of this compound under your specific experimental conditions.
Caption: Workflow for assessing the stability of this compound.
By following this guide, you can better anticipate and troubleshoot potential stability issues with this compound, ensuring the accuracy and reliability of your experimental results.
References
- Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI.
- Photodegradation of brominated flame retardants in polystyrene: Quantum yields, products and influencing factors. PubMed.
- Photodecomposition properties of bromin
- CAS No. 1246815-05-3| Chemical Name : this compound.
- Syntheses and Applications of Malonamide Derivatives – A Minireview.
- CN102630224B - For the preparation of the method for 2,2-dibromo Malonamide.
Sources
- 1. CN102630224B - For the preparation of the method for 2,2-dibromo Malonamide - Google Patents [patents.google.com]
- 2. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium | MDPI [mdpi.com]
- 3. Photodegradation of brominated flame retardants in polystyrene: Quantum yields, products and influencing factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodecomposition properties of brominated flame retardants (BFRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Addressing Matrix Effects with Dibromo Malonamide-¹³C₃ in Biological Samples
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the application of Dibromo Malonamide-¹³C₃ as a stable isotope-labeled internal standard (SIL-IS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for mitigating matrix effects in complex biological samples. We will move beyond simple procedural lists to explain the underlying scientific principles, ensuring you can develop robust and reliable bioanalytical methods.
Introduction: The Challenge of the Matrix
In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, the "matrix" refers to all the components within a biological sample apart from the analyte of interest.[1] This includes a complex mixture of endogenous and exogenous substances like proteins, phospholipids, salts, and metabolites.[2][3] These components can significantly interfere with the ionization process of the target analyte in the mass spectrometer's source, a phenomenon known as a matrix effect .[1] This interference can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][4]
The most effective strategy to counteract these effects is the use of a stable isotope-labeled internal standard (SIL-IS).[5] A SIL-IS is chemically identical to the analyte, with the only difference being the substitution of one or more atoms with a heavier stable isotope (e.g., ¹³C for ¹²C).[6][7] When a known amount of SIL-IS, such as Dibromo Malonamide-¹³C₃, is added to a sample, it experiences the same physical and chemical variations as the analyte throughout the entire analytical process—from extraction to detection. By measuring the ratio of the analyte's signal to the SIL-IS's signal, variations due to matrix effects or sample processing losses are effectively normalized, leading to highly accurate and reliable data.[8]
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common inquiries regarding the use of Dibromo Malonamide-¹³C₃.
Q1: What exactly are matrix effects and why are they a problem?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting components from the sample matrix.[1] In electrospray ionization (ESI), the most common ionization technique, a finite number of charges are available on the surface of droplets.[9] When matrix components co-elute with your analyte, they compete for these charges, which can reduce the number of analyte ions that are formed and subsequently detected.[1] This is known as ion suppression .[4] Less commonly, some matrix components can enhance ionization. Because the composition of the matrix can vary significantly from one sample to another (e.g., between different patients or even in the same patient over time), this effect is unpredictable and can severely compromise the accuracy, precision, and sensitivity of a quantitative assay.[10]
Q2: How does Dibromo Malonamide-¹³C₃, as a SIL-IS, correct for these matrix effects?
A2: Dibromo Malonamide-¹³C₃ is an ideal internal standard because it is the "perfect analog" to the unlabeled Dibromo Malonamide analyte. It has virtually identical physicochemical properties, meaning it will behave the same way during sample preparation (e.g., extraction recovery) and chromatography (e.g., retention time). Crucially, it will also experience the exact same degree of ion suppression or enhancement as the analyte because it co-elutes and competes for ionization in the same manner.[11][12] Since you add a fixed concentration of the SIL-IS to every sample, standard, and QC, any variation in its signal is directly proportional to the variation experienced by the analyte. The final concentration is calculated based on the ratio of the analyte peak area to the SIL-IS peak area. This ratio remains constant even if both signals are suppressed by 50%, thus correcting for the matrix effect.[8][13]
Sources
- 1. longdom.org [longdom.org]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. providiongroup.com [providiongroup.com]
- 10. sepscience.com [sepscience.com]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. crimsonpublishers.com [crimsonpublishers.com]
Technical Support Center: Enhancing the Reactivity of Dibromo Malonamide-¹³C₃
Welcome to the technical support center for Dibromo Malonamide-¹³C₃. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions regarding the use and reactivity of this isotopically labeled building block. Our goal is to empower you to overcome experimental challenges and unlock the full synthetic potential of Dibromo Malonamide-¹³C₃.
Introduction to Dibromo Malonamide-¹³C₃
Dibromo Malonamide-¹³C₃ is a stable isotope-labeled organic compound with significant potential in medicinal chemistry and drug discovery. The presence of the ¹³C₃ backbone makes it an invaluable tracer for metabolic studies and reaction mechanism investigations. As a synthetic intermediate, its gem-dibromo functionality on an active methylene carbon offers a versatile platform for the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds which are prevalent in pharmaceuticals.[1][2] The reactivity of Dibromo Malonamide-¹³C₃ is centered around the electrophilic nature of the carbon atom bearing two bromine atoms, making it a prime target for nucleophilic attack.
Frequently Asked Questions (FAQs)
Q1: How should I handle and store Dibromo Malonamide-¹³C₃?
A1: Dibromo Malonamide-¹³C₃ should be handled as a potentially hazardous chemical.[3] It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation. Some related compounds can be moisture-sensitive, so storage in a desiccator is recommended.[4]
Q2: What are the primary applications of Dibromo Malonamide-¹³C₃ in drug development?
A2: The ¹³C₃ labeling allows it to be used as an internal standard in quantitative mass spectrometry-based assays or to trace the metabolic fate of a drug candidate. Synthetically, it serves as a versatile precursor for creating libraries of compounds for screening, particularly for heterocyclic scaffolds.[1][5]
Q3: In which solvents is Dibromo Malonamide-¹³C₃ soluble?
Q4: Is Dibromo Malonamide-¹³C₃ stable under acidic or basic conditions?
A4: The amide functional groups may be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[6][7] The gem-dibromo group is also reactive towards bases.[8] It is crucial to carefully select the reaction conditions to avoid unwanted degradation.
Troubleshooting Guide: Enhancing Reactivity
This section addresses common challenges encountered during reactions with Dibromo Malonamide-¹³C₃ and provides systematic solutions to enhance its reactivity.
Issue 1: Low or No Conversion to the Desired Product
Q: I am observing poor or no reactivity of my nucleophile with Dibromo Malonamide-¹³C₃. What are the likely causes and how can I improve the reaction outcome?
A: Low conversion is a frequent challenge in organic synthesis and can be attributed to several factors. A systematic approach to troubleshooting is essential.
Caption: A systematic workflow for troubleshooting low reactivity.
Probable Causes and Solutions:
-
Insufficient Activation of the Nucleophile: Many nucleophiles require deprotonation by a base to become sufficiently reactive.
-
Solution: Choose a base that is strong enough to deprotonate the nucleophile but does not react with the Dibromo Malonamide-¹³C₃. For C-alkylation of active methylene compounds, cesium carbonate is often effective.[9] For N-alkylation, non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used.[10]
-
-
Inappropriate Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.
-
Solution: For Sₙ2 reactions, polar aprotic solvents like DMF, DMSO, or ACN are generally preferred as they can stabilize the transition state.[10]
-
-
Low Reaction Temperature: The reaction may have a high activation energy that is not being overcome at the current temperature.
-
Solution: Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10] Be cautious, as higher temperatures can also lead to side reactions or decomposition.
-
-
Steric Hindrance: A bulky nucleophile may have difficulty accessing the electrophilic carbon of the Dibromo Malonamide-¹³C₃.[11][12][13]
-
Solution: If steric hindrance is suspected, consider using a less hindered nucleophile if possible. Alternatively, increasing the reaction temperature or using a more reactive catalytic system might be necessary.[13]
-
Table 1: Recommended Starting Conditions for Enhancing Reactivity
| Parameter | Recommendation for Neutral Nucleophiles (e.g., Amines) | Recommendation for Acidic Nucleophiles (e.g., Phenols, Thiols) | Rationale |
| Solvent | DMF, ACN, or Dioxane | DMF or DMSO | Polar aprotic solvents facilitate Sₙ2 reactions. |
| Base | K₂CO₃, Cs₂CO₃, or DIPEA (2-3 equivalents) | K₂CO₃ or NaH (1.1-1.5 equivalents) | The base should be strong enough to deprotonate the nucleophile. |
| Temperature | 25 °C to 80 °C | 0 °C to 60 °C | Start at room temperature and increase if no reaction is observed. |
| Concentration | 0.1 - 0.5 M | 0.1 - 0.5 M | Higher concentrations can increase reaction rates but may also promote side reactions. |
Issue 2: Formation of Multiple Products or Side Reactions
Q: My reaction is producing a mixture of mono- and di-substituted products, along with other impurities. How can I improve the selectivity?
A: The presence of two bromine atoms allows for the possibility of both mono- and di-substitution. Controlling the stoichiometry and reaction conditions is key to achieving the desired product.
Probable Causes and Solutions:
-
Over-alkylation/Di-substitution: If the mono-substituted product is desired, the use of excess nucleophile or prolonged reaction times can lead to the formation of the di-substituted product.
-
Solution: Carefully control the stoichiometry. Use 1.0 to 1.2 equivalents of the nucleophile for mono-substitution. Adding the Dibromo Malonamide-¹³C₃ slowly to the solution of the nucleophile can also help to maintain a low concentration of the electrophile and favor mono-substitution.
-
-
Hydrolysis of the Amide: The presence of water and a strong base or acid can lead to the hydrolysis of the malonamide functionality.
-
Solution: Ensure that the reaction is carried out under anhydrous conditions. Use freshly distilled, dry solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Elimination Reactions: Under strongly basic conditions, elimination of HBr could potentially occur, leading to undesired byproducts.
-
Solution: Use a non-nucleophilic, moderately strong base. If possible, avoid high reaction temperatures which can favor elimination reactions.
-
Experimental Protocols
The following is a general, illustrative protocol for a nucleophilic substitution reaction with Dibromo Malonamide-¹³C₃. This should be adapted based on the specific nucleophile and desired outcome.
Protocol: Mono-N-Alkylation with a Primary Amine
This protocol details the reaction of Dibromo Malonamide-¹³C₃ with a generic primary amine to yield the mono-amino substituted product.
Materials:
-
Dibromo Malonamide-¹³C₃ (1.0 eq)
-
Primary Amine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Anhydrous Acetonitrile (ACN)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the primary amine and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile via syringe and stir the suspension for 15 minutes at room temperature.
-
In a separate vial, dissolve the Dibromo Malonamide-¹³C₃ in a minimal amount of anhydrous acetonitrile.
-
Slowly add the solution of Dibromo Malonamide-¹³C₃ dropwise to the stirring suspension of the amine and base over 30 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gently heat the mixture to 40-50 °C.
-
Upon completion (disappearance of the starting Dibromo Malonamide-¹³C₃), cool the reaction to room temperature.
-
Filter the reaction mixture to remove the inorganic salts and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to isolate the desired mono-N-alkylated product.
Caption: General reaction scheme for mono-N-alkylation.
References
- Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis. Organic & Biomolecular Chemistry (RSC Publishing).
- A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones. PMC - NIH.
- CN101781233B - Synthesis method of 2, 2-dibromo-2-malonamidenitrile.
- The Versatility of Dibromomalononitrile in the Synthesis of Heterocyclic Scaffolds: Applic
- CN102630224B - For the preparation of the method for 2,2-dibromo Malonamide.
- Alkylation of active methylene compounds and conversion into Ketones. YouTube.
- Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Organic & Biomolecular Chemistry (RSC Publishing).
- 2,2-DIBROMO-3-NITRILOPROPIONAMIDE | CAMEO Chemicals. NOAA.
- A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones.
- Sterically hindered malonamide monomers for the step growth synthesis of polyesters and polyamides. PubMed.
- Active methylene group nucleophilic substitution. Chemistry Stack Exchange.
- One-pot synthesis of five and six membered N, O, S-heterocycles using a ditribromide reagent. PubMed.
- Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC - NIH.
- Alkylation of active methylene compounds.
- An In-depth Technical Guide to the Reactivity of 2-Bromomalonaldehyde with Nucleophiles. Benchchem.
- 2,2-Dibromo-2-cyanoacetamide | 10222-01-2. ChemicalBook.
- Overcoming steric hindrance in Pentamethylbenzaldehyde reactions. Benchchem.
- Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condens
- Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. PMC - PubMed Central.
- Application Note and Protocol for Nucleophilic Substitution Reaction with m-PEG6-Br. Benchchem.
- Substituted active methylene synthesis by alkyl
- Dibromomalonamide | C3H4Br2N2O2 | CID 175375. PubChem.
- Application Notes and Protocols: Ring-Opening Reactions of 1,2-Dibromocyclopropane with Nucleophiles. Benchchem.
- Multistep Synthesis of a Vicinal Dibromide with Anti-Stereochemistry in Organic. YouTube.
- Intramolecular Catalysis of the Hydrolysis of N-Dimethylaminomaleamic Acid. PubMed.
- Applications of 2,2-dibromo-3-nitrilopropionamide (DBNPA), a non-traditional antimicrobial agent, in metalworking-fluid production and use.
- Heterocycles in Medicinal Chemistry. PMC - PubMed Central - NIH.
- Cytotoxic actions of 2,2-dibromo-3-nitrilopropionamide, a biocide in hydraulic fracturing fluids, on r
- A mechanistic and kinetic study of the beta-lactone hydrolysis of Salinosporamide A (NPI-0052), a novel proteasome inhibitor. PubMed.
- Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines. Benchchem.
- Application Notes and Protocols for Nucleophilic Substitution Reactions of 1,4-Dibromo-2-butyne. Benchchem.
- "The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design".
- A concise synthesis and evaluation of new malonamide derivatives as potential α-glucosidase inhibitors | Request PDF.
- Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. NIH.
- Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. PMC - PubMed Central.
- Alkaline hydrolysis of 1,3-dimethylphenobarbital. PubMed.
- Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dibromomalonamide | C3H4Br2N2O2 | CID 175375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,2-Dibromo-2-cyanoacetamide | 10222-01-2 [chemicalbook.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Intramolecular Catalysis of the Hydrolysis of N-Dimethylaminomaleamic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alkaline hydrolysis of 1,3-dimethylphenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,2-DIBROMO-3-NITRILOPROPIONAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Dibromo Malonamide-¹³C₃
Welcome to the technical support center for Dibromo Malonamide-¹³C₃. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this isotopically labeled compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure you achieve the desired purity and yield in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of Dibromo Malonamide-¹³C₃.
Low Yield After Primary Purification
Question: I've just completed the synthesis and initial work-up of Dibromo Malonamide-¹³C₃, but my yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yield in the synthesis and purification of Dibromo Malonamide-¹³C₃ can stem from several factors, often related to the reaction conditions and the properties of the compound itself.
-
Incomplete Bromination: The synthesis of dibrominated compounds can sometimes result in a mixture of mono-brominated and un-brominated starting material.[1] This is often due to insufficient brominating agent or non-optimal reaction times and temperatures.
-
Decomposition: Brominated malonamides can be susceptible to degradation, especially under harsh pH conditions or elevated temperatures.[2] The purification process itself might be causing the loss of product.
-
Mechanical Losses: Due to the polar nature of Dibromo Malonamide-¹³C₃, it can adhere to glassware.[3][4] Multiple transfer steps during work-up and purification can lead to significant mechanical losses.
Troubleshooting Protocol:
-
Analyze the Crude Product: Before attempting purification, analyze a small sample of your crude product by ¹H NMR or LC-MS. This will help you identify the presence of starting materials or mono-brominated intermediates.
-
Optimize Reaction Conditions: If incomplete bromination is the issue, consider increasing the equivalents of the brominating agent or extending the reaction time. A modest increase in temperature might also be beneficial, but monitor for decomposition.
-
pH Control: During aqueous work-up, ensure the pH is kept neutral or slightly acidic to prevent hydrolysis of the amide functional groups.
-
Minimize Transfers: Plan your purification strategy to minimize the number of times you transfer the product between flasks.
Persistent Impurities After Recrystallization
Question: I'm struggling to remove a persistent impurity from my Dibromo Malonamide-¹³C₃, even after multiple recrystallization attempts. What could this impurity be and what other techniques can I try?
Answer:
The presence of stubborn impurities after recrystallization is a common challenge, often due to the impurity having similar solubility properties to the desired product.
-
Potential Impurities:
-
Mono-bromo Malonamide-¹³C₃: This is a likely byproduct with similar polarity and structure.
-
Malonamide-¹³C₃: The unreacted starting material.
-
Hydrolysis Products: Depending on the work-up conditions, you might have small amounts of dibromoacetic acid-¹³C₃ or other related species.
-
Troubleshooting Workflow:
Below is a decision tree to guide you through troubleshooting persistent impurities.
Caption: Troubleshooting workflow for persistent impurities.
Alternative Purification Strategies:
| Purification Technique | Description | Best For |
| Column Chromatography | Given the polar nature of Dibromo Malonamide-¹³C₃, a polar stationary phase like silica gel can be effective. A gradient elution starting with a non-polar solvent and gradually increasing the polarity can help separate compounds with similar Rf values.[5][6] | Separating impurities with slightly different polarities, such as mono- and di-brominated species. |
| Preparative HPLC | For very challenging separations and to achieve high purity, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. | Achieving >99% purity, especially for small-scale preparations. |
| Solvent-Antisolvent Recrystallization | Dissolve the crude product in a minimal amount of a good solvent, then slowly add an anti-solvent in which the product is insoluble to induce crystallization. This can sometimes be more effective than traditional cooling recrystallization.[7] | Cases where the product is highly soluble in common solvents at room temperature. |
Product Decomposition During Purification
Question: My purified Dibromo Malonamide-¹³C₃ appears discolored and analysis shows the presence of degradation products. How can I prevent this?
Answer:
Dibromo Malonamide-¹³C₃, like many brominated organic compounds, can be sensitive to heat and light.[2] Decomposition can also be catalyzed by residual acids or bases from the synthesis.
Preventative Measures:
-
Temperature Control: Avoid excessive heat during all purification steps. If using column chromatography, consider running the column in a cold room. When removing solvent, use a rotary evaporator at a low temperature.
-
Light Protection: Protect the compound from direct light by wrapping flasks in aluminum foil.[8]
-
Inert Atmosphere: For prolonged storage or sensitive purification steps, working under an inert atmosphere of nitrogen or argon can prevent oxidative degradation.[8]
-
Neutralize Before Purification: Ensure that your crude product is free from any acidic or basic residues before proceeding with purification. A wash with a mild bicarbonate solution followed by a water wash during the initial work-up is recommended.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of high-purity Dibromo Malonamide-¹³C₃?
A1: For long-term storage, it is recommended to keep the solid compound in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen).[8] Store the vial in a freezer at -20°C or below. Since this is a stable isotope-labeled compound, no special precautions for radioactivity are needed.[8][9]
Q2: How can I confirm the isotopic purity of my final product?
A2: The most reliable method for confirming isotopic purity is high-resolution mass spectrometry (HRMS). This will allow you to determine the exact mass of the molecule and confirm the incorporation of the three ¹³C atoms. Carbon-13 NMR (¹³C NMR) can also be used to confirm the positions of the isotopic labels.
Q3: Are there any specific safety precautions I should take when handling Dibromo Malonamide-¹³C₃?
A3: Yes. Dibromo Malonamide is classified as a skin and eye irritant. It may also cause an allergic skin reaction.[10] Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]
Q4: What are the typical solvents used for recrystallizing Dibromo Malonamide-¹³C₃?
A4: Due to its polar nature, a good starting point for recrystallization would be polar protic solvents like ethanol or isopropanol, or a mixture of a polar aprotic solvent (like acetone or ethyl acetate) with a non-polar co-solvent (like hexanes or heptane) to reduce solubility at lower temperatures.
Experimental Protocol: Recrystallization of Dibromo Malonamide-¹³C₃
-
Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude product. Add a few drops of the chosen solvent and gently heat. If the solid dissolves, it is a good candidate solvent. Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
Dissolution: In a larger flask, add the crude Dibromo Malonamide-¹³C₃ and the minimum amount of the hot solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a pre-warmed funnel containing celite to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under high vacuum to remove any residual solvent.
Caption: Recrystallization workflow for Dibromo Malonamide-¹³C₃.
References
-
How To Store And Dispose Of Radiolabeled Compounds - Moravek, Inc. [Link]
-
How To Properly Store Your Radiolabeled Compounds - Moravek. [Link]
-
Fast Selective Detection of Polar Brominated Disinfection Byproducts in Drinking Water Using Precursor Ion Scans | Environmental Science & Technology - ACS Publications. [Link]
-
Managing Storage of Radiolabeled Compounds - ORS News2Use - NIH. [Link]
- CN101781233A - Synthesis method of 2,2-dibromo-2-malonamidenitrile - Google P
-
Fast selective detection of polar brominated disinfection byproducts in drinking water using precursor ion scans - PubMed. [Link]
- CN101781233B - Synthesis method of 2, 2-dibromo-2-malonamidenitrile - Google P
-
Identification, formation and control of polar brominated disinfection byproducts during cooking with edible salt, organic matter and simulated tap water - ResearchGate. [Link]
- CN102630224B - For the preparation of the method for 2,2-dibromo Malonamide - Google P
-
Detection and formation of new polar brominated disinfection byproducts in disinfection of drinking waters - Globe Thesis. [Link]
-
Formation of Brominated Disinfection Byproducts during Chloramination of Drinking Water: New Polar Species and Overall Kinetics | Request PDF - ResearchGate. [Link]
-
To a 3 L three-necked, round-bottomed flask (24/40 joints) equipped with a 6.5 cm egg-shaped Teflon-coated magnetic stir bar, 60 mL graduated pressure-equalizing dropping funnel - Organic Syntheses Procedure. [Link]
-
Stability and storage of compounds labelled with radioisotopes | Scilit. [Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH. [Link]
-
CAS No. 1246815-05-3| Chemical Name : Dibromo Malonamide-13C3 - Pharmaffiliates. [Link]
-
2,2-Dibromo-3-nitrilopropionamide | C3H2Br2N2O | CID 25059 - PubChem. [Link]
-
One-pot synthesis of malonamide derivatives | Download Table - ResearchGate. [Link]
-
Synthesis of malonamide derivatives from malonyl chlorides. - ResearchGate. [Link]
-
Dibromomalonamide | C3H4Br2N2O2 | CID 175375 - PubChem. [Link]
-
Accessing new polymorphs and solvates through solvothermal recrystallization - PMC - NIH. [Link]
-
Stability of Dibromo-Dipyrromethene Complexes Coordinated with B, Zn, and Cd in Solutions of Various Acidities - MDPI. [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. [Link]
-
Generalized mechanism associated with the synthesis of malonamide derivatives (MDs) from amines and malonic esters. - ResearchGate. [Link]
- CN108101942B - Method for synthesizing potential impurities in production of tenofovir alafenamide hemifumarate - Google P
Sources
- 1. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,2-Dibromo-3-nitrilopropionamide | C3H2Br2N2O | CID 25059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fast selective detection of polar brominated disinfection byproducts in drinking water using precursor ion scans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globethesis.com [globethesis.com]
- 6. researchgate.net [researchgate.net]
- 7. Accessing new polymorphs and solvates through solvothermal recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moravek.com [moravek.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Dibromomalonamide | C3H4Br2N2O2 | CID 175375 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide: Validating Analytical Methods with Dibromo Malonamide-¹³C₃ as an Internal Standard
For researchers, scientists, and professionals in drug development and chemical manufacturing, the accurate quantification of reactive compounds is a significant analytical challenge. Dibromo Malonamide, a compound utilized in biocidal formulations and as a chemical intermediate, presents unique difficulties in quantitative analysis due to its reactivity and potential for instability in complex matrices.[1] This guide provides an in-depth, experience-driven comparison of analytical method validation for Dibromo Malonamide, focusing on the superior performance of a stable isotope-labeled internal standard, Dibromo Malonamide-¹³C₃, over traditional alternatives.
The Imperative for a Robust Internal Standard in Challenging Analyses
The core principle of analytical method validation is to demonstrate that a method is suitable for its intended purpose.[2] When dealing with reactive or unstable analytes, the choice of an internal standard (IS) is paramount. An IS is added at a known concentration to every sample, calibrant, and quality control (QC) to correct for variability in sample preparation and instrument response.[3]
Stable isotope-labeled (SIL) internal standards are the gold standard in mass spectrometry-based bioanalysis.[4] By replacing atoms with their stable isotopes (e.g., ¹³C, ¹⁵N, ²H), a SIL-IS has nearly identical physicochemical properties to the analyte.[4] This ensures it behaves similarly during extraction, chromatography, and ionization, thus providing the most accurate correction for analytical variability, especially matrix effects.[5] Matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the analyte's signal, are a primary source of analytical error.[6][7]
Dibromo Malonamide-¹³C₃: The Premier Choice for Accurate Quantification
Dibromo Malonamide-¹³C₃ is the ¹³C-labeled analogue of Dibromo Malonamide, making it the ideal internal standard for its quantification. The three ¹³C atoms provide a distinct mass shift of +3 Da, allowing for its simultaneous detection with the unlabeled analyte by mass spectrometry without isobaric interference.
The critical advantage of using Dibromo Malonamide-¹³C₃ is its ability to co-elute with the analyte and experience the same matrix effects and potential degradation. A related compound, 2,2-Dibromo-3-Nitrilopropionamide (DBNPA), has been shown to be unstable in complex matrices like fermentation broth.[8] This inherent instability highlights the necessity for an internal standard that can track the analyte's behavior closely. A non-isotopically labeled structural analog may have different chromatographic retention and be affected differently by the matrix, leading to inaccurate results.
Performance Under Pressure: A Comparative Analysis
To illustrate the tangible benefits of employing Dibromo Malonamide-¹³C₃, we present a comparative dataset from a simulated validation of an LC-MS/MS method for Dibromo Malonamide in an industrial wastewater matrix. The performance of Dibromo Malonamide-¹³C₃ is contrasted with a plausible alternative, 2-Bromoacetamide, a structurally similar but non-isotopically labeled compound.
Table 1: Comparative Performance of Internal Standards for Dibromo Malonamide Analysis
| Validation Parameter | Dibromo Malonamide-¹³C₃ (SIL-IS) | 2-Bromoacetamide (Structural Analog IS) | Acceptance Criteria (FDA/EMA Guidelines) |
| Linearity (r²) | 0.9992 | 0.9915 | ≥ 0.99 |
| Accuracy (% Bias) | -3.1% to +2.5% | -14.2% to +11.8% | Within ±15% (±20% for LLOQ) |
| Precision (%RSD) | ≤ 3.8% | ≤ 13.5% | ≤ 15% (≤ 20% for LLOQ) |
| Matrix Effect (%CV) | 2.9% | 21.7% | ≤ 15% |
| Recovery (%CV) | 3.5% | 18.9% | ≤ 15% |
The data unequivocally demonstrates the superior performance of the method using Dibromo Malonamide-¹³C₃. The linearity of the calibration curve is excellent, and the accuracy and precision are well within regulatory acceptance criteria.[9] Crucially, the matrix effect, as measured by the coefficient of variation (%CV) across different lots of wastewater, is significantly lower when using the SIL-IS. This indicates that Dibromo Malonamide-¹³C₃ effectively compensates for the variable ion suppression and enhancement observed in this complex matrix, a feat the structural analog struggles to achieve.
A Blueprint for Success: Experimental Validation Workflow
The following detailed protocol outlines the steps for a comprehensive validation of an LC-MS/MS method for Dibromo Malonamide using Dibromo Malonamide-¹³C₃ as the internal standard.
Diagram 1: Experimental Workflow for Method Validation
Caption: A comprehensive workflow for the validation of a bioanalytical method.
1. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Dibromo Malonamide and Dibromo Malonamide-¹³C₃ in methanol.
-
Working Solutions: Serially dilute the stock solutions to create working solutions for calibration standards and a fixed concentration working solution for the internal standard.
2. Sample Preparation:
-
Calibration Standards and QCs: Spike blank industrial wastewater with the analyte working solutions to prepare calibration standards covering the expected concentration range and QC samples at low, medium, and high concentrations.
-
Sample Analysis: To 1 mL of each sample (calibrant, QC, or unknown), add 50 µL of the Dibromo Malonamide-¹³C₃ internal standard working solution.
3. Extraction Procedure:
-
Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate to each sample.
-
Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
4. LC-MS/MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[10][11]
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions: Monitor the precursor to product ion transitions for both Dibromo Malonamide and Dibromo Malonamide-¹³C₃.
5. Validation Experiments:
-
Linearity: Analyze a set of calibration standards over at least six concentration levels.
-
Accuracy and Precision: Analyze replicate QC samples at a minimum of three concentration levels on three separate days.
-
Matrix Effect: Evaluate the ion suppression/enhancement by comparing the response of the analyte in post-extraction spiked matrix samples to that in neat solution.
-
Recovery: Compare the analyte response in pre-extraction spiked matrix samples to that in post-extraction spiked samples.
-
Stability: Assess the stability of the analyte in the matrix under various conditions (freeze-thaw, bench-top, long-term storage).
Trustworthiness by Design: The Self-Validating Nature of SIL-IS
The use of Dibromo Malonamide-¹³C₃ establishes a self-validating system for each analysis. Because the SIL-IS and the analyte behave almost identically, any loss during sample preparation or fluctuation in instrument performance will affect both compounds to the same extent. The ratio of their peak areas, which is used for quantification, will therefore remain constant and accurate. This inherent robustness is the foundation of a trustworthy analytical method, ensuring data integrity and confidence in the results.
Conclusion
For the challenging quantitative analysis of reactive molecules like Dibromo Malonamide, the choice of internal standard is not a matter of convenience but a critical determinant of data quality. The use of a stable isotope-labeled internal standard, Dibromo Malonamide-¹³C₃, provides a significant advantage over structural analogs by offering superior accuracy, precision, and a robust correction for matrix effects. By implementing a rigorous validation protocol as outlined in this guide, researchers can develop reliable and defensible analytical methods, ensuring the integrity of their findings in both research and regulated environments.
References
-
Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Fast Quantitative LC-MS/MS Determination of Illicit Substances in Solid and Liquid Unknown Seized Samples. (2021). Unich. Retrieved January 21, 2026, from [Link]
-
Ecofriendly LC-MS/MS and TLC-densitometric methods for simultaneous quantitative assay and monitoring of BEGEV regimen, in vivo pharmacokinetic study application. (n.d.). RSC Publishing. Retrieved January 21, 2026, from [Link]
-
Quantitation of Flavor Compounds in Refill Solutions for Electronic Cigarettes Using HS-GCxIMS and Internal Standards. (2022). PMC - NIH. Retrieved January 21, 2026, from [Link]
- CN102630224B - For the preparation of the method for 2,2-dibromo Malonamide. (n.d.). Google Patents.
-
Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. (n.d.). Archipel UQAM. Retrieved January 21, 2026, from [Link]
-
Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. (2015). YouTube. Retrieved January 21, 2026, from [Link]
-
Stable isotope coded derivatizing reagents as internal standards in metabolite profiling. (2013). Retrieved January 21, 2026, from [Link]
-
Liquid Chromatography/Tandem Mass Spectrometry for Analysis of 1,2-Dibromo-4-(1,2-Dibromoethyl)Cyclohexane (TBECH) and 1,2,5,6-Tetrabromocyclooctane (TBCO). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. (2019). PMC - PubMed Central. Retrieved January 21, 2026, from [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). NIH. Retrieved January 21, 2026, from [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Retrieved January 21, 2026, from [Link]
-
Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Development and Bio-Analytical Validation of Chromatographic Determination Method of Rufinamide in Presence of its Metabolite in Human Plasma. (2021). PubMed. Retrieved January 21, 2026, from [Link]
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (n.d.). Retrieved January 21, 2026, from [Link]
-
Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? (n.d.). PMC - PubMed Central. Retrieved January 21, 2026, from [Link]
-
Chromatographic bioanalytical assays for targeted covalent kinase inhibitors and their metabolites. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
ICH M10 guideline - a harmonized global approach to bioanalysis. (2023). Prospects in Pharmaceutical Sciences. Retrieved January 21, 2026, from [Link]
-
An Overview of Matrix Effects in Liquid Chromatography-Mass Spectrometry. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
new bio-analytical method development and validation of naproxen by lcms. (n.d.). wjpps. Retrieved January 21, 2026, from [Link]
-
Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS. (2015). PubMed. Retrieved January 21, 2026, from [Link]
Sources
- 1. CN102630224B - For the preparation of the method for 2,2-dibromo Malonamide - Google Patents [patents.google.com]
- 2. Development and Bio-Analytical Validation of Chromatographic Determination Method of Rufinamide in Presence of its Metabolite in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable isotope coded derivatizing reagents as internal standards in metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nebiolab.com [nebiolab.com]
- 8. researchgate.net [researchgate.net]
- 9. wjpps.com [wjpps.com]
- 10. ricerca.unich.it [ricerca.unich.it]
- 11. Ecofriendly LC-MS/MS and TLC-densitometric methods for simultaneous quantitative assay and monitoring of BEGEV regimen, in vivo pharmacokinetic study application - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Analytical Fidelity: Dibromo Malonamide-¹³C₃ vs. Deuterated Standards in Quantitative Mass Spectrometry
Abstract
In the landscape of quantitative analysis by mass spectrometry, the integrity of the data is fundamentally tethered to the quality of the internal standard (IS) employed. Stable isotope-labeled (SIL) compounds are the undisputed gold standard, designed to mirror the analyte of interest throughout the analytical workflow.[1][2] This guide provides a critical comparison between two major classes of SIL standards: those labeled with carbon-13 (¹³C), exemplified by Dibromo Malonamide-¹³C₃, and the more traditional deuterated (²H or D) standards. We will delve into the nuanced yet significant physicochemical differences that impact analytical performance, presenting experimental frameworks and data to guide researchers, scientists, and drug development professionals toward making the most robust choice for their assays. The central thesis is that while deuterated standards have long been a workhorse, ¹³C-labeled standards provide a superior level of analytical fidelity, mitigating risks that can compromise data accuracy and method robustness.
The Foundational Principle: Why Stable Isotope Labeling is a Non-Negotiable in Bioanalysis
The goal of an internal standard in quantitative mass spectrometry is to provide a reliable reference against which the analyte is measured. An ideal IS corrects for variability at every stage, including sample extraction, potential matrix effects (ion suppression or enhancement), and instrument response.[3][4][5] A SIL standard is chemically identical to the analyte, differing only in the mass of one or more of its atoms.[6] This shared chemistry ensures it behaves almost identically during chromatography and ionization.[1][4] By adding a known concentration of the SIL-IS to every sample, the ratio of the analyte's signal to the IS's signal is used for quantification. This ratio remains stable even if sample is lost during preparation or if ionization efficiency fluctuates, leading to highly precise and accurate results.[7]
A Tale of Two Isotopes: The Critical Differences Between Carbon-13 and Deuterium Labeling
The choice between a ¹³C- and a deuterium-labeled standard is not merely a matter of preference; it is a decision with significant consequences for data quality. While both serve the same purpose, their inherent properties can lead to vastly different analytical outcomes.
Deuterated (²H) Standards: The Prevalent but Problematic Choice
Deuterated standards are widely used, primarily due to historical availability and often lower synthesis costs.[1] However, their utility is shadowed by several well-documented analytical challenges.
-
The Isotope Effect & Chromatographic Shift: The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This difference can subtly alter the molecule's physicochemical properties, including its acidity and polarity.[8] In reversed-phase liquid chromatography, this often results in the deuterated standard eluting slightly earlier than the native analyte.[9][10] This chromatographic shift, even if minor, is a significant liability. If the analyte and IS elute at different times, they may experience different degrees of ion suppression from the sample matrix, invalidating the core principle of using an IS and leading to inaccurate quantification.[8]
-
Isotopic Instability: The Peril of H/D Back-Exchange: Deuterium atoms, particularly those on heteroatoms (O, N) or on carbons adjacent to carbonyl groups, can be susceptible to exchange with hydrogen atoms from protic solvents like water or methanol.[10][11][12] This "back-exchange" degrades the isotopic purity of the standard, effectively reducing its concentration and artificially inflating the signal of the unlabeled analyte.[13] The rate of back-exchange is influenced by pH, temperature, and exposure time, making it a persistent threat throughout sample preparation, storage, and LC analysis.[11][14]
-
Metabolic Switching: When deuterium is placed at a site of metabolism (a metabolic "soft spot"), the stronger C-D bond can slow or inhibit enzymatic cleavage by cytochrome P450 enzymes (a phenomenon known as the Kinetic Isotope Effect).[15][16] While sometimes used intentionally in drug design, in the context of an internal standard, this is highly undesirable. It can cause the metabolism of the drug to shift to alternative pathways, meaning the IS no longer accurately reflects the metabolic fate of the analyte.[17][18][19]
Carbon-13 (¹³C) Standards: The Superior Choice for Data Integrity
Carbon-13 labeled standards, such as Dibromo Malonamide-¹³C₃, represent a more advanced and reliable class of internal standards. They circumvent the fundamental flaws associated with deuteration.
-
Chromatographic Fidelity: The substitution of ¹²C with ¹³C results in a negligible change to the molecule's chemical properties. The bond energies and polarity are virtually identical, meaning a ¹³C-labeled standard will co-elute perfectly with the unlabeled analyte under all chromatographic conditions.[9][10] This ensures that both compounds experience the exact same matrix effects, preserving the accuracy of quantification.
-
Unyielding Isotopic Stability: The carbon-13 isotope is incorporated into the core skeleton of the molecule and is not susceptible to chemical exchange under typical bioanalytical conditions.[12][20] This guarantees the isotopic purity and concentration of the internal standard from the moment it is spiked into the sample until the point of analysis, eliminating the risks associated with back-exchange.
-
Metabolic Consistency: Carbon-13 labeling does not induce a significant kinetic isotope effect. Therefore, a ¹³C-labeled IS will undergo the same metabolic transformations at the same rate as the analyte, making it a true tracer of the analyte's fate in complex biological systems.
While the synthesis of ¹³C-labeled compounds can sometimes be more complex and costly, this investment is frequently justified by the significant reduction in method development time, troubleshooting, and the enhanced reliability and defensibility of the final data.[20][21]
Experimental Verification: A Comparative Workflow
To empirically demonstrate the performance differences, we outline a series of protocols designed to compare a ¹³C-labeled standard (Dibromo Malonamide-¹³C₃) with a hypothetical deuterated analog (d₅-Dibromo Malonamide) for the quantification of Dibromo Malonamide in human plasma.
Experimental Workflow Diagram
Caption: Workflow for comparing ¹³C- and d-labeled internal standards.
Protocol 1: Quantitative Analysis in Human Plasma
-
Prepare Stock Solutions: Create 1 mg/mL stock solutions of Dibromo Malonamide, Dibromo Malonamide-¹³C₃, and d₅-Dibromo Malonamide in acetonitrile.
-
Prepare Spiking Solutions: Prepare a series of calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples (low, mid, high) by spiking the analyte stock into blank human plasma.
-
Sample Extraction:
-
To 50 µL of each sample (calibrator, QC, or unknown), add 10 µL of the appropriate internal standard working solution (e.g., 100 ng/mL of either Dibromo Malonamide-¹³C₃ or d₅-Dibromo Malonamide).
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate.
-
Evaporate the solvent under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis: Inject the samples onto a C18 column and analyze using a triple quadrupole mass spectrometer with optimized MRM transitions for the analyte and both internal standards.
Protocol 2: Assessing H/D Back-Exchange
-
Incubation: Spike the d₅-Dibromo Malonamide into three different solvents: (A) acetonitrile (aprotic control), (B) mobile phase at pH 3, and (C) a buffer at pH 8.
-
Time Points: Analyze the samples immediately (T=0) and after incubating at room temperature for 4, 8, and 24 hours.
-
Analysis: For each time point, infuse the solution directly into the mass spectrometer and acquire a full scan spectrum.
-
Data Interpretation: Monitor the mass spectrum for the appearance of lower mass isotopologues (d₄, d₃, etc.) and a decrease in the intensity of the parent d₅ ion, which would indicate back-exchange. Repeat the experiment with Dibromo Malonamide-¹³C₃ as a control; no change in the isotopic cluster is expected.
Data Interpretation: Expected Outcomes
Following the execution of these protocols, the data will allow for a direct and objective comparison.
Table 1: Comparative Chromatographic Performance
| Parameter | Analyte (Unlabeled) | d₅-Standard | Dibromo Malonamide-¹³C₃ |
| Retention Time (min) | 3.52 | 3.49 | 3.52 |
| ΔRT vs. Analyte (min) | N/A | -0.03 | 0.00 |
| Peak Asymmetry | 1.1 | 1.1 | 1.1 |
This table illustrates the expected outcome where the deuterated standard shows a retention time shift, while the ¹³C standard co-elutes perfectly.
Table 2: Isotopic Stability Assessment (H/D Back-Exchange)
| Standard | Condition | % Isotopic Purity (T=0 hr) | % Isotopic Purity (T=24 hr) |
| d₅-Standard | pH 3 | 99.5% | 98.8% |
| d₅-Standard | pH 8 (Basic) | 99.5% | 92.1% |
| ¹³C₃-Standard | pH 3 | >99.9% | >99.9% |
| ¹³C₃-Standard | pH 8 | >99.9% | >99.9% |
This table demonstrates the superior stability of the ¹³C standard, especially under basic conditions that can accelerate H/D back-exchange.
Isotopic vs. Chromatographic Effects Diagram
Caption: ¹³C standards ensure co-elution, unlike deuterated standards.
Conclusion and Authoritative Recommendation
References
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.
-
Li, W., & Li, L. (2021). Chemical isotope labeling for quantitative proteomics. Journal of Proteomics. [Link]
- Eze, C., et al. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Indo American Journal of Pharmaceutical Sciences.
- Unknown Author. (n.d.).
- AptoChem. (n.d.). Deuterated internal standards and bioanalysis. AptoChem.
- Longdom Publishing. (n.d.). Revolutionizing Proteomics: The Power of Isotope Labelling in Quantitative Mass Spectrometry. Longdom Publishing.
- BenchChem. (2025). The Analytical Balance: A Comparative Guide to Deuterated vs. Carbon-13 Labeled Internal Standards in Mass Spectrometry. BenchChem.
- BenchChem. (2025). Choosing the Right Internal Standard: A Head-to-Head Comparison of 13C- and Deuterium-Labeled Standards in Mass Spectrometry. BenchChem.
- BenchChem. (2025). The Deuterium Switch: A Comparative Guide to Deuterated vs. Non-Deuterated Analogs in Metabolic Studies. BenchChem.
-
Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
Horning, M. G., et al. (n.d.). METABOLIC SWITCHING OF DRUG PATHWAYS AS A CONSEQUENCE OF DEUTERIUM SUBSTITUTION. OSTI.GOV. [Link]
- BenchChem. (2025).
-
Vogeser, M., & Seger, C. (2014). Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry. PubMed. [Link]
- BenchChem. (2025). Technical Support Center: Preventing Back-Exchange of Deuterium in Labeled Standards. BenchChem.
- Landvatter, S. W., & Tyburski, R. (n.d.). Comparison of Deuterium, 13C, and 15N Isotopic Labels in Mass Spec Standards. Sigma-Aldrich.
-
Rockwood, A., et al. (2013). Which internal standard? Deuterated or C13 enriched? ResearchGate. [Link]
-
ResearchGate. (n.d.). Metabolic switch of the deuterated doxophyllines. ResearchGate. [Link]
-
Ingenza Ltd. (n.d.). Deuterium: Slowing Metabolism One C–H Bond At A Time. Ingenza Ltd. [Link]
-
Dal Ben, D., et al. (2022). An Unexpected Deuterium-Induced Metabolic Switch in Doxophylline. ACS Medicinal Chemistry Letters. [Link]
-
Englander, J. J., et al. (2011). MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT. PMC - NIH. [Link]
-
Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. UEA Digital Repository. [Link]
-
ADLM. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? myadlm.org. [Link]
Sources
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 6. longdom.org [longdom.org]
- 7. texilajournal.com [texilajournal.com]
- 8. myadlm.org [myadlm.org]
- 9. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 17. osti.gov [osti.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. caymanchem.com [caymanchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - UEA Digital Repository [ueaeprints.uea.ac.uk]
A Senior Application Scientist’s Guide to High-Fidelity Quantification: A Comparative Analysis of Dibromo Malonamide-¹³C₃
Introduction: The Imperative for Precision in Modern Bioanalysis
In the landscape of drug development and clinical research, the demand for analytical methods that are not only sensitive but also exceptionally accurate and precise is non-negotiable. The journey from a promising molecule to a therapeutic reality is paved with data, and the integrity of this data underpins every critical decision. Quantitative bioanalysis, particularly when dealing with complex biological matrices, is fraught with challenges such as ion suppression or enhancement, variable extraction recovery, and sample handling inconsistencies. These variables can introduce significant error, compromising the reliability of pharmacokinetic, toxicokinetic, and biomarker studies.
This guide delves into the core principles of achieving high-fidelity quantification by employing stable isotope labeled (SIL) internal standards, with a specific focus on the utility of Dibromo Malonamide-¹³C₃. As we will explore, the choice of an internal standard is a pivotal decision in method development, directly impacting the robustness and reliability of the resulting data. We will compare the performance of a ¹³C-labeled standard against other common approaches, grounding our discussion in the fundamental principles of mass spectrometry and bioanalytical method validation guidelines from regulatory bodies such as the FDA and EMA.[1][2]
Part 1: The Foundational Role of the Internal Standard
The ideal internal standard (IS) is a compound that behaves chemically and physically identically to the analyte of interest throughout the entire analytical process—from sample extraction to ionization in the mass spectrometer. By adding a known quantity of the IS to every sample, calibration standard, and quality control sample at the beginning of the workflow, we can normalize for variations in sample preparation and instrument response. The ratio of the analyte signal to the IS signal, rather than the absolute analyte signal, is used for quantification. This ratiometric approach is the cornerstone of modern quantitative bioanalysis.
Stable isotope-labeled internal standards are widely considered the "gold standard" for quantitative mass spectrometry.[3][4] These are molecules in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H (Deuterium) for ¹H). The resulting SIL standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[5]
Dibromo Malonamide-¹³C₃ serves as an excellent exemplar of a high-quality SIL IS. The incorporation of three ¹³C atoms provides a significant mass shift (+3 Da) from the unlabeled analyte, which is crucial for preventing spectral overlap while ensuring nearly identical chromatographic retention times and ionization efficiencies.[3]
Comparative Analysis of Internal Standard Strategies
The selection of an internal standard is a critical step in bioanalytical method development. Let's compare the common choices:
| Internal Standard Type | Description | Advantages | Disadvantages |
| Stable Isotope Labeled (e.g., Dibromo Malonamide-¹³C₃) | The analyte with one or more atoms replaced by a stable heavy isotope. | - Co-elutes with the analyte.- Experiences identical extraction recovery and matrix effects.- Provides the most accurate and precise quantification.[3][4] | - Can be more expensive to synthesize.- Must be checked for isotopic purity to ensure it doesn't contain unlabeled analyte.[6] |
| Deuterated Analog | The analyte with one or more hydrogen atoms replaced by deuterium. | - Generally less expensive than ¹³C or ¹⁵N labeled standards.- Behaves very similarly to the analyte. | - Potential for chromatographic separation from the analyte (isotope effect), which can compromise compensation for matrix effects.- Deuterium atoms can sometimes be labile and exchange with protons, leading to a loss of the label.[6] |
| Structural Analog (Non-isotopic) | A different molecule that is chemically similar to the analyte. | - Readily available and inexpensive. | - Different chromatographic retention times.- Experiences different extraction recovery and matrix effects.- Can only partially compensate for analytical variability, leading to lower accuracy and precision.[4] |
As the table illustrates, while structural analogs are accessible, they represent a significant compromise in data quality. The subtle yet significant physicochemical differences between a structural analog and the analyte mean that the IS cannot fully account for the variability the analyte experiences. Deuterated standards are a better choice, but the potential for chromatographic shifts and instability of the label are known risks. ¹³C-labeled standards, such as Dibromo Malonamide-¹³C₃, circumvent these issues by providing a chemically identical surrogate with a stable, non-exchangeable label, thus offering the most robust analytical performance.[7]
Part 2: Experimental Workflow for High-Precision Quantification
To illustrate the practical application and validation of Dibromo Malonamide-¹³C₃, we will outline a comprehensive, self-validating experimental protocol for the quantification of its unlabeled analog in human plasma. This workflow is designed to meet the stringent requirements of regulatory bodies for bioanalytical method validation.[2][8]
Workflow Overview
The following diagram, rendered in Graphviz, illustrates the key stages of the bioanalytical workflow.
Caption: Figure 1. A typical bioanalytical workflow using a stable isotope-labeled internal standard.
Detailed Step-by-Step Protocol
1. Preparation of Standards and Quality Control (QC) Samples:
-
Rationale: A well-characterized calibration curve is essential for accurate quantification. QC samples at multiple concentrations are analyzed alongside study samples to ensure the validity of the run.
-
Steps:
-
Prepare a stock solution of Dibromo Malonamide (the analyte) and Dibromo Malonamide-¹³C₃ (the IS) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Create a series of working solutions of the analyte by serial dilution of the stock solution.
-
Prepare calibration standards by spiking the appropriate working solutions into blank human plasma to achieve a concentration range (e.g., 1 to 1000 ng/mL).
-
Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 300, and 800 ng/mL).
-
2. Sample Preparation (Protein Precipitation):
-
Rationale: This step removes the majority of proteins from the plasma, which can interfere with the analysis and foul the LC-MS system. The IS is added at the beginning to account for any variability in this process.
-
Steps:
-
Aliquot 100 µL of each standard, QC, and unknown sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (e.g., at 1 µg/mL) to every tube.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid).
-
3. LC-MS/MS Analysis:
-
Rationale: Liquid chromatography separates the analyte and IS from other endogenous components of the sample matrix before they enter the mass spectrometer. Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for detection.
-
Instrument Conditions (Example):
-
UPLC System: Waters ACQUITY UPLC I-Class
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex Triple Quad™ 6500+
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Dibromo Malonamide: Q1/Q3 (e.g., m/z 260.9 -> 182.0)
-
Dibromo Malonamide-¹³C₃: Q1/Q3 (e.g., m/z 263.9 -> 185.0)
-
-
Method Validation and Expected Performance
A bioanalytical method must be rigorously validated to demonstrate its suitability for its intended purpose.[2][8] The use of Dibromo Malonamide-¹³C₃ is expected to yield exceptional performance that meets or exceeds regulatory guidelines.[9]
| Validation Parameter | Regulatory Acceptance Criteria (Typical) | Expected Performance with Dibromo Malonamide-¹³C₃ | Rationale for Superior Performance |
| Accuracy | The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). | Within ±5% of the nominal value. | The IS perfectly mimics the analyte's behavior, correcting for any systematic errors in extraction or instrument response. |
| Precision | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). | <5% CV for intra- and inter-day precision. | Ratiometric quantification using a co-eluting IS minimizes the impact of random variations in sample handling and instrument performance.[3] |
| Matrix Effect | The CV of the IS-normalized matrix factor should be ≤15%. | <5% CV. | As the IS and analyte are chemically identical, they experience the same degree of ion suppression or enhancement from the biological matrix, which is then cancelled out in the ratio. |
| Extraction Recovery | Should be consistent and reproducible. | Highly consistent across the concentration range. | The IS and analyte will have identical recovery from the sample matrix, so any variability in the extraction efficiency is normalized. |
Part 3: The Principle of Isotope Dilution Mass Spectrometry
The superior performance of Dibromo Malonamide-¹³C₃ is rooted in the principle of isotope dilution mass spectrometry (IDMS). This principle is visualized in the following diagram.
Caption: Figure 2. The principle of isotope dilution mass spectrometry.
The diagram illustrates that even if the absolute signals of both the analyte and the internal standard are suppressed or enhanced by matrix effects, the ratio of their signals remains constant. This is because both molecules are affected in the same way. This robust, self-correcting mechanism is what makes the use of a high-quality, ¹³C-labeled internal standard like Dibromo Malonamide-¹³C₃ the unequivocal best practice for achieving the highest levels of accuracy and precision in quantitative bioanalysis.
Conclusion
In the exacting world of therapeutic development and clinical diagnostics, there is no margin for analytical error. The choice of an internal standard is a foundational element of any quantitative assay, and the evidence overwhelmingly supports the use of stable isotope-labeled standards. Dibromo Malonamide-¹³C₃, with its stable ¹³C-labeling, provides a chemically ideal internal standard that co-elutes with its unlabeled counterpart and experiences identical behavior in the presence of complex biological matrices. This ensures that variations in sample preparation and instrument response are effectively normalized, leading to data of the highest accuracy and precision. By adhering to the principles and protocols outlined in this guide, researchers and scientists can build robust, reliable, and defensible bioanalytical methods that stand up to the highest scientific and regulatory scrutiny.
References
-
An overview of methods using 13C for improved compound identification in metabolomics and natural products. PMC - NIH. Available at: [Link]
-
¹³C Labeled Compounds. Isotope Science / Alfa Chemistry. Available at: [Link]
- For the preparation of the method for 2,2-dibromo Malonamide.Google Patents.
-
Malondialdehyde Analysis in Biological Samples by Capillary Electrophoresis: The State of Art. ResearchGate. Available at: [Link]
-
Quantification of Malondialdehyde by HPLC-FL - Application to Various Biological Samples. PubMed. Available at: [Link]
-
Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. ACS Publications. Available at: [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available at: [Link]
-
Determination of the Mono and Dibromo Derivatives Ratio Resulting from Semiconductor Bromination Using Ultraviolet-visible Absorption Spectroscopy and Gaussian Peak Fitting. ResearchGate. Available at: [Link]
-
Mass Spectrometric DNA Adduct Quantification by Multiple Reaction Monitoring and Its Future Use for the Molecular Epidemiology of Cancer. PubMed. Available at: [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: [Link]
-
Malondialdehyde Analysis in Biological Samples by Capillary Electrophoresis: The State of Art. PubMed. Available at: [Link]
-
Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. Royal Society of Chemistry. Available at: [Link]
-
ICH M10 on bioanalytical method validation. European Medicines Agency. Available at: [Link]
-
Dibromomalonamide | C3H4Br2N2O2. PubChem. Available at: [Link]
-
Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. ACS Publications. Available at: [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed. Available at: [Link]
-
Application of a High-Resolution Mass-Spectrometry-Based DNA Adductomics Approach for Identification of DNA Adducts in Complex Mixtures. ACS Publications. Available at: [Link]
-
A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. ResearchGate. Available at: [Link]
-
bioanalytical method validation and study sample analysis m10. ICH. Available at: [Link]
-
Guidance for characterization of in‐house reference materials for light element stable isotope analysis. PMC - NIH. Available at: [Link]
-
A Mass Spectral Library for DNA Adductomics. PMC - PubMed Central. Available at: [Link]
-
Critical Review of Malondialdehyde Analysis in Biological Samples. Bentham Science. Available at: [Link]
-
The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. Available at: [Link]
-
USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Amazon S3. Available at: [Link]
-
Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. Available at: [Link]
-
Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. National Institute of Standards and Technology. Available at: [Link]
-
Development and validation of quantitative methods for the analysis of clinical biomarkers of iron metabolism applying stable isotopes. Dialnet. Available at: [Link]
-
Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. MDPI. Available at: [Link]
-
Liquid chromatography-electrospray ionization-mass spectrometry: the future of DNA adduct detection. Oxford Academic. Available at: [Link]
-
Guideline Bioanalytical method validation. European Medicines Agency. Available at: [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. LinkedIn. Available at: [Link]
-
Dr. Ehrenstorfer - Selection and use of isotopic internal standards. YouTube. Available at: [Link]
Sources
- 1. hhs.gov [hhs.gov]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. youtube.com [youtube.com]
- 7. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
A Guide to Cross-Validation of Quantitative Results Obtained with Dibromo Malonamide-¹³C₃
A Senior Application Scientist's Perspective on Ensuring Data Integrity
Disclaimer: As "Dibromo Malonamide-¹³C₃" is a highly specialized or novel compound with limited publicly available information, this guide will proceed under the assumption that it is a stable isotope-labeled internal standard (SIL-IS) used for the quantitative analysis of a hypothetical therapeutic agent, "Drug-X," in a complex biological matrix such as human plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The principles and methodologies described herein are based on established scientific practices and regulatory guidelines for analytical method validation.
The Imperative of Cross-Validation in Bioanalysis
In the realm of drug development and clinical research, the accuracy and reliability of bioanalytical data are paramount. The use of stable isotope-labeled internal standards, such as Dibromo Malonamide-¹³C₃, in conjunction with LC-MS/MS is considered the gold standard for quantification in complex matrices.[1][2] This is due to the ability of SIL-ISs to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for variability in extraction recovery and matrix effects.[2][3]
However, the validation of an analytical method is not a singular event.[4] Cross-validation becomes essential when data is generated across different laboratories, by different analytical methods, or when significant changes are made to a validated method.[5] It serves as a crucial verification step to ensure the consistency and comparability of results, a cornerstone of regulatory submissions and clinical trial integrity.[5]
This guide provides a comprehensive framework for the cross-validation of quantitative results obtained using Dibromo Malonamide-¹³C₃ as an internal standard. We will delve into the rationale behind experimental design, present detailed protocols, and explore the interpretation of comparative data.
Foundational Principles: A Validated Primary Method
Before any cross-validation can be undertaken, the primary analytical method utilizing Dibromo Malonamide-¹³C₃ must be fully validated according to regulatory guidelines such as the ICH Q2(R1) and FDA guidelines.[6][7][8][9] This initial validation establishes the method's performance characteristics.
Core Validation Parameters:
-
Specificity and Selectivity: The ability of the method to unequivocally measure Drug-X in the presence of other components, including metabolites, degradation products, and matrix components.[9][10]
-
Accuracy: The closeness of the measured value to the true value.[1][10]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1][10] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.
The workflow for the primary method validation can be visualized as follows:
Caption: Workflow for the initial validation of the primary analytical method.
Designing a Cross-Validation Study: A Multi-faceted Approach
Cross-validation can be approached in several ways, depending on the specific need. Here, we will focus on two common scenarios:
-
Inter-Laboratory Cross-Validation: Comparing results from two or more laboratories using the same analytical method.
-
Cross-Validation with an Alternative Analytical Method: Comparing the primary LC-MS/MS method with a different quantitative technique.
Inter-Laboratory Cross-Validation
This is crucial when a clinical trial involves multiple analytical sites.[5] The objective is to demonstrate that the method is transferable and yields comparable results regardless of the laboratory.
-
Centralized Sample Preparation: A single laboratory should prepare and aliquot quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) and a set of incurred (clinical) samples.
-
Blinded Analysis: The samples should be blinded and distributed to the participating laboratories.
-
Independent Analysis: Each laboratory will analyze the samples using the validated LC-MS/MS method with Dibromo Malonamide-¹³C₃ as the internal standard.
-
Data Reporting: The results from all laboratories are sent to a central location for statistical analysis.
The results are compared by calculating the percentage bias between the results from the different laboratories. For QC samples, the mean accuracy should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%.[1] For incurred samples, the percentage difference between the values obtained at each laboratory should be within ±20% for at least 67% of the samples.
Cross-Validation with an Alternative Analytical Method
This approach provides a higher level of confidence in the accuracy of the primary method by demonstrating agreement with a fundamentally different analytical technique. The choice of the alternative method depends on the physicochemical properties of Drug-X. Potential alternatives include:
-
Liquid Chromatography with UV Detection (LC-UV): A widely available and robust technique, suitable if Drug-X possesses a chromophore.[11]
-
Gas Chromatography with Flame Ionization Detection (GC-FID): Applicable if Drug-X is volatile or can be derivatized to become volatile.[11]
-
Ligand Binding Assay (e.g., ELISA): Suitable for large molecules or when a highly specific antibody is available.
For this guide, we will consider LC-UV as the alternative method.
-
Method Validation: The alternative method (LC-UV) must be independently validated to the same standards as the primary LC-MS/MS method.
-
Sample Selection: A statistically significant number of incurred samples spanning the entire calibration range should be selected.[12]
-
Parallel Analysis: The selected samples are analyzed by both the primary LC-MS/MS method and the alternative LC-UV method.
The data from the two methods are compared using statistical tools such as linear regression and Bland-Altman analysis.
-
Linear Regression: A plot of the results from the LC-UV method versus the LC-MS/MS method should yield a slope between 0.8 and 1.2, a y-intercept close to zero, and a correlation coefficient (r²) greater than 0.9.
-
Bland-Altman Plot: This plot assesses the agreement between the two methods by plotting the difference between the measurements against their average. The majority of the data points should fall within the 95% limits of agreement.
The logical flow of a cross-validation study can be depicted as follows:
Caption: Logical workflow for cross-validating an analytical method.
Comparative Data Presentation
The results of the cross-validation studies should be presented in a clear and concise manner.
Table 1: Inter-Laboratory Cross-Validation of QC Samples
| QC Level | Nominal Conc. (ng/mL) | Lab A Mean Conc. (ng/mL) | Lab B Mean Conc. (ng/mL) | % Bias |
| Low | 10.0 | 9.8 | 10.2 | 4.0% |
| Medium | 100 | 101 | 99.5 | -1.5% |
| High | 800 | 795 | 810 | 1.9% |
Table 2: Comparison of Incurred Sample Analysis by LC-MS/MS and LC-UV
| Sample ID | LC-MS/MS Result (ng/mL) | LC-UV Result (ng/mL) | % Difference |
| S-001 | 25.4 | 26.1 | 2.7% |
| S-002 | 152 | 148 | -2.7% |
| S-003 | 489 | 501 | 2.4% |
| S-004 | 763 | 755 | -1.1% |
| ... | ... | ... | ... |
Conclusion: The Bedrock of Reliable Data
Cross-validation is not merely a regulatory hurdle; it is a fundamental scientific practice that underpins the reliability and interchangeability of bioanalytical data. For a critical reagent like Dibromo Malonamide-¹³C₃, which serves as the anchor for quantification, ensuring the results it helps generate are reproducible across different settings is non-negotiable. By thoughtfully designing and executing cross-validation studies, researchers, scientists, and drug development professionals can have the utmost confidence in their data, paving the way for sound decision-making in the journey from discovery to clinical application. The principles and methodologies outlined in this guide provide a robust framework for achieving this critical objective, ultimately contributing to the development of safe and effective medicines.
References
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]
-
Lab Manager. (2025, August 13). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]
-
LCGC International. (2015, May 1). Nonconventional Alternatives to LC–MS. [Link]
-
ResearchGate. (n.d.). Fast Quantification Without Conventional Chromatography, The Growing Power of Mass Spectrometry | Request PDF. [Link]
-
PubMed. (2020, July 7). Fast Quantification Without Conventional Chromatography, The Growing Power of Mass Spectrometry. [Link]
-
PubMed. (2018, June 5). 13C-labelled yeast as internal standard for LC-MS/MS and LC high resolution MS based amino acid quantification in human plasma. [Link]
-
National Institutes of Health. (n.d.). Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. [Link]
-
Reddit. (2021, September 19). Alternative to Mass Spec? : r/chemistry. [Link]
-
Wikipedia. (n.d.). Quantitative proteomics. [Link]
-
National Institutes of Health. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. [Link]
-
ResearchGate. (2017, December 20). (PDF) A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. [Link]
-
Semantic Scholar. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link]
-
The Royal Society of Chemistry. (2023, June 7). 6 - Analytical Methods. [Link]
-
PubMed Central. (n.d.). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. [Link]
-
(n.d.). Guidelines for the validation and verification of quantitative and qualitative test methods. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 9. fda.gov [fda.gov]
- 10. propharmagroup.com [propharmagroup.com]
- 11. reddit.com [reddit.com]
- 12. demarcheiso17025.com [demarcheiso17025.com]
The Gold Standard: A Performance Comparison of ¹³C-Labeled Internal Standards for Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in quantitative analysis by mass spectrometry, the pursuit of accuracy and precision is paramount. In this endeavor, the use of an internal standard (IS) is not merely a recommendation but a cornerstone of robust bioanalytical method development.[1] Among the various types of internal standards, stable isotope-labeled (SIL) versions of the analyte are widely regarded as the gold standard, with ¹³C-labeled internal standards emerging as the superior choice for many applications.[2]
This comprehensive guide provides an in-depth performance comparison of different ¹³C-labeled internal standards, supported by experimental data and protocols. We will delve into the critical parameters that dictate the performance of an internal standard, explore the nuances of ¹³C-labeling, and offer practical guidance for selecting and validating the optimal internal standard for your analytical needs.
The Critical Role of Internal Standards in Quantitative Analysis
Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective quantification of analytes in complex biological matrices.[3] However, the accuracy of this technique can be compromised by several factors, including variability in sample preparation, chromatographic performance, and ionization efficiency in the mass spectrometer. An internal standard is a compound of known concentration that is added to all samples, calibrators, and quality controls to normalize for these variations.[1]
The ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible, ensuring that it experiences similar effects throughout the analytical workflow.[2] This is where stable isotope-labeled internal standards excel. By replacing one or more atoms in the analyte molecule with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H), a mass shift is introduced that allows the mass spectrometer to distinguish between the analyte and the internal standard, while their chemical behavior remains nearly identical.
¹³C-Labeled vs. Deuterium-Labeled Internal Standards: A Head-to-Head Comparison
While both ¹³C and deuterium (²H or D) are commonly used for stable isotope labeling, ¹³C-labeled standards often exhibit superior performance characteristics.[2][3]
| Feature | ¹³C-Labeled Internal Standards | Deuterium (²H)-Labeled Internal Standards |
| Chromatographic Co-elution | Excellent co-elution with the analyte due to minimal changes in physicochemical properties.[3] | Potential for chromatographic separation from the analyte (isotope effect), especially with a high degree of deuteration.[3] |
| Chemical Stability | High chemical stability; the ¹³C-¹²C bond is strong and not susceptible to exchange.[4] | Risk of back-exchange of deuterium atoms with protons from the solvent or matrix, particularly if the label is on an exchangeable site (e.g., -OH, -NH).[5] |
| Matrix Effects | More effective at compensating for matrix effects due to identical chromatographic behavior and ionization characteristics.[3][6] | Inconsistent compensation for matrix effects if chromatographic separation occurs.[7] |
| Isotopic Purity | Generally high isotopic purity can be achieved. | The presence of unlabeled species (M+0) can be a concern, potentially interfering with the quantification of the analyte at the lower limit of quantification (LLOQ). |
| Cost & Availability | Can be more expensive and less readily available for some analytes. | Often more affordable and widely available.[8] |
The primary advantage of ¹³C-labeled standards lies in their ability to co-elute perfectly with the analyte, ensuring they experience the exact same matrix effects and ionization suppression or enhancement.[3] Deuterium labeling, while often a more economical option, can alter the physicochemical properties of the molecule enough to cause a slight shift in retention time, which can lead to differential matrix effects and compromise quantification accuracy.
Key Performance Indicators for ¹³C-Labeled Internal Standards
When selecting and validating a ¹³C-labeled internal standard, several key performance indicators must be carefully evaluated:
-
Isotopic Purity: The isotopic purity of the internal standard is critical to prevent interference with the measurement of the native analyte. The contribution of the unlabeled analyte in the internal standard solution should be minimal, especially when analyzing low concentrations.
-
Chemical Purity: The internal standard should be free of any impurities that could interfere with the detection of the analyte or the internal standard itself.
-
Position and Number of Labels: The ¹³C atoms should be placed in a stable position within the molecule to prevent any potential for isotopic exchange. A sufficient number of ¹³C atoms (typically 3 or more) should be incorporated to ensure a clear mass shift from the analyte and to move the isotopic cluster of the internal standard away from that of the analyte.[8]
-
Stability: The stability of the internal standard in the stock solution, working solution, and biological matrix under the storage and processing conditions of the experiment must be thoroughly evaluated.
Experimental Protocol for Performance Comparison of ¹³C-Labeled Internal Standards
This protocol outlines a systematic approach to compare the performance of different ¹³C-labeled internal standards.
Materials and Reagents
-
Analyte reference standard
-
Multiple ¹³C-labeled internal standard candidates (e.g., with varying numbers of labels or from different suppliers)
-
Blank biological matrix (e.g., plasma, urine)
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid or other appropriate mobile phase modifiers
-
Standard laboratory equipment (pipettes, vials, centrifuges, etc.)
-
Validated LC-MS/MS system
Experimental Workflow
The following diagram illustrates the workflow for evaluating and comparing internal standards:
Caption: Experimental workflow for comparing ¹³C-labeled internal standards.
Step-by-Step Methodology
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of the analyte and each ¹³C-labeled internal standard candidate in a suitable solvent.
-
Prepare a series of working solutions for the analyte to create calibration standards and quality control (QC) samples.
-
Prepare a working solution for each internal standard at a constant concentration to be spiked into all samples.
-
-
Evaluation of Isotopic Purity and Crosstalk:
-
Inject a high-concentration solution of each internal standard and monitor the mass channels of both the internal standard and the analyte.
-
The response in the analyte channel should be negligible (typically <0.1% of the internal standard response) to ensure no significant contribution to the analyte signal.
-
Conversely, inject a high-concentration solution of the analyte and monitor the internal standard channel to check for any interference.
-
-
Assessment of Matrix Effects:
-
Prepare two sets of samples for each internal standard.
-
Set 1 (Pre-extraction spike): Spike the analyte and internal standard into the blank biological matrix before sample extraction.
-
Set 2 (Post-extraction spike): Spike the analyte and internal standard into the extracted blank matrix just before injection.
-
Calculate the matrix factor (MF) for each internal standard: MF = (Peak area in the presence of matrix) / (Peak area in neat solution). An MF of 1 indicates no matrix effect.
-
The internal standard-normalized MF should be close to 1, indicating effective compensation for matrix effects.
-
-
Stability Assessment:
-
Evaluate the stability of each internal standard under various conditions:
-
Freeze-thaw stability: Subject spiked matrix samples to multiple freeze-thaw cycles.
-
Short-term (bench-top) stability: Keep spiked matrix samples at room temperature for a defined period.
-
Long-term stability: Store spiked matrix samples at the intended storage temperature for an extended duration.
-
-
Analyze the stability samples against a freshly prepared calibration curve and calculate the deviation from the nominal concentration.
-
-
Calibration Curve and QC Performance:
-
Prepare calibration curves and QC samples using each internal standard.
-
Analyze the samples and evaluate the performance of the calibration curves (e.g., linearity, R² value).
-
Assess the accuracy and precision of the QC samples. The results should fall within the acceptance criteria defined by regulatory guidelines (e.g., FDA, EMA).[9][10]
-
Data Presentation and Interpretation
The quantitative data generated from the performance comparison should be summarized in a clear and concise table for easy interpretation.
| Performance Parameter | ¹³C₃-IS Candidate A | ¹³C₆-IS Candidate B | Acceptance Criteria |
| Isotopic Purity (% unlabeled) | < 0.05% | < 0.02% | As low as possible |
| Matrix Factor (IS-Normalized) | 0.98 | 1.01 | 0.85 - 1.15 |
| Freeze-Thaw Stability (% Bias) | -2.5% | -1.8% | ± 15% |
| Short-Term Stability (% Bias) | -1.2% | -0.9% | ± 15% |
| Long-Term Stability (% Bias) | -4.5% | -3.7% | ± 15% |
| Calibration Curve R² | 0.998 | 0.999 | > 0.99 |
| QC Accuracy (% Bias) | -3.8% to +2.1% | -2.9% to +1.5% | ± 15% (± 20% for LLOQ) |
| QC Precision (% CV) | < 5% | < 4% | < 15% (< 20% for LLOQ) |
In this hypothetical example, both ¹³C-labeled internal standards perform well and meet typical acceptance criteria. Candidate B shows slightly better performance across most parameters, making it the preferred choice.
Conclusion: The Path to Reliable Quantification
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable quantitative LC-MS/MS methods. While deuterium-labeled standards have their place, ¹³C-labeled internal standards consistently demonstrate superior performance, particularly in terms of chromatographic co-elution and compensation for matrix effects.[3] By systematically evaluating key performance indicators such as isotopic purity, stability, and the ability to mitigate matrix effects, researchers can confidently select a ¹³C-labeled internal standard that ensures the highest level of data quality and integrity, ultimately contributing to the success of their research and drug development programs.
References
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2011). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(32), 3933–3939. Available from: [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available from: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]
-
European Medicines Agency. (2009). Draft Guideline on bioanalytical method validation. Available from: [Link]
-
Jaber, M. A., de Falco, B., Abdelrazig, S., Ortori, C. A., Barrett, D. A., & Kim, D. H. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical methods : advancing methods and applications, 15(24), 3045–3055. Available from: [Link]
-
Jaber, M. A., de Falco, B., Abdelrazig, S., Ortori, C. A., Barrett, D. A., & Kim, D. H. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical methods : advancing methods and applications, 15(24), 3045–3055. Available from: [Link]
-
U.S. National Library of Medicine. Utilizing ¹³C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. Available from: [Link]
-
U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available from: [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available from: [Link]
-
LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Available from: [Link]
-
Jaber, M. A., de Falco, B., Abdelrazig, S., Ortori, C. A., Barrett, D. A., & Kim, D. H. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical methods : advancing methods and applications, 15(24), 3045–3055. Available from: [Link]
-
European Medicines Agency. Bioanalytical method validation. Available from: [Link]
-
myadlm.org. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Available from: [Link]
-
Semantic Scholar. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?. Available from: [Link]
-
Romer Labs. The Advantage of Fully Stable C13 Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. Available from: [Link]
-
ResearchGate. Are internal standards really necessary in a LC-MS analysis?. Available from: [Link]
-
ResearchGate. C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples. Available from: [Link]
-
Acanthus Research Inc. (2022). Designing Stable Isotope Labeled Internal Standards. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ukisotope.com [ukisotope.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. myadlm.org [myadlm.org]
- 8. researchgate.net [researchgate.net]
- 9. ema.europa.eu [ema.europa.eu]
- 10. fda.gov [fda.gov]
A Senior Application Scientist's Guide to Robust Linearity and Detection Range Assessment: The Isotopic Internal Standard Advantage with Dibromo Malonamide-¹³C₃
For researchers, scientists, and professionals in drug development, the meticulous validation of analytical methods is the bedrock of reliable and reproducible data. Among the critical parameters of this validation, establishing the linearity and range of detection ensures that an analytical method is accurate, precise, and fit for its intended purpose over a specific concentration range. This guide provides an in-depth technical exploration of a superior methodology for this assessment: the use of a stable isotope-labeled internal standard, exemplified by Dibromo Malonamide-¹³C₃. We will objectively compare this approach with traditional methods and provide the experimental framework to support its implementation.
The Imperative of Linearity and Range in Analytical Science
Before delving into methodologies, it's crucial to understand the "why." Linearity demonstrates a direct proportionality between the concentration of an analyte and the analytical signal.[1] The range is the interval between the upper and lower concentrations for which the method has been proven to be linear, accurate, and precise.[1] A well-defined linear range is not merely a regulatory checkbox; it is a confirmation of a method's reliability for quantifying an analyte in samples of varying concentrations.
Traditional approaches, such as the external standard method, rely on a calibration curve generated from a series of standards prepared in a clean matrix. While widely used, this method is susceptible to variability introduced during sample preparation and potential matrix effects, where components of the sample other than the analyte can interfere with the analytical signal.
The Gold Standard: Stable Isotope-Labeled Internal Standards
A more robust method for quantitation involves the use of an internal standard (IS). An ideal IS is a compound that is chemically and physically similar to the analyte but can be distinguished by the analytical instrument. The pinnacle of internal standards is the stable isotope-labeled (SIL) version of the analyte itself.[2][3] In this guide, we will use Dibromo Malonamide-¹³C₃ as our exemplar SIL internal standard.
Dibromo Malonamide-¹³C₃ is chemically identical to its unlabeled counterpart, Dibromo Malonamide, but contains three ¹³C atoms in place of ¹²C atoms. This mass difference allows it to be distinguished by a mass spectrometer, while its identical chemical properties ensure it behaves similarly to the analyte during sample extraction, derivatization (if necessary), and ionization.[4] This co-elution and similar behavior effectively normalizes for variations in sample preparation and matrix effects, leading to more accurate and precise quantification.[4]
Comparative Analysis: Isotopic Internal Standard vs. External Standard Methodologies
To illustrate the superiority of the SIL internal standard approach, let's consider a hypothetical scenario: the quantification of a small molecule amine analyte in a complex biological matrix like plasma.
| Feature | External Standard Method | Isotopic Internal Standard Method (using Dibromo Malonamide-¹³C₃ as a proxy for a labeled analyte) |
| Principle | A calibration curve is generated from standards of the analyte in a clean solvent or matrix. The concentration of the analyte in unknown samples is determined by interpolating its response from this curve. | A known amount of the SIL internal standard (e.g., Analyte-¹³C₃) is added to all samples, calibrators, and quality controls. The calibration curve is a plot of the ratio of the analyte peak area to the internal standard peak area versus the analyte concentration. |
| Accuracy | Susceptible to inaccuracies from sample loss during preparation, injection volume variability, and matrix-induced signal suppression or enhancement. | High accuracy, as the ratio of analyte to internal standard remains constant even with sample loss or injection variability. The internal standard co-elutes and experiences similar matrix effects as the analyte, effectively canceling them out.[4] |
| Precision | Can exhibit lower precision (higher variability) between replicate measurements due to the accumulation of errors throughout the analytical process. | High precision, as the ratiometric measurement corrects for random errors introduced during sample handling and analysis. |
| Linearity Assessment | The linearity of the calibration curve can be affected by matrix effects at different concentrations, potentially leading to a narrower or less reliable linear range. | Provides a more accurate assessment of the true linear range of the instrument's response to the analyte, as it is less influenced by sample-specific matrix variability. |
| Cost | Reagents are generally less expensive. | The synthesis of stable isotope-labeled standards can be costly. |
| Complexity | Simpler in terms of standard preparation. | Requires careful and consistent addition of the internal standard to all samples. |
Experimental Protocol: Assessing Linearity and Range of Detection with a Stable Isotope-Labeled Internal Standard
This protocol outlines the steps for a linearity and range of detection study using an analyte and its corresponding ¹³C-labeled internal standard (represented here by Dibromo Malonamide-¹³C₃ for illustrative purposes). The analytical technique is assumed to be Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
-
Analyte of interest
-
Stable Isotope-Labeled Internal Standard (e.g., Analyte-¹³C₃)
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid or other appropriate mobile phase modifier
-
Control matrix (e.g., drug-free plasma)
-
Calibrated pipettes and analytical balance
-
LC-MS/MS system
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve the analyte and the SIL internal standard in an appropriate solvent to prepare concentrated stock solutions (e.g., 1 mg/mL).
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the analyte stock solution with the control matrix to prepare a series of at least five calibration standards spanning the expected concentration range.[5] For example, for a target concentration of 100 ng/mL, the range could be 10, 50, 100, 250, and 500 ng/mL.
-
-
Preparation of the Internal Standard Working Solution:
-
Dilute the SIL internal standard stock solution to a constant concentration that will be added to all samples (e.g., 100 ng/mL).
-
-
Sample Preparation (Protein Precipitation - Example for Plasma):
-
To a fixed volume of each calibration standard and blank matrix (for zero point), add a fixed volume of the internal standard working solution.
-
Add three volumes of cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a chromatographic method that provides good separation of the analyte from potential interferences. The analyte and its SIL internal standard should have nearly identical retention times.
-
Optimize the mass spectrometer settings for the detection of the analyte and the internal standard using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis and Linearity Assessment:
-
For each calibration standard, calculate the peak area ratio of the analyte to the SIL internal standard.
-
Plot the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis).
-
Perform a linear regression analysis on the data.
-
The method is considered linear if the correlation coefficient (r²) is typically ≥ 0.99.[6]
-
Visually inspect the calibration curve for any deviations from linearity.
-
The range of detection is the concentration range over which the method is demonstrated to be linear, accurate, and precise.
-
Visualizing the Workflow
Caption: Experimental workflow for assessing linearity using a stable isotope-labeled internal standard.
Understanding the Calibration Curve
Caption: Idealized calibration curve demonstrating linearity.
Conclusion: Embracing a More Rigorous Approach
While the external standard method has its place, for high-stakes applications such as drug development and clinical research, the use of a stable isotope-labeled internal standard like Dibromo Malonamide-¹³C₃ (as a representative of a SIL-analyte) provides a demonstrably more robust and reliable foundation for analytical method validation. By minimizing the impact of sample preparation variability and matrix effects, this approach ensures a more accurate and precise determination of an assay's linearity and range of detection. This, in turn, fosters greater confidence in the quantitative data that underpins critical scientific and clinical decisions.
References
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. Available from: [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. FDA; 2018. Available from: [Link]
-
How Is The Linearity Range And Detection Limit Of The Method Determined? Master Analytical Validation For Accurate Results. Lab Manager. Available from: [Link]
- Barr, J. R., & Jones, R. L. (2011). Isotope Dilution Mass Spectrometry in Clinical and Public Health Laboratories. In: Encyclopedia of Environmental Health. Elsevier.
-
How To Perform Linearity and Range In Method Validation: Easy Tips. PharmaGuru. Available from: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]
-
Ensuring Linearity in Method Validation - A Step-by-Step Guide. Altabrisa Group. Available from: [Link]
-
¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?. PubMed. Available from: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers | NIST [nist.gov]
- 6. Spectrally accurate quantitative analysis of isotope-labeled compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
"inter-laboratory comparison of methods using Dibromo Malonamide-13C3"
An Inter-Laboratory Comparison of Analytical Methods for the Quantification of Dibromo Malonamide-13C3 in Pharmaceutical Matrices
Abstract
This guide presents a comprehensive inter-laboratory comparison of two prevalent analytical methodologies for the quantification of this compound, a stable isotope-labeled internal standard crucial in drug development and metabolic studies. The objective is to provide researchers, analytical scientists, and drug development professionals with a detailed, evidence-based framework for method selection and validation. We will delve into the technical nuances of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), supported by hypothetical, yet realistic, experimental data from a simulated inter-laboratory study. This guide emphasizes the causality behind experimental choices and adheres to principles of scientific integrity, drawing upon authoritative guidelines from regulatory bodies.
Introduction: The Role of this compound in Modern Drug Development
This compound is a stable isotope-labeled (SIL) analogue of dibromomalonamide. SIL internal standards are considered the "gold standard" in quantitative bioanalysis, particularly for mass spectrometry-based methods.[1] Their co-elution with the analyte of interest allows for precise correction of matrix effects and variations in sample processing, leading to highly accurate and precise quantification. Dibromomalonamide itself is a halogenated amide, a class of compounds with diverse applications in chemical synthesis and as precursors for pharmacologically active molecules.[2][3]
Given the criticality of accurate quantification in pharmaceutical development, the analytical methods employed must be robust, reproducible, and transferable across different laboratories. An inter-laboratory comparison is the ultimate test of a method's reliability, providing invaluable insights into its performance under varied conditions.[4][5] This guide is structured to simulate such a study, offering a comparative analysis of two orthogonal analytical techniques.
Study Design: A Framework for Inter-Laboratory Comparison
The design of this hypothetical inter-laboratory study is grounded in the principles outlined by the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) for analytical method validation.[6][7][8][9][10]
Participating Laboratories
For this simulated study, we envision the participation of three independent laboratories with expertise in pharmaceutical analysis. Each laboratory is provided with identical, centrally prepared samples to minimize variability stemming from sample preparation.
Test Samples
The test samples consist of a placebo pharmaceutical matrix (e.g., microcrystalline cellulose) spiked with known concentrations of this compound at three levels:
-
Low Concentration: Near the lower limit of quantification (LLOQ)
-
Medium Concentration: Mid-point of the calibration range
-
High Concentration: Near the upper limit of quantification (ULOQ)
Analytical Methods Under Comparison
Two distinct analytical methods were chosen to provide a comprehensive comparison:
-
Method A: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
The selection of these methods is based on their common application in the analysis of halogenated organic compounds and their suitability for detecting isotopically labeled molecules.[11][12][13]
Methodologies and Experimental Protocols
What follows are detailed, step-by-step protocols for each analytical method. The rationale behind key steps is provided to enhance understanding and facilitate adaptation.
Method A: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For a polar molecule like this compound, derivatization is often necessary to improve its thermal stability and chromatographic behavior.
Caption: GC-MS analytical workflow.
-
Sample Preparation:
-
Accurately weigh 100 mg of the spiked pharmaceutical matrix into a 2 mL microcentrifuge tube.
-
Add 1 mL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Derivatization:
-
Transfer 100 µL of the supernatant to a new vial.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
-
GC-MS Parameters:
-
Injector: Splitless, 250°C
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
-
Oven Program: 100°C hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
-
Carrier Gas: Helium, constant flow 1.2 mL/min
-
MS Ionization: Electron Ionization (EI), 70 eV
-
MS Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 13C3-labeled analyte.
-
Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity, often without the need for derivatization, making it a popular choice in pharmaceutical analysis.[14]
Caption: LC-MS/MS analytical workflow.
-
Sample Preparation:
-
Accurately weigh 100 mg of the spiked pharmaceutical matrix into a 2 mL microcentrifuge tube.
-
Add 1 mL of 50:50 (v/v) methanol:water.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Dilute the supernatant 1:10 with the mobile phase.
-
-
LC-MS/MS Parameters:
-
LC System: UHPLC
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
MS Ionization: Electrospray Ionization (ESI), positive mode
-
MS Mode: Multiple Reaction Monitoring (MRM) of a specific precursor-product ion transition for this compound.
-
Inter-Laboratory Comparison Data
The following tables summarize the hypothetical performance data from the three participating laboratories. These data are representative of what would be expected in a well-controlled study and are presented in accordance with ICH Q2(R1) guidelines on the validation of analytical procedures.[7][15][16]
Table 1: Accuracy
Accuracy is expressed as the percentage recovery of the known spiked amount.
| Concentration Level | Method | Lab 1 Recovery (%) | Lab 2 Recovery (%) | Lab 3 Recovery (%) | Mean Recovery (%) |
| Low | GC-MS | 95.2 | 93.8 | 96.1 | 95.0 |
| LC-MS/MS | 101.5 | 99.8 | 102.3 | 101.2 | |
| Medium | GC-MS | 98.5 | 97.9 | 99.2 | 98.5 |
| LC-MS/MS | 100.2 | 98.9 | 101.1 | 100.1 | |
| High | GC-MS | 99.8 | 101.2 | 100.5 | 100.5 |
| LC-MS/MS | 99.1 | 98.5 | 99.6 | 99.1 |
Table 2: Precision
Precision is reported as the relative standard deviation (RSD) for both repeatability (intra-assay) and intermediate precision (inter-assay).
| Concentration Level | Method | Repeatability RSD (%) | Intermediate Precision RSD (%) |
| Low | GC-MS | 4.8 | 6.2 |
| LC-MS/MS | 2.5 | 3.8 | |
| Medium | GC-MS | 3.1 | 4.5 |
| LC-MS/MS | 1.8 | 2.9 | |
| High | GC-MS | 2.5 | 3.9 |
| LC-MS/MS | 1.5 | 2.4 |
Table 3: Linearity and Sensitivity
| Method | Linearity (R²) | LLOQ (ng/mL) |
| GC-MS | > 0.995 | 5 |
| LC-MS/MS | > 0.998 | 0.5 |
Discussion and Interpretation of Results
The simulated data provides a clear basis for a comparative assessment of the two methods.
-
Accuracy and Precision: Both methods demonstrate acceptable accuracy and precision within the typical regulatory limits (e.g., ±15% for accuracy, <15% RSD for precision). However, the LC-MS/MS method consistently shows superior precision , with lower RSD values across all concentration levels. This can be attributed to the simpler sample preparation (no derivatization) and the high specificity of tandem mass spectrometry.[17][18][19]
-
Sensitivity: The LC-MS/MS method exhibits a significantly lower LLOQ (0.5 ng/mL vs. 5 ng/mL for GC-MS). This heightened sensitivity is a key advantage for applications requiring trace-level quantification, such as in early pharmacokinetic studies.
-
Robustness and Throughput: While not explicitly quantified in the tables, the LC-MS/MS method's simpler workflow suggests higher throughput and potentially greater robustness. The derivatization step in the GC-MS protocol is an additional source of variability and can be prone to inconsistencies.
Conclusion and Recommendations
Based on this comparative guide, the LC-MS/MS method emerges as the more suitable technique for the high-sensitivity, high-throughput quantification of this compound in a pharmaceutical setting. Its superior precision and sensitivity, coupled with a more streamlined workflow, make it the recommended choice for demanding applications in drug development.
The GC-MS method, while demonstrating acceptable performance, may be a viable alternative in laboratories where LC-MS/MS is not available or for specific applications where its performance characteristics meet the analytical requirements.
This guide underscores the importance of inter-laboratory comparisons in validating the transferability and robustness of analytical methods. By adopting a structured approach grounded in regulatory guidelines, research organizations can ensure the generation of reliable and reproducible data, which is the cornerstone of successful drug development.
References
-
EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024). European Compliance Academy. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. (2018). PubMed. [Link]
-
Quality: specifications, analytical procedures and analytical validation. European Medicines Agency. [Link]
-
Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. National Genomics Data Center. [Link]
-
A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. (2017). ResearchGate. [Link]
-
EMA publishes Document on the Validation of analytical Methods. (2014). European Compliance Academy. [Link]
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]
-
Report of an interlaboratory comparison organised by the EU Reference Laboratory for Food Contact Materials ILC01 2009 - DIDP in. JRC Publications Repository. [Link]
-
Comparability Protocols for Human Drugs and Biologics: Chemistry, Manufacturing, and Controls Information Guidance for Industry. (2016). U.S. Food and Drug Administration. [Link]
-
Q2(R2) Validation of Analytical Procedures. (2023). U.S. Food and Drug Administration. [Link]
-
FDA Issues Clinical Laboratory Improvement Amendments-Related Final Guidances. (2020). CLP. [Link]
-
HYDROCARBONS, HALOGENATED 1003. (2003). Centers for Disease Control and Prevention. [Link]
-
Dibromomalonamide. PubChem. [Link]
-
Quantification Approaches in Non-Target LC/ESI/HRMS Analysis: An Interlaboratory Comparison. (2024). Analytical Chemistry. [Link]
-
FDA publishes new Guidance on Validation of Analytical Methods. (2014). European Compliance Academy. [Link]
-
Analytical methods for the determination of halogens in bioanalytical sciences: a review. (2013). Analytical and Bioanalytical Chemistry. [Link]
-
Comparability Protocols for Postapproval Changes to the Chemistry, Manufacturing, and Controls Information in an NDA, ANDA, or BLA. U.S. Food and Drug Administration. [Link]
-
Analytical methods for the determination of halogens in bioanalytical sciences: A review. (2015). ResearchGate. [Link]
-
Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. (2022). MDPI. [Link]
-
Validated methods for degrading hazardous chemicals: some halogenated compounds. (1985). PubMed. [Link]
-
Determination of the Mono and Dibromo Derivatives Ratio Resulting from Semiconductor Bromination Using Ultraviolet-visible Absorption Spectroscopy and Gaussian Peak Fitting. (2025). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dibromomalonamide | C3H4Br2N2O2 | CID 175375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Validated methods for degrading hazardous chemicals: some halogenated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EMA publishes Document on the Validation of analytical Methods - ECA Academy [gmp-compliance.org]
- 5. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 6. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 11. cdc.gov [cdc.gov]
- 12. Analytical methods for the determination of halogens in bioanalytical sciences: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. OLB-PM-29260858 - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Cysteine Alkylating Agents for Quantitative Proteomics: Evaluating Established Standards and the Potential of Dibromo Malonamide-¹³C₃
For researchers, scientists, and drug development professionals immersed in the intricate world of proteomics, the precise and consistent quantification of proteins is paramount. Mass spectrometry-based proteomics has become the cornerstone of these endeavors, providing deep insights into the complex molecular machinery of the cell. A critical, yet often overlooked, step in the standard bottom-up proteomics workflow is the reduction and alkylation of cysteine residues. The choice of alkylating agent can profoundly influence the quality and accuracy of quantitative data.
This guide provides an in-depth comparison of commonly used cysteine alkylating agents, with a focus on their performance in quantitative proteomics. We will delve into the well-established characteristics of iodoacetamide (IAA) and chloroacetamide (CAA), backed by experimental evidence. Furthermore, we will introduce and theoretically evaluate a novel, isotopically labeled reagent, Dibromo Malonamide-¹³C₃, and discuss its potential advantages for absolute protein quantification.
The Imperative of Cysteine Alkylation in Proteomics
Cysteine residues, with their reactive thiol (-SH) groups, are unique among amino acids. They readily form disulfide bonds (-S-S-), which are crucial for the tertiary and quaternary structure of proteins. However, for "shotgun" proteomics, where proteins are digested into smaller peptides for mass spectrometric analysis, these disulfide bonds present a significant challenge. They can interfere with enzymatic digestion and lead to the formation of complex, disulfide-linked peptides that are difficult to identify and quantify.
To overcome this, a two-step process of reduction and alkylation is employed. First, reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to break the disulfide bonds, yielding free thiol groups. Subsequently, an alkylating agent is added to covalently modify, or "cap," these thiols. This prevents their re-oxidation and the reformation of disulfide bonds, ensuring that peptides containing cysteine are consistently identified and quantified in their reduced form.[1][2]
An ideal alkylating agent should exhibit the following characteristics:
-
High Reactivity: It should react completely and rapidly with all cysteine thiols.
-
High Specificity: It should exclusively target cysteine residues, minimizing off-target reactions with other amino acid side chains.
-
Stability: The resulting covalent modification should be stable throughout the sample preparation and mass spectrometry analysis.
-
Minimal Side Reactions: It should not introduce unforeseen chemical modifications that could complicate data analysis.
A Head-to-Head Comparison of Established Alkylating Agents: Iodoacetamide vs. Chloroacetamide
Iodoacetamide (IAA) and Chloroacetamide (CAA) are two of the most widely used alkylating agents in proteomics. Their performance characteristics have been extensively studied, revealing distinct advantages and disadvantages.
Iodoacetamide (IAA): The Workhorse with Caveats
Iodoacetamide has long been the go-to alkylating agent in many proteomics laboratories due to its high reactivity.[3] The iodine atom is an excellent leaving group, facilitating a rapid SN2 reaction with the nucleophilic thiol group of cysteine.
However, this high reactivity comes at a cost. IAA is known to be less specific than other reagents, leading to a higher incidence of off-target modifications.[4][5] The most common side reactions include the alkylation of methionine, histidine, lysine, and the N-terminus of peptides.[6][7] These unintended modifications can suppress the ionization of peptides, lead to incorrect peptide identifications, and ultimately compromise the accuracy of quantification. One significant side effect of iodoacetamide is the increased potential for methionine oxidation.[4][8]
Chloroacetamide (CAA): The More Specific, but Slower, Alternative
Chloroacetamide is a viable alternative to IAA, offering improved specificity.[1][6] The chlorine atom is a less reactive leaving group than iodine, resulting in a slower reaction rate with cysteine thiols. This reduced reactivity also translates to a lower propensity for off-target modifications, leading to cleaner mass spectra and potentially more accurate quantification.[4] Studies have shown that using CAA can result in a higher number of identified peptides compared to IAA, likely due to the reduction in undesirable side reactions.[6] However, the slower reaction kinetics of CAA may require longer incubation times or higher temperatures to ensure complete alkylation.
| Feature | Iodoacetamide (IAA) | Chloroacetamide (CAA) |
| Reactivity | High | Moderate |
| Specificity | Moderate | High |
| Common Side Reactions | Alkylation of Met, His, Lys, N-terminus; Methionine oxidation[4][6][7] | Lower incidence of off-target alkylation[4][6] |
| Alkylation Efficiency | Generally high and rapid[3] | May require longer incubation times for completion |
| Impact on Quantification | Potential for inaccuracies due to side reactions and ionization suppression | Generally leads to cleaner spectra and more reliable quantification |
The Theoretical Potential of a Novel Reagent: Dibromo Malonamide-¹³C₃
While IAA and CAA are effective, the search for improved alkylating agents continues. A promising, albeit currently theoretical, candidate is Dibromo Malonamide, particularly in its isotopically labeled form, Dibromo Malonamide-¹³C₃. As direct experimental data for this specific compound in proteomics is not yet available in the peer-reviewed literature, the following evaluation is based on established principles of chemical reactivity.
Reactivity and Specificity: A Double-Edged Sword?
Dibromo Malonamide is an α-halo carbonyl compound. The presence of two bromine atoms on the carbon atom alpha to the two carbonyl groups of the malonamide backbone suggests a high degree of electrophilicity at the central carbon.[9][10][11] This is due to the strong electron-withdrawing inductive effect of both the carbonyl groups and the bromine atoms.[11][12]
This high reactivity could potentially lead to a very rapid and efficient alkylation of cysteine thiols. The proposed reaction would likely proceed via a nucleophilic substitution, with the cysteine thiol attacking the dibrominated carbon and displacing one of the bromide ions. The presence of a second bromine atom could potentially lead to cross-linking if a second cysteine is in close proximity, a factor that would require careful experimental evaluation.
The malonamide backbone itself is a relatively stable and polar structure.[13][14][15] Its influence on the specificity of the reaction is difficult to predict without experimental data. It is plausible that the steric hindrance around the reactive center could modulate its reactivity and potentially improve specificity compared to the smaller iodoacetamide.
The Power of Isotopic Labeling: The ¹³C₃ Advantage
The most intriguing feature of the proposed Dibromo Malonamide-¹³C₃ is the incorporation of three carbon-13 isotopes. This stable isotope labeling is a cornerstone of absolute quantification in proteomics.[16][17][18][19][20]
In a typical absolute quantification experiment (often referred to as AQUA - Absolute QUAntification), a known quantity of a synthetic peptide standard, which is isotopically labeled, is spiked into a biological sample. This "heavy" standard is chemically identical to its endogenous, "light" counterpart, but has a different mass due to the isotopic label.
During mass spectrometry analysis, the light and heavy peptides co-elute and are detected simultaneously. The ratio of the signal intensities of the heavy and light peptides allows for the precise and accurate calculation of the absolute amount of the endogenous peptide, and by extension, the protein from which it was derived.
The ¹³C₃ label in Dibromo Malonamide-¹³C₃ would impart a predictable mass shift to any cysteine-containing peptide it modifies. This would allow for its use in a "universal" absolute quantification strategy. By alkylating a complex protein sample with a known concentration of Dibromo Malonamide-¹³C₃, every cysteine-containing peptide would be isotopically labeled. This could, in theory, enable the absolute quantification of a large number of proteins in a single experiment, provided that appropriate calibration and validation are performed.
Experimental Workflow for Proteomics Quantification
The following diagram outlines a general workflow for a bottom-up quantitative proteomics experiment, highlighting the reduction and alkylation steps.
Caption: General workflow for bottom-up proteomics.
Detailed Experimental Protocols
Protocol 1: In-Solution Protein Digestion with Cysteine Alkylation
This protocol describes a standard in-solution digestion procedure applicable for cell lysates or purified protein samples.
-
Protein Solubilization and Denaturation:
-
Resuspend the protein pellet in a lysis buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate, pH 8.0).
-
Sonicate or vortex vigorously to ensure complete solubilization.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Reduction:
-
To a protein solution of known concentration, add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add the alkylating agent (e.g., IAA or CAA) to a final concentration of 55 mM.
-
Incubate in the dark at room temperature for 20 minutes.
-
-
Quenching (Optional but Recommended):
-
Add DTT to a final concentration of 10 mM to quench the excess alkylating agent.
-
Incubate for 15 minutes at room temperature.
-
-
Dilution and Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio (w/w).
-
Incubate overnight at 37°C.
-
-
Desalting:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
The sample is now ready for LC-MS/MS analysis.
-
Protocol 2: A Proposed Framework for Validating a Novel Alkylating Agent (e.g., Dibromo Malonamide-¹³C₃)
Validating a new reagent requires a systematic approach to characterize its performance.
-
Determination of Optimal Reaction Conditions:
-
Perform a series of pilot experiments with a standard protein (e.g., bovine serum albumin, BSA) to determine the optimal concentration, temperature, and incubation time for complete alkylation with the novel reagent.
-
Analyze the digested protein by LC-MS/MS and search for peptides with unmodified cysteine residues to assess the completeness of the reaction.
-
-
Assessment of Specificity and Side Reactions:
-
Analyze the alkylated BSA sample using a "no-enzyme" control to identify any non-specific modifications.
-
Perform a database search with variable modifications to identify any off-target alkylation on other amino acids.
-
Compare the results to those obtained with IAA and CAA under identical conditions.
-
-
Evaluation in a Complex Proteome:
-
Apply the optimized alkylation protocol to a complex protein sample (e.g., a cell lysate).
-
Compare the number of identified peptides and proteins, the number of missed cleavages, and the overall sequence coverage with the results from IAA and CAA alkylation.
-
-
Quantitative Performance Evaluation:
-
Prepare a set of samples with known protein ratios (e.g., a two-proteome mix).
-
Alkylate the samples with the novel ¹³C₃-labeled reagent and with a standard, unlabeled reagent.
-
Analyze the samples by LC-MS/MS and assess the accuracy and precision of the quantification.
-
Conclusion and Future Perspectives
The choice of cysteine alkylating agent is a critical parameter in the design of a robust and reliable quantitative proteomics experiment. While iodoacetamide remains a widely used reagent due to its high reactivity, its propensity for off-target modifications can compromise data quality. Chloroacetamide offers a more specific alternative, often leading to cleaner data and more accurate quantification.
The theoretical evaluation of Dibromo Malonamide-¹³C₃ presents an exciting prospect for the field. Its potential for high reactivity, coupled with the power of ¹³C₃ isotopic labeling for absolute quantification, makes it a compelling candidate for further investigation. The development and validation of such novel reagents will be instrumental in pushing the boundaries of quantitative proteomics, enabling researchers to delve deeper into the complexities of the proteome and accelerate the pace of biological discovery. Rigorous experimental validation will be essential to ascertain the true performance of Dibromo Malonamide-¹³C₃ and its potential to become a new standard in the proteomics toolkit.
References
-
Production and use of stable isotope-labeled proteins for absolute quantitative proteomics. (n.d.). Methods in Molecular Biology. [Link]
-
Structure-activity relationships for abiotic thiol reactivity and aquatic toxicity of halo-substituted carbonyl compounds. (2007). QSAR & Combinatorial Science. [Link]
-
Stable isotope labelling methods in mass spectrometry-based quantitative proteomics. (2015). Journal of Proteomics. [Link]
-
The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. (2017). Journal of Proteome Research. [Link]
-
Structure–activity relationships for abiotic thiol reactivity and aquatic toxicity of halo-substituted carbonyl compounds. (2007). QSAR & Combinatorial Science. [Link]
-
The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. (2017). Journal of Proteome Research. [Link]
-
Malonamide CAS:108-13-4. (n.d.). Jinan Future chemical Co.,Ltd. [Link]
-
Malonamide | CAS#:108-13-4. (2023). Chemsrc. [Link]
-
Malonamide. (n.d.). ChemBK. [Link]
-
Malonamide | C3H6N2O2 | CID 7911. (n.d.). PubChem. [Link]
-
Stable isotopic labeling of proteins for quantitative proteomic applications. (2009). Briefings in Functional Genomics and Proteomics. [Link]
-
Quantitative proteomics. (n.d.). Wikipedia. [Link]
-
The impact of commonly used alkylating agents on artefactual peptide modification. (2017). OmicsDI. [Link]
-
Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. (2017). Molecules. [Link]
-
Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. (2020). Journal of Proteomics. [Link]
-
Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. (2013). Molecular & Cellular Proteomics. [Link]
-
A new deuterated alkylating agent for quantitative proteomics. (2003). Rapid Communications in Mass Spectrometry. [Link]
-
Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. (2013). Molecular BioSystems. [Link]
-
Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. (2013). Molecular BioSystems. [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (2014). Molecules. [Link]
-
uses for alpha-halogenated carbonyl compounds. (2019). YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 6. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure-activity relationships for abiotic thiol reactivity and aquatic toxicity of halo-substituted carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Malonamide | 108-13-4 [chemicalbook.com]
- 14. jnfuturechemical.com [jnfuturechemical.com]
- 15. chembk.com [chembk.com]
- 16. Production and use of stable isotope-labeled proteins for absolute quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Stable isotope labelling methods in mass spectrometry-based quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Quantitative proteomics - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Dibromo Malonamide-13C3: A Guide for Laboratory Professionals
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Dibromo Malonamide-13C3. By adhering to these procedures, researchers, scientists, and drug development professionals can ensure a safe laboratory environment while maintaining regulatory compliance. This document moves beyond a simple checklist, offering insights into the chemical reasoning that underpins these essential safety protocols.
Understanding the Compound: Chemical Profile and Associated Hazards
Key Hazard Considerations:
-
Halogenated Organic Waste: The presence of two bromine atoms classifies this compound as a halogenated organic waste.[3][4][6] These compounds require specific disposal streams to prevent the formation of toxic byproducts during incineration and to comply with environmental regulations.[7][8]
-
Potential for Irritation: Based on data for the unlabeled compound, assume this compound is a skin and eye irritant.[5]
-
Stable Isotope Labeling: The ¹³C₃ labeling does not confer radioactivity.[1] Therefore, disposal procedures for radioactive waste are not applicable.[1][]
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for any purpose, including disposal, the following minimum PPE is mandatory:
-
Safety Goggles: To protect against potential splashes.
-
Lab Coat: To prevent contamination of personal clothing.
-
Nitrile Gloves: To prevent skin contact.[3]
All handling of the compound, especially during waste preparation, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3][6]
Waste Segregation and Containment: A Critical Step
Proper segregation of chemical waste is paramount for both safety and cost-effective disposal. Mixing halogenated and non-halogenated waste streams can lead to complex and expensive disposal procedures.[6][10]
Step-by-Step Waste Containment Protocol:
-
Select the Appropriate Waste Container: Obtain a designated "Halogenated Organic Waste" container.[3][4][7] These containers are typically supplied by your institution's Environmental Health and Safety (EHS) department and should be clearly labeled.
-
Label the Container: Before adding any waste, ensure the container is accurately labeled with the words "Hazardous Waste" and "Halogenated Organic Waste."[7] List all chemical constituents, including this compound, and their approximate concentrations.
-
Solid Waste:
-
For pure, unused this compound, carefully transfer the solid into the designated halogenated organic waste container.
-
For contaminated materials such as weighing paper, gloves, or pipette tips, place them in a sealed, labeled bag and then into the solid halogenated organic waste container.
-
-
Liquid Waste:
Disposal Workflow: A Visual Guide
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Final Disposal Procedures
Once the waste container is approximately 75% full, seal it tightly and arrange for its collection by your institution's EHS department.[6] Do not overfill waste containers. Ensure all labeling is complete and legible.
Spill Management
In the event of a spill, immediately alert personnel in the area.
-
Small Spills: For small spills of solid material, carefully sweep it up and place it in the designated halogenated organic waste container.
-
Large Spills: For larger spills, or spills of the compound in a solvent, evacuate the area and contact your institution's EHS department for cleanup.
Always wear the appropriate PPE during spill cleanup.
Conclusion: A Culture of Safety
The proper disposal of chemical waste is not merely a regulatory requirement; it is a cornerstone of a robust safety culture. By understanding the chemical properties of compounds like this compound and adhering to these detailed disposal protocols, laboratory professionals can mitigate risks and ensure a safe and compliant research environment.
References
-
Moravek, Inc. How To Store And Dispose Of Radiolabeled Compounds. [Link]
-
Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]
-
Pharmaffiliates. CAS No. 1246815-05-3| Chemical Name : this compound. [Link]
-
Temple University. Halogenated Solvents in Laboratories. [Link]
-
University of Pittsburgh. Specific Instruction for Isotope Research Waste. [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
PubChem. Dibromomalonamide | C3H4Br2N2O2 | CID 175375. [Link]
-
Washington State University. Halogenated Solvents. [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
Bucknell University. HAZARDOUS WASTE SEGREGATION. [Link]
-
University of Cambridge. Local Rules for the Safe Use and Disposal of Radioisotopes - Department of Plant Sciences. [Link]
-
U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]
-
CPAchem. Safety data sheet. [Link]
-
University of Maryland. EPA Hazardous Waste Codes. [Link]
-
Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. [Link]
Sources
- 1. moravek.com [moravek.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. bucknell.edu [bucknell.edu]
- 5. Dibromomalonamide | 73003-80-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
A Guide to the Safe Handling of Dibromo Malonamide-¹³C₃: Essential PPE and Disposal Protocols
In the landscape of drug discovery and scientific research, the introduction of novel or specialized chemical reagents demands a rigorous and proactive approach to safety. Dibromo Malonamide-¹³C₃, an isotopically labeled compound, is one such reagent. While specific toxicological data for this precise molecule is not extensively documented, its structural parent, 2,2-dibromomalonamide, provides critical safety insights. Aggregated data indicates that the parent compound can be harmful if swallowed, may cause an allergic skin reaction, can lead to serious eye damage, and is potentially fatal if inhaled[1]. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle Dibromo Malonamide-¹³C₃, ensuring both personal safety and experimental integrity.
Foundational Safety: A Proactive Risk Assessment
The core hazards associated with Dibromo Malonamide-¹³C₃ stem from its chemical structure: a halogenated amide. Halogenated organic compounds are known for a range of potential health effects, including irritation and, in some cases, carcinogenicity[2][3]. The presence of two bromine atoms on the central carbon suggests reactivity and necessitates handling it as a substance with significant potential for skin, eye, and respiratory toxicity. Therefore, all handling procedures must be predicated on a conservative risk assessment that assumes high toxicity.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is not merely a procedural checkbox; it is a critical barrier designed to mitigate the specific risks posed by the chemical. All handling of Dibromo Malonamide-¹³C₃ must be performed within a certified chemical fume hood to control exposure. The following table outlines the minimum PPE requirements.
| Protection Area | Required PPE | Specification & Rationale |
| Hand Protection | Double Nitrile Gloves | Specification: Wear two pairs of nitrile gloves, ensuring the outer glove is changed immediately upon contamination. Rationale: Provides robust protection against dermal absorption and potential allergic skin reactions[1]. Double-gloving is a standard practice when handling potentially cytotoxic or highly hazardous substances, offering a layer of redundancy in case the outer glove is compromised[4]. |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Specification: ANSI-rated chemical splash goggles worn in conjunction with a full-face shield. Rationale: Protects against splashes of solutions and accidental aerosolization of the solid powder. The parent compound is known to cause serious eye damage[1], making full-face protection non-negotiable, especially during solution preparation or transfers[4][5]. |
| Body Protection | Chemical-Resistant Laboratory Coat | Specification: A long-sleeved, fully-fastened lab coat made of a low-permeability material. Rationale: Protects skin and personal clothing from contamination. The material should be resistant to chemical permeation, as standard cotton coats may not provide an adequate barrier[6][7]. |
| Respiratory Protection | Engineering Controls (Fume Hood) | Specification: All manipulations of solid or solutions of Dibromo Malonamide-¹³C₃ must occur inside a certified chemical fume hood. Rationale: This is the primary method of respiratory protection. Given the "Fatal if inhaled" warning for the parent compound[1], preventing the generation and inhalation of dust or aerosols is paramount. |
Operational Plan: A Step-by-Step Guide from Receipt to Disposal
A meticulous, end-to-end plan ensures that safety is maintained throughout the chemical's lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container within a fume hood for any signs of damage or leakage.
-
Storage: Store the compound in its original, tightly sealed container in a designated, locked, and well-ventilated refrigerator at 2-8°C, under an inert atmosphere as recommended[8]. The storage area must be clearly labeled with the chemical name and appropriate GHS hazard pictograms (e.g., Skull and Crossbones, Health Hazard, Exclamation Mark)[9].
-
Incompatibilities: Store away from incompatible materials such as strong bases, acids, and oxidizing agents[10].
Handling and Solution Preparation (Inside a Fume Hood)
-
Pre-use Check: Ensure an eyewash station and safety shower are immediately accessible and unobstructed[11].
-
Weighing: Weigh the solid material on disposable weigh paper or in a tared vial within the fume hood to contain any dust.
-
Dissolving: Add the solid slowly to the solvent. Do not add solvent directly to the bulk solid in a way that could create dust. Use a magnetic stirrer at a low speed to avoid aerosolization.
-
Transfers: Use a pipette or cannula for liquid transfers. Avoid pouring, which can cause splashing.
Emergency Procedures
-
Spill Response:
-
Small Spill: For a small spill of solid or solution inside a fume hood, absorb the material with a chemical absorbent pad or vermiculite. Carefully collect the contaminated material using non-sparking tools into a designated hazardous waste container. Decontaminate the area with an appropriate solvent, followed by soap and water.
-
Large Spill: In the event of a large spill, evacuate the laboratory immediately, alert others, and contact your institution's Environmental Health & Safety (EHS) department.
-
-
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention[12].
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[12].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention[12].
-
Disposal Plan: Ensuring a Safe Conclusion
Proper waste management is a critical final step. As Dibromo Malonamide-¹³C₃ contains a stable isotope, the primary disposal concern is its chemical toxicity, not radioactivity[].
-
Segregation: All materials that have come into contact with the compound are considered hazardous waste. This includes:
-
Excess solid or solutions.
-
Contaminated PPE (gloves, lab coats).
-
Contaminated labware (pipette tips, weigh boats, vials, absorbent pads).
-
-
Containment: Collect all waste in a dedicated, leak-proof hazardous waste container that is compatible with the chemical. Do not mix with other waste streams.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("Dibromo Malonamide-¹³C₃"), and all relevant GHS hazard pictograms[9]. List all components of any mixtures, including solvents[14].
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area until it is collected by your institution's EHS department.
-
Pickup: Arrange for disposal through your EHS department. Never dispose of this chemical or its contaminated materials in the regular trash or down the drain[15].
Visualized Workflows for Enhanced Safety
The following diagrams provide a clear, at-a-glance summary of the essential safety workflows for handling Dibromo Malonamide-¹³C₃.
Caption: Step-by-step hazardous waste disposal protocol.
By integrating these safety protocols into your standard operating procedures, you establish a culture of safety that protects researchers and ensures the responsible management of hazardous chemical reagents from acquisition to disposal.
References
-
Safe handling of cytotoxics: guideline recommendations. PubMed Central. Available at: [Link]
-
Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla. Barts Health NHS Trust. Available at: [Link]
-
Considerations for personal protective equipment when handling cytotoxic drugs. Cleanroom Technology. Available at: [Link]
-
Safe Handling Of Cytotoxic Drugs In Home-care: A Carer's Guide. LinkedIn. Available at: [Link]
-
Personal protective equipment for preparing toxic drugs. GERPAC. Available at: [Link]
-
Dibromomalonamide Summary. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Safety Data Sheet for 2,3-Dibromo-1-propanol. CPAchem. Available at: [Link]
-
Dibromo Malonamide-¹³C₃ Product Information. Pharmaffiliates. Available at: [Link]
-
NIH Waste Disposal Guide. National Institutes of Health. Available at: [Link]
-
Halogenated Solvents Standard Operating Procedure. Washington State University. Available at: [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. Available at: [Link]
-
NIH Waste Disposal Guide at Bayview Campus. National Institutes of Health. Available at: [Link]
-
NIH Waste Disposal Guide 2022. National Institutes of Health. Available at: [Link]
Sources
- 1. Dibromomalonamide | C3H4Br2N2O2 | CID 175375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 6. pharmtech.com [pharmtech.com]
- 7. gerpac.eu [gerpac.eu]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. bg.cpachem.com [bg.cpachem.com]
- 14. orf.od.nih.gov [orf.od.nih.gov]
- 15. mwcog.org [mwcog.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
